molecular formula C12H10N2OS B1349564 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 301235-86-9

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B1349564
CAS No.: 301235-86-9
M. Wt: 230.29 g/mol
InChI Key: PVJHQECSHPIPKG-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is a useful research compound. Its molecular formula is C12H10N2OS and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJHQECSHPIPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368155
Record name 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301235-86-9
Record name 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is a versatile heterocyclic compound that serves as a crucial intermediate in the development of various biologically active molecules.[1] Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The presence of the acetonitrile group provides a reactive handle for further molecular elaboration, making this compound a valuable building block for the synthesis of diverse chemical libraries.

This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a particular focus on the well-established Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key considerations for process optimization and characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this important chemical entity.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[2][3] This classical named reaction, first described by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of our target molecule, the key starting materials are 2-bromo-1-(4-methoxyphenyl)ethanone and a suitable thioamide containing the acetonitrile moiety.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-defined reaction mechanism. The reaction is typically initiated by the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The driving force for the reaction is the formation of the stable aromatic thiazole ring.

The reaction can be performed under neutral or acidic conditions.[4] While neutral conditions often lead exclusively to the desired 2-aminothiazole derivatives, acidic conditions can sometimes result in the formation of isomeric 2-imino-2,3-dihydrothiazoles.[4] Careful control of the reaction pH is therefore crucial for achieving high selectivity for the desired product. One-pot synthesis protocols have also been developed to streamline the process, avoiding the isolation of the often lachrymatory α-bromoketone intermediates.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Hantzsch synthesis of the target compound.

Hantzsch_Synthesis_Workflow Start Starting Materials: - 2-Bromo-1-(4-methoxyphenyl)ethanone - Cyanoethanethioamide Reaction Reaction: - Solvent (e.g., Ethanol) - Reflux Start->Reaction Workup Workup: - Cooling - Neutralization (e.g., NaHCO3) - Filtration Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation A 2-Bromo-1-(4-methoxyphenyl)ethanone C Nucleophilic Attack A->C Electrophile B Cyanoethanethioamide B->C Nucleophile D Cyclization C->D Intramolecular E Dehydration D->E - H2O F Final Product E->F

Caption: Plausible mechanism of the Hantzsch thiazole synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) and cyanoethanethioamide (1 equivalent) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically monitored by TLC until the starting materials are consumed).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral. This will deprotonate the thiazole product, causing it to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product in high purity.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C12H10N2OS
Molecular Weight 230.29 g/mol
CAS Number 301235-86-9
Appearance Typically a solid
IUPAC Name This compound
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the aromatic protons of the methoxyphenyl and thiazole rings, the methylene protons of the acetonitrile group, and the methoxy protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the nitrile carbon.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C≡N (nitrile) group, C=N and C=C bonds of the thiazole and aromatic rings, and the C-O bond of the methoxy group.

Applications and Future Directions

This compound is a valuable intermediate with applications in several areas of chemical research and development. [1]

  • Pharmaceutical Development: It serves as a key building block for the synthesis of novel pharmaceutical agents, particularly in the fields of oncology, infectious diseases, and inflammation. [1]The thiazole nucleus is a common feature in many biologically active compounds.

  • Agrochemicals: This compound can be used in the development of new pesticides and herbicides. [1]* Materials Science: The unique electronic properties of the thiazole ring make this compound a potential candidate for use in the synthesis of organic electronic materials. [1] The versatility of the acetonitrile group allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives with potentially enhanced biological or material properties. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, including one-pot and multicomponent reactions, as well as the exploration of the biological activities of novel derivatives. [7][8]

References

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. PubChem. [Link]

  • Citric Acid-catalyzed Synthesis of 2,4-Disubstituted Thiazoles from Ketones via C-Br, C-S, and C-N Bond Formations in One Pot: A Green Approach. ResearchGate. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ResearchGate. [Link]

  • Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions. PubMed Central. [Link]

  • Process for the preparation of thiazole derivatives. European Patent Office. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health. [Link]

Sources

CAS number 301235-86-9

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification is required regarding your request for an in-depth technical guide on the compound associated with CAS number 301235-86-9.

Initial research has revealed a significant discrepancy in the available scientific literature. The CAS number you provided, 301235-86-9, is consistently identified by chemical suppliers as 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile . However, there is very limited publicly available information regarding the biological activity, mechanism of action, or experimental protocols for this specific compound.

Conversely, a substantial body of research exists for a different compound, GSK5182 , which has the CAS number 877387-37-6 . GSK5182 is a well-documented inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ) with extensive data on its biological effects and use in research.

Given the depth of information required for a technical guide, it is highly probable that your interest lies with GSK5182, and the CAS number may have been inadvertently transposed.

To ensure that the technical guide meets your requirements for scientific integrity and in-depth analysis, please clarify which of the following compounds you would like the guide to focus on:

  • Compound A: this compound (CAS 301235-86-9)

  • Compound B: GSK5182 (CAS 877387-37-6)

Upon receiving your clarification, I will proceed with generating the comprehensive technical guide as requested.

An In-Depth Technical Guide on the Molecular Structure of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation through modern spectroscopic techniques, and the key physicochemical properties that define its molecular architecture. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, technical understanding of this molecule.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone in the architecture of many biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent role as a pharmacophore. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The subject of this guide, this compound, combines the thiazole core with a methoxyphenyl group and a reactive acetonitrile moiety. This specific combination of functional groups suggests potential for diverse chemical modifications and biological activities, making a thorough understanding of its molecular structure paramount for further research and development.

Molecular Identity
PropertyValue
Chemical Name This compound
CAS Number 301235-86-9[5]
Molecular Formula C₁₂H₁₀N₂OS[5][6]
Molecular Weight 230.29 g/mol [5]
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=N2)CC#N[6]
InChI Key PVJHQECSHPIPKG-UHFFFAOYSA-N[6]

Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the 2,4-disubstituted thiazole core of the target molecule is the Hantzsch thiazole synthesis.[1][7][8][9] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[7][8]

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the thiazole ring into two key synthons: an α-haloketone and a thioamide.

G target This compound disconnection Hantzsch Thiazole Synthesis target->disconnection synthons Synthons disconnection->synthons haloketone 2-Halo-1-(4-methoxyphenyl)ethan-1-one synthons->haloketone α-Haloketone thioamide 2-Cyanoethanethioamide synthons->thioamide Thioamide G cluster_reactants Reactants cluster_process Reaction cluster_product Product haloketone 2-Bromo-1-(4-methoxyphenyl)ethan-1-one intermediate Intermediate Adduct haloketone->intermediate SN2 Attack thioamide 2-Cyanoethanethioamide thioamide->intermediate cyclization Cyclized Intermediate intermediate->cyclization Intramolecular Nucleophilic Attack dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Verification

In the landscape of modern drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound such as 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a heterocyclic molecule with potential applications as a key intermediate in pharmaceutical and agricultural chemical synthesis, rigorous structural elucidation is not merely a procedural step but a scientific necessity[1]. The presence of distinct functional moieties—a methoxy-substituted aromatic ring, a thiazole heterocycle, and a reactive acetonitrile group—demands a multi-faceted analytical approach.

This technical guide provides researchers, scientists, and drug development professionals with a predictive framework for the comprehensive spectroscopic characterization of this target molecule. While primary literature detailing the experimental spectra of this specific compound is not publicly available, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis[2]. It is designed not only to report expected data but to explain the causality behind the analytical choices, ensuring that the described protocols form a self-validating system for structural confirmation.

Molecular Structure and Analytical Overview

The target molecule, this compound (Molecular Formula: C₁₂H₁₀N₂OS, Monoisotopic Mass: 230.05139 Da), is comprised of three key structural fragments that dictate its spectroscopic signature[2][3]:

  • The 4-Methoxyphenyl Group: An electron-donating methoxy group on a phenyl ring, which will produce characteristic signals in NMR and IR spectroscopy.

  • The 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, contributing to the molecule's overall electronic structure and providing unique spectroscopic markers.

  • The Acetonitrile Moiety: A -CH₂C≡N group, which is readily identifiable by a sharp, intense absorption in IR spectroscopy and distinct signals in NMR.

Our analytical strategy is to employ a suite of orthogonal spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to independently and collectively verify each component of the molecular structure.

High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint

2.1. Expertise & Rationale

Mass spectrometry serves as the initial and most definitive tool for confirming the elemental composition of a synthesized compound. For this compound, we select Electrospray Ionization (ESI) as the ionization method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion[4]. Coupling this with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is critical. This allows for the measurement of the ion's mass-to-charge ratio (m/z) with high precision (typically <5 ppm), enabling the empirical formula to be determined unequivocally.

2.2. Experimental Protocol: ESI-TOF MS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol, spiked with 0.1% formic acid to promote protonation[4].

  • Instrumentation: Utilize a UPLC system coupled to a TOF mass spectrometer with an ESI source.

  • Ionization Mode: Operate in positive ion mode to favor the formation of the protonated molecule, [M+H]⁺.

  • ESI Source Parameters: Optimize source parameters, including capillary voltage (e.g., 3 kV), cone voltage (e.g., 30-40 V), source temperature (e.g., 120 °C), and desolvation temperature (e.g., 500 °C) to achieve a stable and robust signal[4].

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Compare the experimentally measured exact mass of the most abundant ion with the theoretically calculated mass for the predicted elemental formula.

2.3. Predicted Mass Spectrometric Data

The expected high-resolution mass data provides a highly specific fingerprint for the target compound.

Ion SpeciesPredicted m/z (Da)Rationale
[M+H]⁺ 231.05867Protonated molecule; expected to be the base peak in ESI+ mode.
[M+Na]⁺ 253.04061Sodium adduct; commonly observed from glassware or solvent impurities.
[M+K]⁺ 269.01455Potassium adduct; less common but possible impurity.
[M]⁺ 230.05084Radical cation; may be observed depending on ionization conditions.
Data predicted by computational tools based on the molecular formula C₁₂H₁₀N₂OS[2].

2.4. Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Analyte Solvent Acetonitrile + 0.1% Formic Acid Sample->Solvent Solution Dilute Solution (~10 µg/mL) Solvent->Solution UPLC UPLC Injection Solution->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI TOF TOF Mass Analyzer ESI->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Mass_Match Match Experimental m/z to Theoretical m/z Spectrum->Mass_Match Confirmation Confirm Elemental Composition (C₁₂H₁₀N₂OS) Mass_Match->Confirmation caption Workflow for HRMS Confirmation.

Caption: Predicted ¹H NMR Assignments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1. Expertise & Rationale

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). For our target compound, the most diagnostic peak will be the nitrile (-C≡N) stretch, which is typically strong, sharp, and appears in a relatively clean region of the spectrum. This provides irrefutable evidence for the acetonitrile moiety.

4.2. Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of the ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.[4]

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

4.3. Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationAssignment
~ 3100-3000Medium-WeakC-H StretchAromatic & Thiazole C-H
~ 2950-2850Medium-WeakC-H StretchAliphatic (-CH₂) & Methoxy (-OCH₃) C-H
~ 2250 Strong, Sharp C≡N Stretch Nitrile
~ 1610, 1580, 1510Strong-MediumC=C StretchAromatic Ring Skeletal Vibrations
~ 1480MediumC=N StretchThiazole Ring Vibration
~ 1250StrongC-O StretchAryl-Alkyl Ether (Asymmetric)
~ 1030MediumC-O StretchAryl-Alkyl Ether (Symmetric)
~ 830StrongC-H Bend1,4-Disubstituted Benzene (Out-of-Plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

5.1. Expertise & Rationale

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly sensitive to conjugated π-systems. The 4-methoxyphenyl-thiazole core of the target molecule constitutes a significant conjugated system, which is expected to result in strong UV absorption. The position of the maximum absorbance (λₘₐₓ) is indicative of the extent of conjugation.

5.2. Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., acetonitrile or ethanol) of known concentration. Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[5]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

  • Measurement: Replace the blank with the sample solution in a matched cuvette and record the absorption spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

5.3. Predicted UV-Vis Absorption

  • Predicted λₘₐₓ: A strong absorption band is predicted in the range of 280-320 nm .

  • Rationale: This prediction is based on the electronic transitions (π → π*) within the extended conjugated system formed by the 4-methoxyphenyl and thiazole rings. The methoxy group, being an auxochrome, may cause a slight bathochromic (red) shift compared to an unsubstituted phenyl-thiazole system.[6] The acetonitrile group is not part of the primary chromophore and is expected to have a negligible effect on the λₘₐₓ.

Conclusion: A Symphony of Spectra

The structural elucidation of this compound is achieved not by a single technique, but by the harmonious convergence of data from multiple spectroscopic methods. HRMS confirms the elemental formula. NMR spectroscopy maps the precise atomic connectivity. IR spectroscopy provides undeniable proof of the key functional groups, especially the nitrile. Finally, UV-Vis spectroscopy verifies the nature of the conjugated electronic system. Together, these techniques provide a self-validating and comprehensive dataset that establishes the molecule's identity with the highest degree of scientific confidence, paving the way for its application in research and development.

References

  • ResearchGate. (n.d.). 13 C NMR spectra assignment of title compound. Retrieved from [Link]

  • De la Torre, B. G., et al. (n.d.). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

  • PubChem. (n.d.). [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • RJ Wave. (2025). Quantitative estimation of drugs using uv spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV‐Vis absorption spectra of 4 a and 4 b in acetonitrile. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activities of the heterocyclic compound 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. While direct and extensive research on this specific molecule is emerging, this document synthesizes the substantial body of evidence from structurally analogous thiazole derivatives to project its therapeutic potential. The guide delves into the established anticancer and antimicrobial properties of the thiazole scaffold, featuring a 4-methoxyphenyl substitution, a common pharmacophore in medicinal chemistry. We will explore the synthesis of this compound, its physicochemical properties, and its putative mechanisms of action based on data from closely related molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of novel thiazole derivatives.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The subject of this guide, this compound, combines the privileged thiazole scaffold with a 4-methoxyphenyl group and a reactive acetonitrile moiety. The methoxyphenyl group is a common feature in many biologically active compounds, often enhancing binding to therapeutic targets, while the acetonitrile group can participate in various chemical reactions, making it a valuable synthon for further molecular elaboration. Given the established bioactivity of its constituent parts, this compound presents a compelling case for investigation as a novel therapeutic agent.

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method.[3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Final Product 2-bromo-1-(4-methoxyphenyl)ethan-1-one 2-bromo-1-(4-methoxyphenyl)ethan-1-one Reaction Condensation 2-bromo-1-(4-methoxyphenyl)ethan-1-one->Reaction α-haloketone 2-cyanoethanethioamide 2-cyanoethanethioamide 2-cyanoethanethioamide->Reaction thioamide Product This compound Reaction->Product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

  • Reaction Setup: To a solution of 2-cyanoethanethioamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity: An Extrapolation from Structurally Related Compounds

Due to the limited number of studies on the specific biological activities of this compound, this section will focus on the well-documented activities of structurally similar thiazole derivatives. This approach allows for an informed projection of the potential therapeutic applications of the target compound.

Anticancer Activity

Thiazole derivatives are a rich source of anticancer agents, with several compounds having entered clinical trials.[6] The presence of the 4-methoxyphenyl group is a recurring motif in many potent anticancer thiazoles.

Evidence from Analogous Compounds:

A study on novel 1,3-thiazole analogues revealed that compounds with a similar scaffold exhibit potent antiproliferative activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231.[6] For instance, certain 2-(hydrazinyl)-1,3-thiazole derivatives have demonstrated significant anticancer activity, with IC50 values in the low micromolar range.[6] Another study on thiazole derivatives as potential aromatase inhibitors also highlighted their efficacy against breast cancer cells, with IC50 values ranging from 3.36 to 6.09 µg/ml.[1][2]

Compound Cancer Cell Line IC50 (µM) Reference
Thiazole Derivative 4MCF-7 (Breast)5.73[6]
Thiazole Derivative 3cMCF-7 (Breast)13.66[6]
Thiazole Derivative 8MCF-7 (Breast)~3.36 µg/ml[1][2]

Putative Mechanism of Action: VEGFR-2 Inhibition

A potential mechanism of action for the anticancer effects of thiazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 P Phosphorylation VEGFR2->P Activates VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation P->Proliferation Angiogenesis Angiogenesis P->Angiogenesis Thiazole_Derivative This compound (Hypothesized) Thiazole_Derivative->VEGFR2 Inhibits

Caption: Hypothesized mechanism of anticancer activity via VEGFR-2 inhibition.

Antimicrobial Activity

The thiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[7][8][9] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Evidence from Analogous Compounds:

Studies on various thiazole derivatives have demonstrated their efficacy against common bacterial pathogens. For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, with MIC values in the low micromolar range.[7] Other heteroaryl thiazole derivatives have also exhibited moderate to good antibacterial activity.[8]

Compound Class Bacterial Strain MIC (µM) Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus16.1[7]
4-(4-bromophenyl)-thiazol-2-amine derivativesE. coli16.1[7]

Putative Mechanism of Action: Inhibition of Bacterial Enzymes

One of the proposed mechanisms for the antibacterial action of some thiazole derivatives is the inhibition of essential bacterial enzymes, such as FabH.[7] FabH is a key enzyme in the fatty acid synthesis pathway of bacteria, and its inhibition can disrupt the bacterial cell membrane integrity, leading to cell death.

Future Directions and Conclusion

While the existing literature on structurally similar compounds strongly suggests that this compound possesses significant biological activity, further research is imperative. Future studies should focus on:

  • Direct Biological Evaluation: Conducting in vitro and in vivo studies to determine the specific anticancer and antimicrobial activities of the target compound.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize the potency and selectivity of the lead compound.

References

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2340290. Available from: [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Taylor & Francis Online. Available from: [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(17), 5477. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. Available from: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(13), 5171. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 24(23), 4238. Available from: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9453-9466. Available from: [Link]

  • Thiazole derivatives as potential antitumor agents. ResearchGate. Available from: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. Available from: [Link]

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An In-depth Technical Guide on 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile: A Promising Research Chemical in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the research chemical 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a member of the promising thiazole class of heterocyclic compounds. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This document delves into the synthesis, physicochemical characteristics, and known biological activities of this specific methoxyphenyl-substituted thiazoleacetonitrile. We will explore its potential as an anticancer agent, supported by data from analogous compounds, and provide detailed experimental protocols for its synthesis, characterization, and in vitro evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of biological activities.[1][4] Numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the anti-HIV medication Ritonavir, feature a thiazole core, highlighting its clinical significance.[1][2]

The subject of this guide, this compound, combines the thiazole nucleus with a methoxyphenyl group and a reactive acetonitrile moiety. The methoxyphenyl group is a common feature in many biologically active compounds, often contributing to enhanced binding affinity with protein targets. The acetonitrile group, a versatile chemical handle, can participate in various chemical transformations and may also contribute to the compound's biological profile. This unique combination of functional groups makes this compound a compelling candidate for further investigation as a potential therapeutic agent, particularly in the realm of oncology.

Physicochemical Properties and Characterization

A thorough understanding of a research chemical's physicochemical properties is fundamental to its application in experimental settings.

PropertyValueSource
CAS Number 301235-86-9[5]
Molecular Formula C₁₂H₁₀N₂OS[6]
Molecular Weight 230.29 g/mol [6]
Appearance Expected to be a solidInferred from similar compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and alcoholsInferred from experimental protocols for similar compounds

Characterization Data (Predicted based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 8.8 Hz, 2H), 7.66 (s, 1H), 7.02 (d, J = 8.8 Hz, 2H), 3.92 (s, 3H), 3.85 (s, 2H).[1]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.80, 158.89, 148.5, 133.46, 127.5, 124.01, 116.0, 115.12, 114.43, 55.79, 25.0.[1][7]

  • FT-IR (KBr, cm⁻¹): ν 2250 (C≡N), 1610 (C=N), 1580, 1500 (C=C aromatic), 1250 (C-O).[4]

  • Mass Spectrometry (ESI-MS): m/z 231.05 [M+H]⁺.[7]

Synthesis and Purification

The most probable and widely employed method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis .[8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors are 2-bromo-1-(4-methoxyphenyl)ethanone and 2-cyanothioacetamide.

DOT Diagram: Hantzsch Synthesis Workflow

Hantzsch_Synthesis Reactant1 2-Bromo-1-(4-methoxyphenyl)ethanone Reaction Reflux Reactant1->Reaction Reactant2 2-Cyanothioacetamide Reactant2->Reaction Solvent Ethanol/DMF Solvent->Reaction Product This compound Purification Recrystallization/Chromatography Product->Purification Reaction->Product

Caption: Hantzsch synthesis of the target compound.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 2-cyanothioacetamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq).[10]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: The crude product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the extensive research on structurally similar methoxyphenyl thiazole derivatives strongly suggests its potential as an anticancer agent.[7][11]

Anticancer Activity:

Numerous studies have demonstrated the cytotoxic effects of thiazole derivatives against a variety of cancer cell lines.[6][11] For instance, derivatives with a methoxyphenyl substituent have shown significant activity against breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines.[1][11]

Table of Anticancer Activity of Analogous Compounds:

Compound AnalogueCancer Cell LineIC₅₀ (µM)Reference
4-(3,4,5-trimethoxyphenyl)thiazole derivativeMCF-73.35 ± 0.2[12]
4-(3,4,5-trimethoxyphenyl)thiazole derivativeHepG25.11 ± 0.31[12]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHL-607.5 µg/mL[7]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideJurkat8.9 µg/mL[7]

Mechanism of Action:

The anticancer activity of many thiazole derivatives is attributed to their ability to induce apoptosis (programmed cell death) and interfere with tubulin polymerization .[13]

  • Apoptosis Induction: Thiazole-containing compounds have been shown to trigger apoptosis in cancer cells through various signaling pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[13][14]

DOT Diagram: Apoptosis Signaling Pathway

Apoptosis_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway.

  • Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. Several thiazole derivatives have been identified as tubulin polymerization inhibitors.[15][16] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[12][14]

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, a series of in vitro assays are recommended.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.[11]

5.2. Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compound on the assembly of microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. A decrease in the rate and extent of fluorescence indicates inhibition of tubulin polymerization.[14][17]

Conclusion and Future Directions

This compound represents a promising research chemical with significant potential for development as an anticancer agent. Its structural features, combined with the well-documented anticancer activities of related thiazole derivatives, provide a strong rationale for its further investigation. The synthesis via the Hantzsch reaction is a feasible and scalable approach. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its in vitro and in vivo anticancer activities. Elucidating its precise mechanism of action, including its effects on specific signaling pathways and its potential to inhibit tubulin polymerization, will be crucial for its advancement as a therapeutic candidate.

References

  • Supplementary Information. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958–5009.
  • Janowska, S., Khylyuk, D., Wujec, M., & Gornowicz, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7000.
  • Finiuk, N. S., Ivasechko, I. I., Klyuchivska, O. Y., Ostapiuk, Y. V., Hreniukh, V. P., Shalai, Y. R., Matiychuk, V. S., Obushak, M. D., Babsky, A. M., & Stoika, R. S. (2019). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal, 91(2), 75–83.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery, 20(9), 1047–1075.
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  • Al-Ostath, A., Al-Assar, Z., Al-Salahi, R., Al-Tamimi, A. M., & Marzouk, M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311.
  • Finiuk, N. S., Ivasechko, I. I., Klyuchivska, O. Y., Ostapiuk, Y. V., Hreniukh, V. P., Shalai, Y. R., Matiychuk, V. S., Obushak, M. D., Babsky, A. M., & Stoika, R. S. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 75–83.
  • IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200–2216.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry, 146, 532–541.
  • Abdelgawad, M. A., El-Gohary, N. S., Amin, N. H., & El-Sayed, M. A.-A. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13, 1599581.
  • El-Damasy, A. K., Lee, J.-A., Lee, S.-Y., Seo, S.-H., & Keum, Y.-S. (2023). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 28(11), 4478.
  • El-Abd, M. S., El-Naggar, M., El-Adl, K., Ali, M. M., & El-Gazzar, M. G. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33267–33280.
  • El-Abd, M. S., El-Naggar, M., El-Adl, K., Ali, M. M., & El-Gazzar, M. G. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33267–33280.
  • Al-Otaibi, A. M., El-Hossary, E. M., & El-Sayed, M. A.-A. (2022).
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An In-depth Technical Guide to 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, historical context, and potential applications of the heterocyclic compound, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry of thiazole synthesis and situates the title compound within the broader landscape of biologically active heterocyclic molecules.

Introduction and Significance

This compound (CAS No. 301235-86-9) is a substituted thiazole derivative of interest in medicinal and agricultural chemistry. The thiazole ring is a prominent scaffold in a multitude of FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and antimicrobial activities.[1] The title compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel anti-cancer agents and agrochemicals.[2] Its structure, featuring a 4-methoxyphenyl group and an acetonitrile moiety, offers multiple points for further chemical modification, making it a versatile building block in synthetic chemistry.

Historical Context: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[4] This versatile and generally high-yielding reaction has been a workhorse in organic synthesis for over a century, enabling the creation of a vast library of substituted thiazoles for various applications.

Synthetic Pathways and Methodologies

The most logical and widely applicable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This involves the reaction of two key precursors: 2-chloro-1-(4-methoxyphenyl)ethanone and 2-cyanoethanethioamide .

Synthesis of Precursor 1: 2-chloro-1-(4-methoxyphenyl)ethanone

2-chloro-1-(4-methoxyphenyl)ethanone is a crucial building block for many heterocyclic syntheses. It is typically prepared by the direct chlorination of its precursor, 1-(4-methoxyphenyl)ethanone.

Experimental Protocol: Synthesis of 2-chloro-1-(4-methoxyphenyl)ethanone

  • Materials:

    • 1-(4-methoxyphenyl)ethanone

    • Sulfuryl chloride (SO₂Cl₂)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)ethanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-chloro-1-(4-methoxyphenyl)ethanone.

Synthesis of Precursor 2: 2-cyanoethanethioamide

2-cyanoethanethioamide, also known as cyanothioacetamide, is a key reactant providing the nitrogen and sulfur atoms for the thiazole ring, as well as the acetonitrile side chain. Its synthesis was first reported in the late 20th century.[2] A common method for its preparation involves the reaction of cyanoacetamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol: Synthesis of 2-cyanoethanethioamide

  • Materials:

    • Cyanoacetamide

    • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

    • Anhydrous toluene or dioxane

    • Sodium bicarbonate solution

    • Water

  • Procedure:

    • In a well-ventilated fume hood, suspend cyanoacetamide in anhydrous toluene or dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add phosphorus pentasulfide or Lawesson's reagent portion-wise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and carefully pour it into a beaker of cold water or ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-cyanoethanethioamide.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or water) to yield crystalline 2-cyanoethanethioamide.

Final Synthesis: this compound via Hantzsch Condensation

The final step involves the condensation of the two prepared precursors in a suitable solvent, typically a lower alcohol like ethanol.

Experimental Protocol: Hantzsch Synthesis of this compound

  • Materials:

    • 2-chloro-1-(4-methoxyphenyl)ethanone

    • 2-cyanoethanethioamide

    • Absolute ethanol

    • Sodium bicarbonate

  • Procedure:

    • Dissolve equimolar amounts of 2-chloro-1-(4-methoxyphenyl)ethanone and 2-cyanoethanethioamide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add sodium bicarbonate to neutralize the hydrogen chloride formed during the reaction.

    • The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration.

    • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and add water to induce precipitation.

    • Collect the crude product by filtration, wash with cold ethanol and then with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone 2-chloro-1-(4-methoxyphenyl)ethanone Intermediate1 Thioether Intermediate Haloketone->Intermediate1 Nucleophilic Attack Thioamide 2-cyanoethanethioamide Thioamide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 301235-86-9
Molecular Formula C₁₂H₁₀N₂OS
Molecular Weight 230.29 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like ethanol, acetone, and dichloromethane

Characterization of the synthesized compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and the C=N and C-S bonds of the thiazole ring.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Biological Activity and Applications

While specific biological activity data for this compound is not extensively published, its role as a synthetic intermediate points to its importance in the development of bioactive molecules.[2] The thiazole core is a well-known pharmacophore, and its derivatives have shown a broad spectrum of biological activities.

  • Anticancer Research: Many thiazole-containing compounds have demonstrated potent anticancer activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have been discovered as novel anticancer agents that act as tubulin polymerization inhibitors. The title compound serves as a valuable scaffold for the synthesis of such derivatives.

  • Agrochemicals: Thiazole derivatives are also utilized in the agricultural sector as fungicides, herbicides, and insecticides. The structural features of this compound make it a suitable precursor for the development of new agrochemicals.[2]

  • Material Science: The unique electronic properties of the thiazole ring also make its derivatives interesting for applications in material science, such as in the development of organic semiconductors and dyes.

The acetonitrile group in the title compound is a versatile functional group that can be further elaborated. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wider range of derivatives with potentially different biological activities.

Conclusion

This compound is a valuable heterocyclic compound whose synthesis is rooted in the classic Hantzsch thiazole reaction. While its own biological profile is not extensively documented, its significance lies in its role as a versatile intermediate for the synthesis of novel compounds with potential applications in medicinal and agricultural chemistry. This guide provides a foundational understanding of its synthesis and context, offering a starting point for researchers interested in exploring the potential of this and related thiazole derivatives.

References

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • MDPI. (2018). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 23(9), 2269. Retrieved from [Link]

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  • Anas, S., et al. (2020). Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile Derivatives. Molecules, 25(17), 3968. Retrieved from [Link]

  • Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of pharmaceutical sciences, 61(12), 1908–1911. Retrieved from [Link]

  • Anufriev, V. P., et al. (2021). Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. Marine drugs, 19(3), 159. Retrieved from [Link]

  • Samir, E. M., Abouzied, A. S., & Hamed, F. I. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules with a broad spectrum of biological activities. The inherent electronic properties and structural versatility of the thiazole ring allow for multifaceted interactions with various biological targets, rendering its derivatives particularly promising in oncology. This technical guide focuses on the specific compound, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a molecule that combines the privileged thiazole moiety with a methoxyphenyl group, a common feature in many potent bioactive agents. While direct biological data on this exact molecule is emerging, a wealth of information on structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as an in-depth guide for researchers, outlining a systematic and scientifically rigorous approach to identify and validate the potential therapeutic targets of this compound, with a primary focus on anticancer applications. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a logical framework for a comprehensive preclinical evaluation.

Introduction: The Rationale for Investigating this compound

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is a key structural component in a variety of therapeutic agents, including anticancer drugs like Dasatinib and Ixabepilone.[1] Thiazole derivatives have demonstrated a remarkable ability to inhibit cancer cell proliferation and induce cell death through diverse mechanisms of action.[2] The appendage of a methoxyphenyl group to the thiazole core is of particular interest, as this moiety is known to contribute to the bioactivity of many small molecule inhibitors, potentially by enhancing binding to target proteins or improving pharmacokinetic properties.

Given the established anticancer potential of the thiazole scaffold, we hypothesize that this compound is likely to exhibit cytotoxic effects against cancer cells. The primary objective of this guide is to provide a comprehensive roadmap for elucidating the mechanism of action of this compound by identifying and validating its molecular targets. Our approach is grounded in the established pharmacology of related thiazole derivatives and proposes a multi-pronged experimental strategy to systematically probe for its effects on key cellular processes implicated in cancer.

A Multi-Hypothesis Approach to Target Identification

Based on the known mechanisms of anticancer thiazole derivatives, we propose several primary hypotheses for the therapeutic targets of this compound. These hypotheses are not mutually exclusive, and it is plausible that the compound may exert its effects through multiple pathways.

  • Hypothesis 1: Inhibition of Protein Kinases: Many thiazole-containing compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the serine/threonine-protein kinase B-Raf (BRAF).[4]

  • Hypothesis 2: Disruption of Microtubule Dynamics: Thiazole derivatives have been shown to interfere with microtubule polymerization, a crucial process for cell division, leading to cell cycle arrest and apoptosis.[5][6]

  • Hypothesis 3: Inhibition of Carbonic Anhydrases: Carbonic anhydrases are a family of enzymes involved in pH regulation and are often overexpressed in tumors, contributing to their survival and proliferation. Thiazole-containing sulfonamides are a well-established class of carbonic anhydrase inhibitors.[7][8]

  • Hypothesis 4: Induction of Apoptosis and Cell Cycle Arrest: The ultimate outcome of targeting the aforementioned pathways is often the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[1][9]

The following sections will detail the experimental workflows to test each of these hypotheses.

Experimental Validation of Therapeutic Targets: A Step-by-Step Guide

This section provides a detailed experimental plan to systematically investigate the potential therapeutic targets of this compound. The workflow is designed to progress from broad phenotypic screening to specific target engagement and downstream pathway analysis.

Initial Cytotoxicity Screening

The first essential step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines. This provides a baseline understanding of its potency and selectivity.

Experiment: MTT Assay for Cell Viability.

Rationale: The MTT assay is a rapid and cost-effective colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11] This initial screen will help determine the concentration range at which the compound exhibits cytotoxic effects (IC50 value) and will inform the concentrations to be used in subsequent mechanistic studies.

Protocol: MTT Assay [12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Investigating the Effect on Protein Kinases

Should the compound exhibit significant cytotoxicity, the next step is to investigate its potential as a kinase inhibitor.

Experiment: In Vitro Kinase Inhibition Assays.

Rationale: Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, provide a sensitive and high-throughput method to measure the activity of purified kinases and assess the inhibitory potential of a compound.[2] We will focus on kinases that are known targets of thiazole derivatives.

Protocol: EGFR, VEGFR-2, and BRAF Kinase Inhibition Assays (Adapted from ADP-Glo™ Kinase Assay Protocol) [2][13][14]

  • Reagent Preparation: Prepare serial dilutions of this compound in the appropriate kinase assay buffer. The final DMSO concentration should be kept constant across all wells.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound or control inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2/BRAF).

  • Enzyme and Substrate Addition: Add 2 µL of the respective purified kinase (EGFR, VEGFR-2, or BRAF) and 2 µL of the corresponding substrate/ATP mix to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value for each kinase.

Table 1: Summary of Proposed Kinase Inhibition Assays

Target KinaseRationaleControl Inhibitor
EGFR Frequently overexpressed in various cancers; a known target for thiazole derivatives.Erlotinib
VEGFR-2 A key mediator of angiogenesis, crucial for tumor growth and metastasis.Sorafenib
BRAF A critical component of the MAPK/ERK signaling pathway, often mutated in melanoma and other cancers.Dabrafenib
Assessing the Impact on Microtubule Dynamics

To test the hypothesis that the compound disrupts microtubule function, a tubulin polymerization assay is performed.

Experiment: In Vitro Tubulin Polymerization Assay.

Rationale: This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.[4] The polymerization process can be monitored by measuring the increase in fluorescence of a reporter dye that incorporates into the growing microtubules.

Protocol: Fluorescence-Based Tubulin Polymerization Assay [4]

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice. Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a polymerization promoter and nocodazole as a polymerization inhibitor).

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin, GTP, and a fluorescent reporter dye in polymerization buffer.

  • Compound Addition: Add the test compound or control compounds to the respective wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Evaluating Carbonic Anhydrase Inhibition

The potential for the compound to inhibit carbonic anhydrase activity can be assessed using a colorimetric assay.

Experiment: Carbonic Anhydrase Inhibition Assay.

Rationale: This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.[15] The assay is simple, robust, and suitable for high-throughput screening.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [15]

  • Reagent Preparation: Prepare serial dilutions of this compound and a known carbonic anhydrase inhibitor (e.g., acetazolamide) in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the carbonic anhydrase enzyme to each well, followed by the test compound or control inhibitor. Incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Add the ester substrate (e.g., p-nitrophenyl acetate) to each well to initiate the reaction.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Characterizing the Induction of Apoptosis and Cell Cycle Arrest

If the compound demonstrates activity in the preceding assays, it is crucial to confirm that these molecular effects translate into the induction of apoptosis and/or cell cycle arrest in cancer cells.

Experiment 1: Caspase-3/7 Activity Assay.

Rationale: Caspases are key executioner enzymes in the apoptotic pathway. Measuring the activity of caspase-3 and -7 provides a direct indication of apoptosis induction.[5]

Protocol: Luminescence-Based Caspase-3/7 Activity Assay [5]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, which lyses the cells and contains a proluminescent substrate for caspase-3/7.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.

Experiment 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry.

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.[1][16]

Protocol: Annexin V/PI Apoptosis Assay [17]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Washing: Harvest the cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1x binding buffer and add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experiment 3: Cell Cycle Analysis by Propidium Iodide Staining.

Rationale: This method uses the DNA-intercalating dye propidium iodide to stain the cellular DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]

Protocol: Cell Cycle Analysis [18][19]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells at 4°C for at least 4 hours.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experiment 4: Western Blot Analysis of Apoptosis-Related Proteins.

Rationale: To further confirm the induction of apoptosis and elucidate the specific apoptotic pathway (intrinsic vs. extrinsic), the expression levels of key apoptosis-related proteins can be examined by Western blotting.[6][20]

Protocol: Western Blotting [6]

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Analyze the changes in the expression levels of the target proteins in response to compound treatment.

Visualization of Workflows and Pathways

To provide a clear visual representation of the proposed experimental plan and the potential signaling pathways involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Initial_Screening Phase 1: Initial Screening cluster_Target_Validation Phase 2: Target Validation cluster_Cellular_Effects Phase 3: Cellular Mechanism of Action A This compound B MTT Assay (Cytotoxicity Screening) A->B Test Compound C Kinase Inhibition Assays (EGFR, VEGFR-2, BRAF) B->C If Cytotoxic D Tubulin Polymerization Assay B->D If Cytotoxic E Carbonic Anhydrase Inhibition Assay B->E If Cytotoxic F Caspase-3/7 Activity Assay C->F Investigate Downstream Effects G Annexin V / PI Staining (Flow Cytometry) C->G Investigate Downstream Effects H Cell Cycle Analysis (Propidium Iodide) C->H Investigate Downstream Effects I Western Blot (Apoptotic Markers) C->I Investigate Downstream Effects D->F Investigate Downstream Effects D->G Investigate Downstream Effects D->H Investigate Downstream Effects D->I Investigate Downstream Effects E->F Investigate Downstream Effects E->G Investigate Downstream Effects E->H Investigate Downstream Effects E->I Investigate Downstream Effects

Caption: Proposed experimental workflow for target identification and validation.

Apoptosis_Signaling_Pathway cluster_Targets Potential Molecular Targets cluster_Cellular_Response Cellular Response cluster_Apoptosis Apoptosis Induction Compound 2-[4-(4-Methoxyphenyl)- 1,3-thiazol-2-yl]acetonitrile Kinases Protein Kinases (EGFR, VEGFR-2, BRAF) Compound->Kinases Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits CA Carbonic Anhydrases Compound->CA Inhibits Signal_Block Blockade of Pro-survival Signaling Pathways Kinases->Signal_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Cell_Cycle_Arrest pH_Dysregulation Intracellular pH Dysregulation CA->pH_Dysregulation Mitochondria Mitochondrial Dysfunction (Bax/Bcl-2 modulation) Signal_Block->Mitochondria Cell_Cycle_Arrest->Mitochondria pH_Dysregulation->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspase_Activation DNA_Fragmentation DNA Fragmentation (PARP Cleavage) Caspase_Activation->DNA_Fragmentation Apoptotic_Cell_Death Apoptotic Cell Death DNA_Fragmentation->Apoptotic_Cell_Death

Caption: Hypothesized signaling pathway leading to apoptosis.

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the initial preclinical evaluation of this compound as a potential anticancer agent. By systematically investigating its effects on key cancer-related targets and pathways, researchers can efficiently elucidate its mechanism of action and build a strong foundation for further drug development. The proposed workflow, from initial cytotoxicity screening to detailed mechanistic studies, is designed to be both scientifically rigorous and resource-efficient.

Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, pharmacokinetic and pharmacodynamic profiling, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and drug-like properties. The multifaceted potential of thiazole derivatives in oncology suggests that a thorough investigation of this compound is a worthwhile endeavor with the potential to yield a novel and effective therapeutic candidate.

References

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Solubility and Stability of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile (CAS No. 301235-86-9), a key intermediate and research compound.[1][2] Recognizing the critical role these parameters play in drug discovery and development, this document outlines both the theoretical underpinnings and detailed experimental protocols for their determination. We present methodologies for equilibrium solubility assessment across a physiologically relevant pH range and in various organic solvents using the gold-standard shake-flask method.[3][4] Furthermore, a systematic approach to evaluating the compound's intrinsic stability through forced degradation studies is detailed.[5][6] This includes stress testing under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions. The core of the stability assessment is the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the intact parent compound from all potential degradation products.[7][8] This guide is intended for researchers, chemists, and formulation scientists, providing the necessary tools to generate reliable and reproducible data essential for advancing research and development activities involving this thiazole derivative.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a central 1,3-thiazole ring.[9][10] The thiazole moiety is a prominent scaffold in medicinal chemistry, found in numerous biologically active molecules.[11][12] Understanding the fundamental physicochemical properties of this specific derivative—namely its solubility and stability—is a non-negotiable prerequisite for its successful application in any research or development pipeline, from early-stage screening to formulation.[13][14]

Poor solubility can hinder biological assays, lead to erroneous structure-activity relationship (SAR) data, and create significant challenges for developing viable formulations. Similarly, chemical instability can compromise the integrity of the active molecule, leading to loss of potency and the formation of potentially toxic degradants.[6] This guide provides the strategic and tactical framework for proactively assessing these critical attributes.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 301235-86-9[1]
Molecular Formula C₁₂H₁₀N₂OS[1][15]
Molecular Weight 230.29 g/mol [1]
Monoisotopic Mass 230.05139 Da[15]
Predicted XlogP 2.3[15]
Predicted TPSA 64.9 Ų[16]

The structure combines a relatively non-polar aromatic system (methoxyphenyl and thiazole rings) with polar functional groups (nitrile and the nitrogen/sulfur heteroatoms), suggesting its solubility will be highly dependent on the chosen solvent system and aqueous pH.

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its dissolution rate and subsequent bioavailability. For research compounds, it dictates the achievable concentrations in bioassays and formulation vehicles.[13] We will employ the "gold standard" Saturation Shake-Flask method to determine equilibrium solubility.[3][4]

Causality Behind Experimental Design

The shake-flask method is chosen for its reliability in measuring true thermodynamic equilibrium solubility.[3] The experiment is conducted at 37 ± 1 °C to mimic physiological conditions.[4] A range of pH buffers (pH 1.2, 4.5, 6.8, and 7.4) is used to understand how the compound's solubility behaves across the gastrointestinal tract and in typical cell culture media. The inclusion of common organic solvents provides essential data for stock solution preparation and potential non-aqueous formulations. Quantification via a validated HPLC method is critical to ensure specificity and accuracy, distinguishing the parent compound from any potential impurities or early-stage degradation.[3]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
  • Preparation of Media: Prepare pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) solutions according to USP standards. Prepare a phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: To a series of 4 mL glass vials, add a sufficient amount of this compound to ensure an excess of solid remains after equilibrium is reached (e.g., 5-10 mg). This excess is visually confirmed.[3]

  • Solvent Addition: Add 2 mL of each test medium (pH buffers and selected organic solvents like DMSO, Ethanol, Acetonitrile) to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant agitation at 37 ± 1 °C.[4]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot from the upper layer of the suspension. The purpose of multiple time points is to ensure that equilibrium has been reached (i.e., the concentration does not significantly change between the last two points).[4]

  • Phase Separation: Immediately filter the aliquot through a 0.22 µm PVDF syringe filter to remove undissolved solids. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and sample the supernatant.

  • Dilution & Analysis: Dilute the clear filtrate/supernatant with the mobile phase to a concentration within the calibrated range of the HPLC-UV method.

  • Quantification: Analyze the samples using the validated HPLC-UV method described below. Calculate the concentration in mg/mL or µg/mL.

Analytical Method: HPLC-UV for Solubility Quantification
  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 271 nm (or a predetermined λmax)[17]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Standard Preparation: Prepare a stock solution in acetonitrile and create a calibration curve (e.g., 1-100 µg/mL) to demonstrate linearity.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Add excess compound to vials media Add test media (Buffers, Solvents) start->media equilibrate Equilibrate on shaker (e.g., 48h at 37°C) media->equilibrate sample Withdraw aliquot equilibrate->sample separate Filter (0.22 µm) or Centrifuge sample->separate dilute Dilute with Mobile Phase separate->dilute analyze Analyze by HPLC-UV dilute->analyze result Calculate Solubility (mg/mL) analyze->result caption Fig 1. Workflow for Equilibrium Solubility Determination.

Caption: Fig 1. Workflow for Equilibrium Solubility Determination.

Anticipated Data Summary

The results of the solubility study should be compiled into a clear, concise table.

Table 2: Hypothetical Equilibrium Solubility of this compound at 37°C

Solvent/MediumpHSolubility (µg/mL)Classification
0.1 N HCl1.2~5Very Slightly Soluble
Acetate Buffer4.5~15Very Slightly Soluble
Phosphate Buffer6.8~20Very Slightly Soluble
PBS7.4~22Very Slightly Soluble
Water~7.0~18Very Slightly Soluble
EthanolN/A> 10,000Freely Soluble
AcetonitrileN/A> 5,000Soluble
DMSON/A> 50,000Freely Soluble

Intrinsic Stability and Degradation Pathway Analysis

Forced degradation studies are essential to understand the chemical vulnerabilities of a molecule.[5] These studies expose the compound to stress conditions more severe than those used in accelerated stability testing to identify likely degradation products and pathways.[6] This information is paramount for developing stable formulations and establishing appropriate storage conditions.[18]

Causality Behind Experimental Design

The choice of stress conditions (acid/base hydrolysis, oxidation, heat, and light) is mandated by ICH guidelines (e.g., Q1A(R2)) to cover the most common degradation routes for pharmaceutical substances.[5][18] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule, a situation which could lead to misleading secondary degradation products. A stability-indicating analytical method is the cornerstone of this analysis; it must be able to resolve the parent peak from all degradation product peaks and any artifacts from the stress matrix.[7][19]

Experimental Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. A control sample (1 mL stock + 1 mL diluent) is prepared and stored at 5°C.

    • Acid Hydrolysis: Use 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Use water as the diluent. Heat at 80°C for 48 hours.

    • Photolytic Degradation: Prepare a solution in water:acetonitrile. Expose to an ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²). A dark control wrapped in foil is stored alongside. The presence of aryl rings makes the compound potentially susceptible to photodegradation.[20][21]

  • Sample Quenching: After the specified time, cool the vials to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples with the mobile phase to a final theoretical concentration of ~50 µg/mL and analyze immediately using the stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC-UV/DAD

Developing a stability-indicating method often requires a gradient elution to separate compounds with different polarities.[7] A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA scan 200-400 nm, extraction at 271 nm.

  • Method Validation: The method must demonstrate specificity, where the parent peak is resolved from all degradant peaks (Resolution > 2).

Visualization: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxi Oxidation (3% H₂O₂, RT) start->oxi thermal Thermal (80°C) start->thermal photo Photolytic (ICH Light Source) start->photo quench Neutralize / Quench Reaction acid->quench base->quench oxi->quench thermal->quench photo->quench analyze Analyze by Stability- Indicating HPLC-DAD quench->analyze report Quantify Degradation Assess Peak Purity Propose Pathways analyze->report caption Fig 2. Workflow for Forced Degradation Studies. G cluster_pathways Potential Degradation Products parent This compound (Parent Compound) hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) parent->hydrolysis Acid/Base oxidation Oxidation Product (Sulfoxide) parent->oxidation H₂O₂ photolysis Photodegradation Product (Ring Cleavage) parent->photolysis Light/UV caption Fig 3. Hypothetical Degradation Pathways.

Caption: Fig 3. Hypothetical Degradation Pathways.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The protocols detailed herein for equilibrium solubility determination and forced degradation analysis are designed to generate the critical data required for informed decision-making in a drug discovery or chemical development setting.

Based on its structure, the compound is predicted to have low aqueous solubility and potential liabilities toward hydrolytic and oxidative degradation. Executing the described experimental plans will validate these predictions and provide a clear path for its handling, formulation, and the development of appropriate analytical control strategies. The stability-indicating HPLC method is the linchpin of this effort, ensuring that all future analyses of this compound are accurate and reliable.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar.

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  • Process for the preparation of thiazole derivatives. European Patent Office.

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.

  • Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. PrepChem.com.

  • Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. Google Patents.

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Methodological & Application

Application Note and Experimental Protocol for the Hantzsch Thiazole Synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Its prevalence in pharmaceuticals, from antimicrobials to anticancer agents, underscores the continuous need for efficient and reliable synthetic methodologies.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains a highly effective and widely utilized method for the construction of the thiazole ring.[1][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4]

This document provides a detailed experimental protocol for the synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a molecule of interest for further functionalization in drug discovery programs. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic cyclocondensation reaction. The generally accepted mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[4][5]

  • Intermediate Formation: This initial attack forms an intermediate, which can exist in equilibrium with its tautomeric form.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide onto the ketone's carbonyl carbon leads to the formation of a five-membered ring intermediate.[4][5]

  • Dehydration: The subsequent loss of a water molecule results in the formation of the aromatic thiazole ring.[4]

The aromaticity of the final thiazole product is a significant driving force for this reaction.[6]

Visualizing the Synthesis

Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - Dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ethanol. - Add 2-cyanoethanethioamide to the solution. B 2. Reaction - Reflux the mixture with stirring for 3-4 hours. - Monitor reaction progress by TLC. A->B Heat C 3. Isolation of Crude Product - Cool the reaction mixture to room temperature. - Pour into ice-cold water to precipitate the product. B->C Completion D 4. Filtration and Washing - Collect the precipitate by vacuum filtration. - Wash the solid with cold water and then a small amount of cold ethanol. C->D Precipitation E 5. Purification - Recrystallize the crude product from ethanol. D->E Crude Solid F 6. Drying and Characterization - Dry the purified product under vacuum. - Characterize by NMR, IR, and Mass Spectrometry. - Determine melting point and yield. E->F Purified Crystals

Sources

Guide to the Synthesis and Purification of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis and purification of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a key heterocyclic scaffold relevant to medicinal chemistry and drug development. The synthetic strategy is centered around the robust Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[1][2][3] This guide details the preparation of the requisite α-haloketone intermediate, followed by the cyclocondensation reaction to form the target thiazole. Furthermore, it outlines rigorous purification protocols, including recrystallization and silica gel column chromatography, to achieve high analytical purity. This application note is designed for researchers, chemists, and drug development professionals, offering both procedural guidance and insights into the chemical principles underpinning the methodology.

Introduction and Strategic Overview

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates valued for their diverse pharmacological activities.[4][5] The title compound, this compound, incorporates this key heterocycle functionalized with a methoxyphenyl group, a common feature in bioactive molecules, and a versatile acetonitrile moiety that can be further elaborated.

The synthetic approach detailed herein is a two-step process:

  • α-Bromination: Synthesis of the intermediate 2-bromo-1-(4-methoxyphenyl)ethanone from commercially available 4-methoxyacetophenone.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromo ketone intermediate with 2-cyanoethanethioamide to yield the final product.[6]

This strategy was chosen for its reliability, high yields, and the ready availability of starting materials.

Overall Synthetic Workflow

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis A 4-Methoxyacetophenone C Reflux in Ethyl Acetate A->C B Cupric Bromide (CuBr2) B->C D Intermediate 1: 2-Bromo-1-(4-methoxyphenyl)ethanone C->D α-Bromination E Intermediate 1 G Reflux in Ethanol E->G F 2-Cyanoethanethioamide F->G H Crude Product: 2-[4-(4-MeO-Ph)-1,3-thiazol-2-yl]acetonitrile G->H Cyclocondensation & Dehydration

Diagram 1: Two-step synthesis of the target compound.

Reagents and Materials

Reagent/MaterialMolecular Wt.Moles (Equivalents)AmountSupplier
Step 1: Intermediate Synthesis
4-Methoxyacetophenone150.17 g/mol 0.10 mol (1.0 eq)15.02 gSigma-Aldrich
Cupric Bromide (CuBr₂)223.35 g/mol 0.15 mol (1.5 eq)33.50 gSigma-Aldrich
Ethyl Acetate--500 mLFisher Scientific
Step 2: Thiazole Synthesis
2-Bromo-1-(4-methoxyphenyl)ethanone229.07 g/mol 0.05 mol (1.0 eq)11.45 gSynthesized
2-Cyanoethanethioamide100.14 g/mol 0.05 mol (1.0 eq)5.01 gAlfa Aesar
Ethanol (Absolute)--250 mLFisher Scientific
Purification Materials
Silica Gel (200-400 mesh)--As neededMerck
Hexanes (ACS Grade)--As neededVWR
Ethyl Acetate (ACS Grade)--As neededVWR

Detailed Synthesis Protocol

Part 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone (Intermediate 1)

This procedure details the α-bromination of 4-methoxyacetophenone. Cupric bromide serves as both the bromine source and a catalyst, offering a convenient and selective method for brominating the position alpha to the carbonyl group.[5][7]

Protocol:

  • To a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyacetophenone (15.02 g, 0.10 mol) and ethyl acetate (500 mL). Stir until all the solid dissolves.

  • Add cupric bromide (33.50 g, 0.15 mol) to the solution. The mixture will turn into a dark grey/green slurry.

  • Heat the mixture to reflux (approximately 77°C) with vigorous stirring. Maintain reflux for 4-6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. A grey solid (cuprous bromide) will precipitate.

  • Filter the mixture through a pad of Celite to remove the solid copper salts. Wash the filter cake with a small amount of ethyl acetate (2 x 30 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then recrystallized from hot ethyl acetate or ethanol to yield pure 2-bromo-1-(4-methoxyphenyl)ethanone as white to pale-yellow crystals.[5]

  • Dry the crystals under vacuum. Typically, yields are in the range of 75-85%.

Part 2: Synthesis of this compound

This step employs the classic Hantzsch thiazole synthesis, where the α-bromo ketone (an electrophile) reacts with the thioamide (a nucleophile) to form the five-membered thiazole ring after cyclization and dehydration.[6]

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the synthesized 2-bromo-1-(4-methoxyphenyl)ethanone (11.45 g, 0.05 mol) in absolute ethanol (250 mL).

  • Add 2-cyanoethanethioamide (5.01 g, 0.05 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours.

    • Causality: The reaction begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the ketone, displacing the bromide. An intramolecular condensation between the nitrogen and the carbonyl carbon follows, which, after dehydration, results in the stable, aromatic thiazole ring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture in an ice bath for 30-60 minutes. The product may begin to precipitate.

  • If precipitation is significant, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. This solid is the crude product.

  • If little or no solid forms, slowly add cold water to the reaction mixture until the solution becomes turbid, then continue adding until precipitation is complete.

  • Collect the crude product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the crude solid under vacuum prior to purification.

Purification Protocols

Achieving high purity is critical for downstream applications. The crude product can be purified by either recrystallization (for moderately pure samples) or column chromatography (for higher purity).

Purification Workflow

Crude Crude Product TLC Analyze purity by TLC Crude->TLC Decision Is purity >90% and a single major spot observed? TLC->Decision Recrystal Method A: Recrystallization from Ethanol Decision->Recrystal Yes Column Method B: Silica Gel Column Chromatography Decision->Column No (multiple spots) Final Pure Product (>98% Purity) Recrystal->Final Column->Final

Diagram 2: Decision workflow for product purification.

Method A: Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol, just enough to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.

  • Dry the crystals under vacuum to obtain the final product.

Method B: Silica Gel Column Chromatography

This method is recommended for removing closely related impurities.[2][8]

  • Prepare the Column: Slurry pack a glass chromatography column with silica gel in hexanes.

  • Prepare the Sample: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with a non-polar solvent mixture (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Causality: The principle of chromatography is the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). Non-polar compounds will travel faster down the column, while polar compounds will adhere more strongly to the polar silica gel.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate) to elute the product. The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central (PMC). [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central (PMC). [Link]

  • Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Semantic Scholar. [https://www.semanticscholar.org/paper/Regioselective-Synthesis-of-New-2-(E)-Cyano(thia-Al-Omar-Amr/5f8b4447cd0143a53a992e5910403565e7514109]([Link]

  • Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Semantic Scholar. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. PubMed Central (PMC). [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. [Link]

  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone. MySkinRecipes. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central (PMC). [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central (PMC). [Link]

Sources

Application Notes & Protocols: Leveraging 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with a variety of biological targets.[1] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile , a highly versatile intermediate, for the synthesis of novel anticancer agents. We delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic basis for the anticancer activity of the resulting derivatives, grounding our discussion in established scientific literature.

Introduction: The Thiazole Scaffold in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of more effective and less toxic therapeutics.[1][3] Heterocyclic compounds are a major focus of this effort, with the thiazole ring being a particularly privileged structure.[2][4] FDA-approved drugs such as Dasatinib and Ixazomib validate the utility of the thiazole moiety in targeting cancer-related pathways.[1][4]

The subject of this guide, This compound , serves as an ideal starting point for generating a diverse library of drug candidates. Its key structural features include:

  • A 1,3-Thiazole Core: Provides a rigid, aromatic scaffold capable of engaging with enzymatic targets.

  • A 4-Methoxyphenyl Group: This electron-donating group can influence the molecule's pharmacokinetic properties and provides a site for potential modification to explore structure-activity relationships (SAR).

  • A Reactive Acetonitrile Moiety: The methylene (-CH₂-) and cyano (-C≡N) groups offer multiple handles for chemical elaboration, allowing for the construction of more complex molecules designed to interact with specific biological targets.

Derivatives of this and similar thiazole scaffolds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases.[3][5]

Synthetic Strategy & Workflow Rationale

The primary synthetic route to the thiazole core is the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][4] Our starting material, this compound, is readily prepared via this method.

The true synthetic utility lies in the subsequent modification of the acetonitrile group. This group is not merely a placeholder but a versatile functional handle. The acidic protons of the adjacent methylene group and the electrophilic nature of the nitrile carbon allow for a wide range of chemical transformations. This guide will focus on a representative transformation: the synthesis of a thiourea derivative, a class of compounds known for its potent biological activities.[6]

G cluster_0 Core Synthesis (Hantzsch Reaction) cluster_1 Functionalization cluster_2 Biological Evaluation A 2-Bromo-1-(4-methoxyphenyl)ethanone C This compound (Starting Material) A->C B 2-Cyanoethanethioamide B->C D Amine Intermediate (via Reduction) C->D Reduction of Nitrile e.g., LiAlH₄ or H₂/Catalyst E Thiourea Derivative (Target Compound) D->E Reaction with Isothiocyanate G In Vitro Cytotoxicity Assays (e.g., MTT Assay) E->G F Aryl Isothiocyanate F->E H Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) G->H Active Compounds

Caption: General workflow for synthesizing and evaluating anticancer agents.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a laboratory setting. Appropriate personal protective equipment (PPE) and safety precautions must be used.

Protocol 1: Synthesis of an Amine Intermediate via Nitrile Reduction

Rationale: The conversion of the nitrile group to a primary amine is a crucial step that transforms the acetonitrile moiety into a nucleophilic handle. This amine can then react with a variety of electrophiles to build diverse molecular scaffolds. Catalytic hydrogenation is chosen here as a clean and efficient method.

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (catalyst, ~10% w/w)

  • Methanol (anhydrous)

  • Ammonia (7N solution in Methanol)

  • Hydrogen gas (H₂)

  • Celite™

Procedure:

  • To a high-pressure reaction vessel, add this compound.

  • Add anhydrous methanol and the 7N methanolic ammonia solution. The ammonia helps to prevent the formation of secondary amine side products.

  • Carefully add the Raney Nickel catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult literature for specific optimization) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amine product, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethanamine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of a Phenylthiourea Derivative

Rationale: Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[6] The reaction of the newly synthesized amine with an isothiocyanate is a robust and high-yielding method to produce these derivatives. The choice of a substituted phenyl isothiocyanate allows for systematic exploration of SAR.

Materials:

  • 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethanamine (from Protocol 1, 1.0 eq)

  • 4-Chlorophenyl isothiocyanate (1.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the crude amine from Protocol 1 in anhydrous DCM.

  • Add the 4-chlorophenyl isothiocyanate dropwise to the stirred solution at room temperature.

  • If the starting amine was isolated as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine to free the amine.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1-3 hours.

  • Upon completion, a precipitate of the thiourea product may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure thiourea derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[4][7]

Data Presentation: Biological Activity

The ultimate goal of this synthesis is to produce compounds with potent anticancer activity. Thiazole derivatives have shown efficacy against a wide range of cancer cell lines. The table below compiles representative data from the literature for similar compounds to provide a benchmark for newly synthesized analogues.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Thiazole-hydrazoneMCF-7 (Breast)2.57[8]
Thiazole-hydrazoneHepG2 (Liver)7.26[8]
IminothiazoleSaOS-2 (Osteosarcoma)0.190 (µg/mL)[4]
Thiazole-PyrazolineColon (HT29)~0.43[9]
Aminothiazole DerivativeLeukemia (HL-60)7.5 (µg/mL)[10]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic Insights & Target Pathways

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.[3][5] Molecular modeling and in vitro assays have identified several potential targets.

Kinase Inhibition: Many thiazole-containing compounds function as ATP-competitive inhibitors of protein kinases. Targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequently implicated.[4][8] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell growth, angiogenesis, and metastasis.

Apoptosis Induction: Active thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells.[8][11] This can be achieved by depolarizing the mitochondrial membrane or by modulating the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[8][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Thiazole Thiazole Derivative Thiazole->RTK Inhibition Thiazole->Bcl2 Inhibition

Sources

Application Note & Protocols: 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its ability to engage in key interactions within the ATP-binding site of various kinases.[2][3] This document provides a comprehensive guide to the synthesis, characterization, and application of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile , a key intermediate for the development of novel kinase inhibitors. We present a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction, thorough characterization methodologies, and a representative protocol for its downstream modification into a potential kinase inhibitor scaffold. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase-targeted drug discovery.

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole framework is a cornerstone in the design of small molecule kinase inhibitors.[4][5] Its unique physicochemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to form stable and specific interactions with amino acid residues in the kinase hinge region and other pockets of the active site.[3] Several clinically approved drugs, such as the dual Src/Abl inhibitor Dasatinib, feature a 2-aminothiazole core, underscoring the scaffold's therapeutic relevance.[6][7]

The intermediate, This compound , offers a strategic entry point for building a diverse library of kinase inhibitors. Its structure contains three key features:

  • The Thiazole Core: Provides the essential heterocyclic anchor for kinase binding.

  • The 4-Methoxyphenyl Group: A common moiety in kinase inhibitors that can occupy hydrophobic pockets and be modified to tune selectivity and pharmacokinetic properties.[8]

  • The Acetonitrile Functional Handle: A versatile group that can be readily converted into a variety of other functionalities (e.g., amides, carboxylic acids, tetrazoles) to explore structure-activity relationships (SAR) and optimize target engagement.[9]

This guide provides the necessary protocols to leverage this intermediate for efficient lead generation and optimization campaigns.

Synthesis of the Intermediate via Hantzsch Thiazole Synthesis

The most direct and reliable method for preparing the title compound is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[10][11] This one-pot reaction is known for its efficiency and generally high yields.[12][13]

Synthesis Workflow & Mechanism

The overall workflow involves the reaction, workup, and purification of the product. The mechanism proceeds via an initial S-alkylation (an SN2 reaction) of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[13][14]

G cluster_workflow Synthesis Workflow Start Starting Materials: - 2-Bromo-1-(4-methoxyphenyl)ethanone - 2-Cyanoethanethioamide - Ethanol (Solvent) Reaction Hantzsch Thiazole Synthesis Reflux, 4-6 hours Start->Reaction Combine & Heat Monitoring Monitor by TLC (e.g., 30% EtOAc/Hexane) Reaction->Monitoring Periodically sample Workup Aqueous Work-up - Cool to RT - Neutralize with NaHCO3 - Precipitate product Monitoring->Workup Upon completion Purification Purification - Filter solid - Wash with water & cold ethanol - Recrystallize if needed Workup->Purification Isolate crude solid Characterization Characterization (NMR, MS, IR) Purification->Characterization Confirm identity & purity Final Pure this compound Characterization->Final

Caption: High-level workflow for the synthesis and purification of the target intermediate.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a properly ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[15]

Materials & Reagents:

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (1.0 eq)

  • 2-Cyanoethanethioamide (1.1 eq)

  • Ethanol (absolute, ~5 mL per mmol of α-haloketone)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) and absolute ethanol.

  • Addition of Thioamide: While stirring, add 2-cyanoethanethioamide (1.1 eq) to the solution. The mixture may become a slurry.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting α-haloketone spot has been consumed.

  • Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate may form upon cooling.

  • Precipitation & Neutralization: Pour the cooled reaction mixture slowly into a beaker containing an equal volume of deionized water while stirring. Slowly add saturated sodium bicarbonate solution until the mixture is neutral (pH ~7-8) to quench any residual HBr.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3x volume of the flask) to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.[16]

Safety Precautions
  • α-Haloketones like 2-bromo-1-(4-methoxyphenyl)ethanone are lachrymatory and skin irritants. Handle with extreme care in a fume hood.[17]

  • Thiourea and its derivatives are suspected carcinogens and may cause reproductive harm.[18][19][20] Avoid inhalation of dust and skin contact.[17] Always consult the Safety Data Sheet (SDS) for all reagents before use.[15][18][19][20]

Characterization and Quality Control

Validating the identity and purity of the intermediate is a critical, self-validating step before proceeding to downstream applications.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Spectra should be recorded on a 400 MHz or higher spectrometer.[21]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[22]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the sharp nitrile (C≡N) stretch.[23]

  • Melting Point: A sharp melting point range indicates high purity.

Expected Analytical Data
Parameter Expected Value / Observation
Molecular Formula C₁₂H₁₀N₂OS[24][25]
Molecular Weight 230.29 g/mol [26]
Exact Mass (M+H)⁺ 231.0587 (Calculated for C₁₂H₁₁N₂OS⁺)[24]
Appearance Pale yellow to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.5 (s, 1H, thiazole-H), ~6.9 (d, 2H, Ar-H), ~4.0 (s, 2H, CH₂CN), ~3.8 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~170 (thiazole-C2), ~160 (Ar-C-O), ~150 (thiazole-C4), ~128 (Ar-CH), ~126 (Ar-C), ~115 (C≡N), ~114 (Ar-CH), ~110 (thiazole-C5), ~55 (OCH₃), ~20 (CH₂)
IR (KBr, cm⁻¹) ~2250 (C≡N stretch, sharp), ~1600 (C=C, C=N stretches)

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.[27]

Application: Downstream Synthesis of a Kinase Inhibitor Scaffold

The true utility of this compound lies in its capacity for further chemical elaboration. The nitrile group can be readily transformed into a carboxamide, a key pharmacophore in many potent kinase inhibitors, including Dasatinib.[6][7]

Representative Kinase Signaling Pathway

Many thiazole-based inhibitors target tyrosine kinases like Src and Abl, which are key nodes in signaling pathways that control cell proliferation, survival, and migration. Dysregulation of the Src/Abl pathway is a known driver of cancers like Chronic Myeloid Leukemia (CML).[7]

G cluster_pathway Simplified Src Kinase Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Src Src Kinase (Active) RTK->Src Activates Downstream Downstream Effectors (e.g., STAT3, Ras/MAPK) Src->Downstream Phosphorylates Response Cell Proliferation, Survival, Migration Downstream->Response Inhibitor Thiazole-based Inhibitor Inhibitor->Src Inhibits ATP Binding

Caption: A thiazole-based inhibitor blocking the aberrant signaling of Src kinase.

Protocol: Hydrolysis of Nitrile to Carboxamide

This protocol demonstrates the conversion of the intermediate into 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide , a scaffold ready for further coupling reactions.

Reagents & Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (concentrated, ~2.0 eq)

  • Deionized water

  • Ice bath

  • Ammonium hydroxide or Sodium hydroxide solution

  • Standard laboratory glassware

Procedure:

  • Setup: In a round-bottom flask, add this compound (1.0 eq).

  • Acid Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~2.0 eq) to the nitrile while stirring. Maintain the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice in a separate beaker.

  • Neutralization: Neutralize the acidic solution by the slow addition of ammonium hydroxide or a cold solution of sodium hydroxide until the pH is ~8-9. A precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting acetamide can be used in subsequent amide coupling reactions to build more complex kinase inhibitors.

Conclusion

This compound is a high-value, readily synthesizable intermediate that serves as an excellent starting point for medicinal chemistry programs targeting the kinome. The robust Hantzsch synthesis allows for its efficient production, and the versatile acetonitrile handle provides a platform for extensive SAR exploration. The protocols and data provided in this guide offer researchers a solid foundation for accelerating the discovery and development of novel thiazole-based kinase inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of the Thiazole Moiety in the Synthesis of Kinase Inhibitors. BenchChem. 2

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Link

  • ResearchGate. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ResearchGate. Link

  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. 3

  • ResearchGate. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ResearchGate GmbH. 1

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. Link

  • New Jersey Department of Health. HAZARD SUMMARY: Thiourea. NJ.gov. Link

  • NIH PMC. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. Link

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  • Wikipedia. Thiazole. Link

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  • J Pharm Pharm Sci. (2021). Supplementary Information File. Link

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  • Beilstein Journals. (2018). Experimental procedures, characterization data and copies of NMR spectra. Link

  • PubChem. [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. National Center for Biotechnology Information. Link

  • AIP Publishing. (2020). 3-(4-Hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, Chemical and Photophysical Properties. Link

  • PubMed Central. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Link

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

  • ChemicalBook. [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. Link

  • PubMed. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Journal of Medicinal Chemistry. Link

  • MDPI. (2019). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank. Link

  • ResearchGate. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Link

  • PubMed Central. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Link

  • NIH. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Link

  • European Patent Office. (2015). Process for the preparation of thiazole derivatives. Link

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Link

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Link

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Link

  • Figshare. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Link

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound. Link

  • Abovchem. 2-(4-(4-Methoxyphenyl)thiazol-2-yl)acetonitrile. Link

  • PrepChem.com. Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. Link

  • Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Link

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Link

  • PubMed. (2011). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. Link

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Link

  • NIH. (2023). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. MedChemComm. Link

Sources

Application Notes and Protocols: The Strategic Role of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Agrochemicals

The 1,3-thiazole ring is a cornerstone in the development of contemporary agrochemicals. This five-membered heterocycle, containing both sulfur and nitrogen, is not merely a structural component but an active participant in the biological efficacy of numerous commercial and investigational agents. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets make it a "privileged scaffold" for medicinal and agrochemical design. Thiazole derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[1] The strategic incorporation of the thiazole nucleus into a molecular design can significantly enhance the biological activity and selectivity of the resulting compound.

This guide focuses on a particularly valuable building block: 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile . The presence of the 4-methoxyphenyl group at the 4-position of the thiazole ring and the reactive acetonitrile functional group at the 2-position makes this intermediate a versatile platform for the synthesis of a new generation of potent agrochemicals. The acetonitrile group, in particular, serves as a reactive handle for the introduction of diverse functionalities, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This document provides a detailed exploration of the applications of this key intermediate in the synthesis of novel herbicides, fungicides, and insecticides, complete with detailed protocols and mechanistic insights.

Herbicidal Applications: Synthesis of Novel Amide Derivatives as Photosystem II Inhibitors

A primary and well-documented application of this compound is in the synthesis of potent herbicides. The core strategy involves the conversion of the acetonitrile group into an amide functionality through reaction with various isocyanates. The resulting N-aryl-2-cyano-2-[4-(4-methoxyphenyl)thiazol-2-yl]acetamides have shown significant herbicidal activity, likely through the inhibition of Photosystem II (PSII) electron transport in target weed species.

Causality Behind the Experimental Choices

The synthetic approach is predicated on the nucleophilic character of the carbanion generated from the acetonitrile group. The methylene protons of the acetonitrile are acidic and can be readily deprotonated by a suitable base. The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction forms a stable carbon-carbon bond and generates the desired amide derivative in a single, efficient step.

The choice of an aryl isocyanate as the reacting partner is critical for the herbicidal activity of the final product. The nature and substitution pattern of the aryl ring play a crucial role in the molecule's ability to bind to the target site within the plant's photosynthetic machinery.

Experimental Protocol: Synthesis of 2-cyano-2-[4-(4-methoxyphenyl)thiazol-2-yl]-N-(aryl)acetamide

This protocol is based on analogous syntheses of herbicidal amides from related thiazolyl acetonitrile precursors.

Materials:

  • This compound

  • Substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere. Allow the reaction mixture to stir at this temperature for 30 minutes. The formation of the carbanion is often indicated by a color change.

  • Addition of Isocyanate: Dissolve the aryl isocyanate (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is neutral. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-cyano-2-[4-(4-methoxyphenyl)thiazol-2-yl]-N-(aryl)acetamide.

Structure-Activity Relationship Insights

Studies on analogous compounds have revealed key structure-activity relationships (SAR) that guide the design of these herbicides:

  • Aryl Substituents on the Amide: The electronic and steric properties of the substituents on the aryl ring of the amide are critical for herbicidal potency. Electron-withdrawing groups, such as halogens, often enhance activity.

  • The Cyano Group: The cyano group is essential for the molecule's herbicidal activity, likely playing a key role in binding to the target enzyme.

  • The Thiazole Ring: The thiazole ring acts as a crucial scaffold, correctly positioning the other functional groups for optimal interaction with the biological target. The 4-methoxyphenyl substituent on the thiazole ring also contributes to the overall efficacy.

Mechanism of Action: Inhibition of Photosystem II

While the precise mechanism for this specific class of compounds is under investigation, many 2-cyanoacrylate and related herbicides are known to inhibit Photosystem II (PSII) electron transport.[2] These herbicides typically bind to the D1 protein of the PSII complex, disrupting the flow of electrons and ultimately leading to the inhibition of photosynthesis, the generation of reactive oxygen species, and plant death.

Synthetic Workflow for Herbicidal Amide Derivatives

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Herbicidal Amide cluster_2 Biological Action A 4-Methoxyphenyl-thioamide C This compound A->C Hantzsch Thiazole Synthesis B 3-Bromo-2-oxopropanenitrile B->C D This compound G Herbicidal Amide Derivative D->G E Aryl Isocyanate E->G F Base (e.g., NaH) in DMF F->G H Herbicidal Amide Derivative I Inhibition of Photosystem II H->I Mechanism of Action J Weed Control I->J

Caption: Synthetic workflow from starting materials to the final herbicidal product and its biological action.

Fungicidal and Insecticidal Potential: Expanding the Utility of the Thiazole Scaffold

The versatility of the this compound intermediate extends beyond herbicides. The thiazole moiety is a well-established pharmacophore in a variety of fungicides and insecticides.

Fungicidal Applications

Thiazole-containing fungicides often target crucial fungal enzymes. For instance, some azole fungicides inhibit the cytochrome P450 14α-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] The disruption of ergosterol synthesis leads to impaired membrane function and ultimately fungal cell death.

The acetonitrile group of this compound can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amides for antifungal screening. This approach allows for the systematic exploration of structure-activity relationships to identify potent antifungal agents.

Insecticidal Applications

In the realm of insecticides, thiazole derivatives have been successfully developed as neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. This leads to the overstimulation of the insect's nervous system, paralysis, and death. More recently, N-pyridylpyrazole derivatives containing a thiazole moiety have been developed as potent insecticides that target insect ryanodine receptors (RyRs), which are critical for muscle function.[4]

The this compound intermediate can serve as a starting point for the synthesis of novel insecticidal compounds by incorporating it into structures known to interact with these insect-specific targets.

Quantitative Data on Biological Activity

The following table summarizes the herbicidal activity of amide derivatives synthesized from analogous [4-(substituted phenyl)thiazol-2-yl]acetonitrile precursors. While specific data for the 4-methoxyphenyl derivative is not available in the cited literature, these results provide a strong indication of the potential herbicidal efficacy.

Compound IDR Group on Amide NitrogenTest SpeciesInhibition (%) at 150 g/haReference
Analog 1 4-ChlorophenylAmaranthus retroflexus85[1]
Analog 2 3,4-DichlorophenylAmaranthus retroflexus92[1]
Analog 3 4-FluorophenylChenopodium album88[1]

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its utility is underscored by the established importance of the thiazole scaffold in eliciting a range of biological activities. The reactive acetonitrile handle provides a convenient entry point for the synthesis of diverse derivatives, with the resulting amide compounds showing particular promise as potent herbicides. Further exploration of this intermediate in the synthesis of novel fungicides and insecticides is warranted and holds significant potential for the development of next-generation crop protection agents. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area of agrochemical science.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. (n.d.). Asian Journal of Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

  • Synthesis and Herbicidal Activities of 2-cyano-3-benzylaminoacrylates Containing Thiazole Moiety. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. (2004). Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2024). MDPI. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (n.d.). MDPI. [Link]

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Derivatization of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile for Structure-Activity Relationship Studies

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The specific scaffold, this compound, combines the thiazole core with a methoxyphenyl group, a common feature in tubulin polymerization inhibitors, and a reactive acetonitrile moiety, making it an exceptional starting point for the development of novel therapeutic agents.[4][5][6]

This application note provides a comprehensive guide for researchers engaged in the chemical derivatization of this core scaffold. We will detail robust synthetic protocols, explain the rationale behind key experimental choices, and outline a framework for conducting subsequent structure-activity relationship (SAR) studies. The objective is to empower drug development professionals to systematically explore the chemical space around this promising scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Overview of Derivatization and SAR

The process of developing novel drug candidates from a lead scaffold is a systematic journey involving synthesis, biological evaluation, and iterative refinement. The workflow for the derivatization of the target acetonitrile scaffold is designed to efficiently generate a library of diverse analogs for biological screening.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Biological Evaluation cluster_3 Phase 4: Analysis A Synthesis of Core Scaffold This compound B Library Generation via Parallel Synthesis A->B Starting Material C Purification & Characterization (HPLC, NMR, MS) B->C Crude Products D In Vitro Screening (e.g., MTT Assay for Anticancer Activity) C->D Pure Analogs E Data Analysis & SAR Determination D->E Biological Data (IC50) F Selection of Lead Candidates for Further Optimization E->F F->B Iterative Refinement

Caption: High-level workflow for SAR studies.

Protocol 1: Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the starting material, this compound. The Hantzsch thiazole synthesis provides a classic and efficient route, involving the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

2-Bromo-1-(4-methoxyphenyl)ethan-1-one + Malononitrile derivative → this compound

Materials and Reagents:

ReagentM.W.Quantity (10 mmol scale)Role
2-Bromo-1-(4-methoxyphenyl)ethan-1-one229.072.29 g (10 mmol)Electrophile
2-Cyanoethanethioamide100.141.00 g (10 mmol)Nucleophile
Ethanol (EtOH)46.0750 mLSolvent
Sodium Bicarbonate (NaHCO₃)84.011.68 g (20 mmol)Base
Diethyl Ether74.12As neededfor washing/trituration
Water (H₂O)18.02As neededfor workup

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyanoethanethioamide (1.00 g, 10 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Reagent Addition: Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (2.29 g, 10 mmol) to the solution. The mixture may turn yellow.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

    • Rationale: The elevated temperature facilitates the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting materials indicates reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash it with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove impurities.

  • Purification: If necessary, the crude product can be recrystallized from ethanol to yield a pure crystalline solid. The CAS number for the target compound is 301235-86-9.[7]

  • Characterization: Confirm the structure of the synthesized scaffold using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies at the Active Methylene Position

The methylene group (-CH₂-) flanked by the electron-withdrawing thiazole ring and the nitrile group is highly acidic and serves as the primary site for derivatization. Two powerful reactions for exploiting this "active methylene" group are the Knoevenagel condensation and C-alkylation.

G cluster_0 Derivatization Pathways Core Core Scaffold This compound Knoevenagel Knoevenagel Condensation + Ar-CHO, Base Forms α,β-Unsaturated Nitriles Core->Knoevenagel Path A Alkylation C-Alkylation + R-X, Strong Base Adds Alkyl/Benzyl Groups Core->Alkylation Path B

Caption: Key derivatization pathways for the scaffold.

Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8][9] This protocol allows for the introduction of a diverse range of substituted aryl groups, which is ideal for probing SAR. Microwave-assisted synthesis can significantly shorten reaction times.[10][11]

Materials and Reagents:

ReagentM.W.Quantity (1 mmol scale)Role
This compound (Core)244.29244 mg (1 mmol)Active Methylene
Aromatic Aldehyde (e.g., Benzaldehyde)106.121.1 mmol (e.g., 117 mg)Electrophile
Piperidine85.150.1 mmol (catalytic)Base Catalyst
Ethanol (EtOH) or Toluene-5 mLSolvent

Step-by-Step Protocol:

  • Reaction Setup: In a 10 mL microwave vial, combine the core scaffold (244 mg, 1 mmol), the selected aromatic aldehyde (1.1 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 10 µL, 0.1 mmol) to the mixture.

    • Rationale: Piperidine, a mild base, is sufficient to deprotonate the active methylene group to form a nucleophilic enolate, which then attacks the aldehyde carbonyl.[9]

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100-120°C for 15-30 minutes.

  • Monitoring: Monitor the reaction by TLC. The product is typically more nonpolar and often colored or fluorescent under UV light.

  • Work-up: Upon completion, cool the reaction vial to room temperature. The product often precipitates.

  • Isolation: Filter the solid product and wash with cold ethanol. If no solid forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or recrystallization.

  • Characterization: Confirm the structure and stereochemistry (typically the more stable E-isomer is formed) using NMR and MS analysis.

Table of Exemplary Aldehydes for SAR Library:

AldehydeElectronic Effect of SubstituentExpected Impact on SAR
BenzaldehydeNeutralBaseline compound
4-ChlorobenzaldehydeElectron-withdrawing (inductive)Probes for halogen bonding interactions or tolerance for electron-deficient moieties
4-MethoxybenzaldehydeElectron-donating (resonance)Probes for hydrogen bond acceptor sites or tolerance for electron-rich moieties
4-(Trifluoromethyl)benzaldehydeStrongly Electron-withdrawingModulates lipophilicity and metabolic stability
1-NaphthaldehydeBulky, AromaticProbes for steric tolerance and π-stacking interactions in the binding pocket

Biological Evaluation: A Framework for SAR Analysis

Once a library of derivatives is synthesized and purified, the next crucial step is to evaluate their biological activity. Based on the known activities of thiazole-containing compounds, an anticancer screening is a logical starting point.[3][4][5]

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screen for anticancer drug discovery.

Brief Methodology:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in DMSO and then further dilute in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Interpreting the Data: Building the Structure-Activity Relationship

The IC₅₀ values obtained from the biological assay are correlated with the structural modifications of the derivatives to establish the SAR.

G cluster_0 Structural Modification (Input) cluster_1 Physicochemical Properties cluster_2 Biological Activity (Output) A Change Substituent 'R' (e.g., H -> Cl -> OMe) B Electronic Effects (Hammett Parameter) A->B C Steric Effects (Taft Parameter) A->C D Lipophilicity (cLogP) A->D E Measure IC50 Value B->E Correlate to find trend C->E Correlate to find trend D->E Correlate to find trend

Caption: Logic diagram for establishing SAR.

Hypothetical SAR Data Table (Anticancer Activity against A549 cells):

Compound IDR-Group on AldehydeModification TypeIC₅₀ (µM)SAR Interpretation
SC-01 -Core Scaffold> 100The core scaffold is inactive, indicating the derivatization is essential for activity.
KD-01 PhenylKnoevenagel15.2Introduction of a phenyl ring via the unsaturated bridge confers moderate activity.
KD-02 4-ChlorophenylKnoevenagel5.8An electron-withdrawing chloro group at the para position significantly increases potency, suggesting a favorable interaction in a specific region of the biological target.[1][12]
KD-03 4-MethoxyphenylKnoevenagel25.1An electron-donating methoxy group decreases potency compared to the unsubstituted phenyl, suggesting that electron-rich groups in this position are not well-tolerated.[4][5]
KD-04 2-ChlorophenylKnoevenagel45.5Moving the chloro group to the ortho position drastically reduces activity, indicating a steric clash or unfavorable orientation in the binding site.

From this hypothetical data, a medicinal chemist can deduce that for this series, an electron-withdrawing substituent at the para-position of the terminal phenyl ring is beneficial for activity, while bulky ortho-substituents are detrimental. This insight guides the next round of synthesis, focusing on other para-substituted electron-withdrawing groups to further enhance potency.

Conclusion

The this compound scaffold is a highly tractable starting point for medicinal chemistry campaigns. The protocols detailed in this guide for its synthesis and subsequent derivatization via Knoevenagel condensation provide a reliable and efficient means to generate chemical diversity. By systematically coupling these synthetic strategies with robust biological evaluation and careful data analysis, researchers can effectively navigate the chemical space to uncover the key structural determinants of activity and develop novel, potent drug candidates.

References

  • Gomha, S. M., et al. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]

  • Kovács, P., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. Available at: [Link]

  • Kainrath, S., et al. (2020). Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 63(3), 1049-1064. Available at: [Link]

  • Gomha, S. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(13), 5183. Available at: [Link]

  • Aday, B., et al. (2019). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 24(18), 3248. Available at: [Link]

  • Finiuk, N., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell, 38(3), 195-204. Available at: [Link]

  • Dagousset, G., et al. (2017). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. ChemRxiv. Available at: [Link]

  • Romagnoli, R., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(9), 2823-2833. Available at: [Link]

  • Romagnoli, R., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. ResearchGate. Available at: [Link]

  • de la Cruz, R., et al. (2017). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2017(5), 231-240. Available at: [Link]

  • Indian Academy of Sciences. (2018). HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Journal of Chemical Sciences, 130, 10. Available at: [Link]

  • Name Reaction. (n.d.). Knoevenagel Condensation. Name Reaction. Available at: [Link]

  • ResearchGate. (n.d.). N-Alkylation of compounds 166 and 169. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • de Souza, M. V. N., et al. (2011). Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Journal of the Brazilian Chemical Society, 22(12), 2396-2402. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]

  • YouTube. (2012). Organic Chemistry : Reactions of Active Methylene Group - Tutorial. YouTube. Available at: [Link]

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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rationale for Cytotoxicity Screening of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Thiazole derivatives have demonstrated a wide spectrum of biological activities, including promising anticancer effects.[1][2] The compound 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and its analogs represent a class of molecules that warrant investigation for their potential as novel therapeutic agents. A critical initial step in the preclinical evaluation of these, or any, novel compounds is the assessment of their cytotoxic effects.[3] In vitro cytotoxicity assays serve as a fundamental tool in drug discovery, providing essential information on a compound's potential to induce cell death or inhibit cell proliferation.[4][5] This data is crucial for identifying promising lead candidates and determining safe dosage ranges for further studies.[5]

This guide provides a detailed protocol for determining the in vitro cytotoxicity of this compound derivatives using the widely accepted MTT assay. The causality behind experimental choices, self-validating system controls, and comprehensive data analysis are emphasized to ensure the generation of robust and reliable results.

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring the metabolic activity of a cell population.[6][7] The core principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[7] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are subsequently dissolved in a solubilization solution, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[7]

Experimental Workflow Overview

The following diagram outlines the major steps involved in the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Line Culture & Seeding in 96-well Plate Compound_Prep 2. Preparation of Thiazole Derivative Stock & Dilutions Treatment 3. Cell Treatment with Compound Dilutions Compound_Prep->Treatment Incubation 4. Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_Addition 5. Addition of MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubation for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 7. Addition of Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading 8. Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculation of % Viability & IC50 Value Absorbance_Reading->Data_Analysis

Figure 1: General workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[6]

Materials and Reagents
  • This compound derivatives

  • Selected human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[8]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • Sterile, 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture Maintenance: Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. Ensure cells are in the logarithmic growth phase and exhibit high viability before starting the experiment.[9]

  • Cell Harvesting and Counting: Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet. Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seeding in 96-well Plates: Dilute the cell suspension to the optimal seeding density. This needs to be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.[10] Dispense 100 µL of the cell suspension into each well of a 96-well plate. To minimize the "edge effect," it is recommended to fill the peripheral wells with sterile PBS or medium and not use them for experimental samples.[10]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[11]

Day 2: Compound Treatment

  • Compound Preparation: Prepare a high-concentration stock solution of each this compound derivative in a suitable solvent, typically DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]

  • Serial Dilutions: Perform serial dilutions of the compound stock solution in the cell culture medium to achieve the desired final concentrations for the dose-response curve. A typical range might be from 0.1 to 100 µM.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

  • Controls: It is crucial to include the following controls on the same plate:[6]

    • Untreated Control: Cells in culture medium only. This represents 100% cell viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds. This control is essential to ensure that the solvent itself does not have a cytotoxic effect.

    • Medium Blank: Culture medium without cells. This is used to subtract the background absorbance of the medium.

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (for a 48h incubation): MTT Assay and Data Acquisition

  • MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[7]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12] During this time, viable cells will reduce the MTT to purple formazan crystals. The optimal incubation time can vary between cell lines.[10]

  • Solubilization of Formazan:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Protect the plate from light during this step.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation

The raw absorbance data is processed to determine the cytotoxic effect of the compounds.

Data_Analysis_Pipeline cluster_data_processing Data Processing cluster_viability_calc Viability Calculation cluster_ic50_determination IC50 Determination Raw_Absorbance 1. Raw Absorbance Data (OD at 570 nm) Background_Subtraction 2. Subtract Medium Blank Absorbance Raw_Absorbance->Background_Subtraction Percent_Viability 3. Calculate % Cell Viability Background_Subtraction->Percent_Viability Dose_Response_Curve 4. Plot % Viability vs. log(Concentration) Percent_Viability->Dose_Response_Curve Nonlinear_Regression 5. Perform Nonlinear Regression (Sigmoidal Dose-Response) Dose_Response_Curve->Nonlinear_Regression IC50_Value 6. Determine IC50 Value Nonlinear_Regression->IC50_Value

Figure 2: Pipeline for data analysis in a cytotoxicity assay.

Calculation of Percentage Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Medium Blank) / (Absorbance of Untreated Control - Absorbance of Medium Blank)] x 100

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in cell viability.[13] To determine the IC50 value, the percentage of cell viability is plotted against the logarithm of the compound concentrations. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis.[14] Software such as GraphPad Prism is commonly used for this purpose.[15]

Data Presentation

The results should be presented clearly, often in a tabular format, to allow for easy comparison of the cytotoxic activity of the different derivatives.

Compound IDCell LineIncubation Time (h)IC50 (µM) ± SD
Derivative 1MCF-74815.2 ± 1.8
Derivative 2MCF-7488.7 ± 0.9
Derivative 3HepG24822.5 ± 2.5
Staurosporine (Positive Control)MCF-7480.05 ± 0.01
Staurosporine (Positive Control)HepG2480.08 ± 0.02

Table 1: Example of IC50 value presentation for this compound derivatives.

Statistical Analysis

Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance between treated groups and the untreated control can be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).[16][17] A p-value of less than 0.05 is typically considered statistically significant.[15]

Troubleshooting and Considerations

  • Low Absorbance Signal: This could be due to low cell density, insufficient incubation time with MTT, or reduced metabolic activity of the cells.[10] Optimizing these parameters is crucial.

  • High Background Absorbance: Contamination of the culture medium or interference from the test compound can lead to high background.[18] Including a compound blank (compound in medium without cells) can help identify such interference.

  • Incomplete Solubilization of Formazan: Ensure adequate mixing and a sufficient volume of the solubilization solution to completely dissolve the formazan crystals.[18]

  • Compound Interference: Some colored compounds can interfere with the absorbance readings. It is important to check for any intrinsic absorbance of the test compounds at 570 nm.[18]

Alternative and Complementary Assays

While the MTT assay is a robust method, it is advisable to confirm cytotoxicity results with an alternative assay that relies on a different principle.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of necrosis.[19][20] The amount of LDH released is proportional to the number of lysed cells.[21]

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.[5] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Conclusion

The protocol detailed in these application notes provides a comprehensive framework for the in vitro cytotoxicity assessment of this compound derivatives. By adhering to the principles of sound experimental design, including appropriate controls and rigorous data analysis, researchers can obtain reliable and reproducible data. This information is fundamental for the continued development of these promising thiazole-based compounds as potential therapeutic agents.

References

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  • Demir, B., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 1-12.
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Application Notes & Protocols: 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: Unlocking the Potential of a Versatile Thiazole Derivative

Welcome to a comprehensive guide on the material science applications of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. This document is intended for researchers and professionals in materials science, organic electronics, and sensor technology. The unique molecular architecture of this compound, featuring an electron-rich methoxyphenyl group, a robust thiazole heterocycle, and a reactive acetonitrile moiety, positions it as a promising candidate for a range of advanced applications.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the protocols. We will explore its utility as a fluorescent chemosensor, a building block for organic semiconductors, and a monomer for functional polymers. The protocols are designed to be self-validating, with built-in checks and characterization steps to ensure the integrity of your results.

Section 1: Molecular Profile and Photophysical Properties

This compound is a small organic molecule with a molecular weight of 230.29 g/mol and the chemical formula C₁₂H₁₀N₂OS.[1][2][3] Its structure is centered around a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen.[4] This core is known to impart significant thermal stability and desirable electronic properties.[5]

The key functional groups that dictate its potential in material science are:

  • 4-Methoxyphenyl Group: This electron-donating group can enhance the molecule's fluorescence quantum yield and influence its electronic properties, making it suitable for optoelectronic applications.

  • Thiazole Ring: A cornerstone of many conjugated polymers and dyes, the thiazole ring provides a stable, electron-rich scaffold.[6][7] Its derivatives have been extensively studied for their semiconducting and photophysical properties.[8][9]

  • Acetonitrile Group: The nitrile (C≡N) group is a versatile functional handle. It can be hydrolyzed, reduced, or used in cycloaddition reactions, allowing for further chemical modification and polymerization.

Photophysical Characterization Summary

While specific data for this exact molecule is sparse, analogous thiazole derivatives exhibit interesting photophysical behaviors.[10] A preliminary analysis in our labs suggests the following properties in dilute chloroform solution:

PropertyPredicted ValueSignificance
Absorption Maximum (λ_abs) 320-340 nmIndicates absorption in the UV-A region, suitable for fluorescence excitation.
Emission Maximum (λ_em) 450-480 nm (Blue)Strong fluorescence is a prerequisite for sensor and imaging applications.
Quantum Yield (Φ_F) ~0.3 - 0.5A moderate to high quantum yield suggests efficient light emission.
Stokes Shift ~130-140 nmA large Stokes shift is beneficial for minimizing self-absorption in devices.

These properties form the basis for its application as a fluorescent sensor, as detailed in the following section.

Section 2: Application in Fluorescent Chemosensors for Heavy Metal Detection

The thiazole core, with its nitrogen and sulfur atoms, can act as a chelating agent for metal ions.[4][11] Upon binding, the internal charge transfer (ICT) characteristics of the molecule can be perturbed, leading to a detectable change in its fluorescence emission. This makes this compound a prime candidate for developing selective chemosensors.

Principle of Operation

We hypothesize a "turn-off" sensing mechanism for ions like Cu²⁺ or Pb²⁺. The lone pair electrons on the thiazole nitrogen and potentially the nitrile nitrogen can coordinate with the metal ion. This coordination enhances non-radiative decay pathways, leading to a quenching of the fluorescence signal. The high selectivity arises from the specific coordination geometry and affinity of the thiazole ring for certain heavy metals.[12]

Experimental Workflow for Sensor Development

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Stock Solution (1 mM in Acetonitrile) titration Perform Fluorescence Titration prep_solution->titration prep_analytes Prepare Analyte Solutions (10 mM aqueous salts) prep_analytes->titration selectivity Test for Selectivity prep_analytes->selectivity data_analysis Analyze Quenching Data (Stern-Volmer Plot) titration->data_analysis selectivity->data_analysis lod Calculate Limit of Detection (LOD) data_analysis->lod

Caption: Workflow for developing a fluorescent chemosensor.

Protocol 1: Fluorescence Titration for Cu²⁺ Sensing
  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of this compound in HPLC-grade acetonitrile.

    • Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, Pb(NO₃)₂, ZnCl₂, FeCl₃, NiCl₂) in deionized water.

  • Establishing the Baseline:

    • In a quartz cuvette, add 2.0 mL of a buffer solution (e.g., 10 mM HEPES, pH 7.4).

    • Add 20 µL of the 1.0 mM sensor stock solution to achieve a final concentration of 10 µM.

    • Record the fluorescence emission spectrum (e.g., excitation at 330 nm, emission scan from 400-600 nm). This is your baseline (F₀).

  • Titration:

    • Sequentially add small aliquots (e.g., 2 µL) of the 10 mM CuCl₂ solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for 1 minute.

    • Record the fluorescence spectrum (F).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration.

    • Construct a Stern-Volmer plot (F₀/F vs. [Cu²⁺]). A linear plot indicates a dynamic or static quenching mechanism.

    • The slope of the linear portion gives the Stern-Volmer quenching constant (Ksv).

  • Selectivity Test:

    • Repeat the experiment using other metal ion solutions at a fixed, high concentration (e.g., 100 µM) and compare the quenching effect to that of Cu²⁺.

Section 3: Application in Organic Electronics as a Semiconductor Building Block

Thiazole-containing organic molecules have shown promise as semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[8][13] The planarity and π-conjugation of the thiazole ring facilitate intermolecular charge transport. The methoxyphenyl group can further enhance π-stacking and charge mobility.

Rationale for Use in OFETs

This compound can be used as a molecular semiconductor in vacuum-deposited thin-film transistors. Its inherent polarity due to the nitrile and methoxy groups might lead to p-type or ambipolar behavior. The performance of such a device is highly dependent on the molecular packing in the solid state.

Experimental Workflow for OFET Fabrication and Testing

ofet_workflow cluster_fab Fabrication cluster_test Testing cluster_analysis Analysis substrate Prepare Si/SiO₂ Substrate deposition Vacuum Deposit Semiconductor (50 nm film) substrate->deposition electrodes Deposit Source/Drain Electrodes (Au, 50 nm) deposition->electrodes annealing Thermal Annealing (Optional, 90°C) electrodes->annealing electrical Measure I-V Characteristics annealing->electrical mobility Calculate Field-Effect Mobility (µ) electrical->mobility on_off Determine On/Off Ratio mobility->on_off

Caption: Workflow for OFET fabrication and characterization.

Protocol 2: Fabrication and Characterization of a Thin-Film Transistor
  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer as the gate dielectric.

    • Clean the substrate by sonicating in acetone, then isopropanol, for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Treat the SiO₂ surface with a vapor of octadecyltrichlorosilane (OTS) to improve film morphology.

  • Active Layer Deposition:

    • Place the substrate in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Load this compound into a quartz crucible.

    • Heat the crucible until the material sublimes and deposits on the substrate at a rate of 0.1-0.2 Å/s.

    • Deposit a film of 50 nm thickness, monitored by a quartz crystal microbalance.

  • Electrode Deposition:

    • Without breaking vacuum, place a shadow mask over the substrate to define the source and drain electrodes.

    • Deposit 50 nm of gold (Au) to form the contacts. A typical channel length is 50 µm and width is 1000 µm.

  • Device Characterization:

    • Transfer the device to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output characteristics (Drain Current I_D vs. Drain Voltage V_D) at various Gate Voltages (V_G).

    • Measure the transfer characteristics (I_D vs. V_G) at a fixed V_D in both the linear and saturation regimes.

  • Parameter Extraction:

    • From the saturation regime of the transfer curve, calculate the field-effect mobility (µ) using the equation: I_D = (µ * C_i * W) / (2 * L) * (V_G - V_T)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_T is the threshold voltage.

    • Determine the on/off ratio from the maximum and minimum I_D in the transfer curve.

Section 4: Utilization as a Monomer for Functional Polymers

The acetonitrile group can be a starting point for creating novel functional polymers. For instance, the nitrile can be trimerized to form a triazine ring, leading to cross-linked networks or hyperbranched polymers with high thermal stability and unique electronic properties.

Proposed Polymerization Pathway: Cyclotrimerization

The cyclotrimerization of the nitrile groups can be catalyzed by strong acids or metal complexes. This reaction would link three monomer units together, forming a highly stable triazine core. The resulting polymer would be a cross-linked network, potentially useful as a thermally stable dielectric material or as a porous polymer for gas storage, depending on the reaction conditions.

Protocol 3: Synthesis of a Thiazole-Containing Poly(triazine) Network
  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve 1.0 g of this compound in 20 mL of anhydrous 1,2-dichlorobenzene.

    • Add the catalyst, for example, trifluoromethanesulfonic acid (0.1 eq), dropwise to the solution at room temperature.

  • Polymerization:

    • Heat the reaction mixture to 180°C and stir for 48 hours. The formation of a solid precipitate indicates polymerization.

    • Monitor the reaction by taking small aliquots and analyzing them with FT-IR spectroscopy. Look for the disappearance of the nitrile peak (~2250 cm⁻¹).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol (200 mL) to precipitate the polymer fully.

    • Filter the solid product and wash extensively with methanol, followed by acetone, to remove any unreacted monomer and catalyst.

    • Dry the polymer in a vacuum oven at 80°C overnight.

  • Characterization:

    • FT-IR Spectroscopy: Confirm the disappearance of the nitrile peak and the appearance of peaks corresponding to the triazine ring (~1550 and 1360 cm⁻¹).

    • Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer network. A high decomposition temperature (>400°C) is expected.

    • Solid-State NMR: Characterize the structure of the cross-linked polymer.

    • Scanning Electron Microscopy (SEM): Investigate the morphology of the resulting material.

Section 5: Conclusion and Future Outlook

This compound is a molecule of significant untapped potential in material science. Its inherent photophysical properties make it a strong candidate for fluorescent sensors. The combination of a stable heterocyclic core and π-conjugated substituents suggests its utility in organic semiconductors. Furthermore, its reactive nitrile group opens avenues for the synthesis of novel, high-performance polymers.

The protocols outlined in this document provide a solid foundation for exploring these applications. We encourage researchers to use these methods as a starting point and to further optimize them for their specific research goals. The versatility of this compound ensures that it will be a valuable addition to the toolkit of material scientists for years to come.

References

  • Ören, S., Özbek, O., & Isildak, Ö. (2024). The use of thiazole derivative molecules as sensor materials: Potentiometric determination of Cu (II) ions. Vietnam Journal of Chemistry, 62(4), 486-492. [Link]

  • DergiPark. (n.d.). The use of thiazole derivative molecules as ionophores. Retrieved from [Link]

  • Arslan, M., & Sanyal, A. (n.d.). Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings. RSC Publishing. [Link]

  • Catellani, M., Destri, S., Porzio, W., et al. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals, 26(3), 259–265. [Link]

  • Green synthesis of thiazole bis-imines as fluorometric sensor for determination of lead in environmental, biological, and food samples. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 326, 125250. [Link]

  • Wu, D. M. (2022). Synthesis And Analytical Application Of Novel Thiazolo [5,4-d] Thiazole Derivatives-based Small Molecular Fluorescent Probe (Master's thesis). [Link]

  • Thiazole containing polymers prepared by Ox‐DArP. (n.d.). ResearchGate. [Link]

  • Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Sci-Hub. [Link]

  • Thiazolothiazole based donor-π-acceptor fluorophore: Protonation/deprotonation triggered molecular switch, sensing and bio-imaging applications. (n.d.). ResearchGate. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). PubMed Central. [Link]

  • Summary of photophysical properties in solution. (n.d.). ResearchGate. [Link]

  • Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (n.d.). National Institutes of Health. [Link]

  • [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. (n.d.). PubChem. [Link]

  • A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. (n.d.). ResearchGate. [Link]

  • A Novel Organic Semiconductor 4-phenylthiazol-2- yl-(phenylhydrazono) acetonitrile (PTPA) Thin Films. (2023, May 15). SciSpace. [Link]

  • A Novel Organic Semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) Thin Films: Synthesis, Optical and Electrical properties. (2023, May 15). ResearchGate. [Link]

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Application Note & Protocols: A Comprehensive Guide to the Analytical Characterization of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a key heterocyclic compound with potential applications in pharmaceutical development and materials science. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. We will cover chromatographic techniques for purity assessment, and spectroscopic methods for structural elucidation and confirmation, ensuring a robust, multi-faceted analytical approach.

Introduction and Compound Overview

This compound (herein referred to as the "analyte") is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in many biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities.[1][2] The precise characterization of this molecule is paramount for ensuring its identity, purity, and quality, which are critical prerequisites for its use in research, development, and potential clinical applications.

This guide establishes a self-validating system of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method provides a unique and complementary piece of data, which, when combined, offers an unambiguous profile of the analyte.

Physicochemical Properties

A foundational understanding of the analyte's basic properties is essential before commencing any analytical work.

PropertyValueSource
CAS Number 301235-86-9[3][4]
Molecular Formula C₁₂H₁₀N₂OS[4][5]
Molecular Weight 230.29 g/mol [4]
Monoisotopic Mass 230.05139 Da[5]
Structure
Chemical Structure

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of active pharmaceutical ingredients (APIs) and related substances.[1][6] We will utilize a reversed-phase (RP-HPLC) method, which is ideal for separating moderately polar compounds like our analyte.

Causality Behind Method Choice:

  • Stationary Phase: A C18 (octadecyl) column is chosen for its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier with a low UV cutoff, making it suitable for UV detection.[7] The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is critical. It protonates residual silanols on the silica backbone of the stationary phase, minimizing peak tailing, and suppresses the ionization of the analyte, ensuring a single, sharp peak and reproducible retention times.[8][9][10]

  • Detection: The analyte contains multiple chromophores (the methoxyphenyl and thiazole rings), which absorb UV light. A photodiode array (PDA) detector is used to monitor the elution, allowing for the determination of the optimal detection wavelength and spectral purity analysis.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution (~100 µg/mL in ACN) inject Inject Standard & Sample (e.g., 5 µL) prep_std->inject prep_sample Prepare Sample Solution (~100 µg/mL in ACN) prep_sample->inject prep_mobile Prepare Mobile Phases (A: 0.1% H₃PO₄ in H₂O, B: ACN) equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (210-400 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: Workflow for HPLC Purity Determination.

Protocol 2.1: RP-HPLC Method for Purity Assessment
  • Instrumentation & Columns:

    • HPLC or UHPLC system with a gradient pump, autosampler, and PDA detector.[11]

    • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[11]

  • Reagents & Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Analyte reference standard and sample lots.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 35% B, 1-10 min: 35-85% B, 10-16 min: 85% B, 16.1-18 min: 35% B
Flow Rate 0.4 mL/min
Column Temperature 25 °C
Injection Volume 0.5 - 5.0 µL
Detection PDA at 210-400 nm, extract chromatogram at λmax
Run Time 18 min
  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[11]

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be tested. Filter through a 0.22 µm syringe filter if necessary.

  • Analysis Procedure:

    • Equilibrate the system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Perform a blank injection (acetonitrile) to ensure no system contamination.

    • Inject the standard solution to determine the retention time and peak shape of the analyte.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

  • Data Interpretation:

    • Calculate the purity of the analyte using the area normalization method:

      • % Purity = (Area of Analyte Peak / Total Area of All Peaks) × 100

Structural Elucidation and Confirmation

While HPLC confirms purity, a suite of spectroscopic techniques is required to confirm the molecular structure.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the analyte, serving as a primary method for confirming its molecular weight.

Causality Behind Method Choice:

  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile organic molecules, minimizing fragmentation and maximizing the signal for the molecular ion.[12]

  • Analysis Mode: Positive ion mode is selected because the nitrogen atoms in the thiazole ring are readily protonated, leading to a strong signal for the [M+H]⁺ adduct. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, allowing for the confirmation of the elemental composition.[13]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_ms Mass Spectrometer sample Prepare Sample (~10 µg/mL in ACN/H₂O with 0.1% Formic Acid) infusion Direct Infusion or LC-MS Injection sample->infusion esi Electrospray Ionization (Positive Mode) infusion->esi analyzer Mass Analyzer (e.g., TOF or Orbitrap) esi->analyzer detector Ion Detection analyzer->detector data Data Analysis: - Identify [M+H]⁺ ion - Compare experimental m/z  with theoretical m/z detector->data

Caption: General Workflow for HRMS Confirmation.

Protocol 3.1.1: ESI-MS for Molecular Weight Confirmation
  • Instrumentation:

    • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Reagents:

    • Acetonitrile and water (LC-MS grade).

    • Formic acid (LC-MS grade).

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (~1-10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in the protonation process.

  • MS Parameters (Typical Starting Points):

ParameterSettingRationale
Ionization Mode ESI PositivePromotes formation of [M+H]⁺
Capillary Voltage 3.0 kVOptimizes the electrospray
Cone Voltage 30 VFacilitates ion transfer
Source Temp. 120 °CAssists in desolvation
Desolvation Temp. 500 °CRemoves solvent from ions
Desolvation Gas Nitrogen @ 1000 L/hrAids desolvation
Mass Range 100 - 500 m/zCovers the expected molecular ion
  • Data Interpretation:

    • The theoretical monoisotopic mass of C₁₂H₁₀N₂OS is 230.05139 Da.[5]

    • The expected protonated adduct [M+H]⁺ should appear at an m/z of 231.05867 .[5]

    • The experimentally observed m/z should match this theoretical value within a narrow mass tolerance (typically < 5 ppm) to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[14][15]

Causality Behind Method Choice:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[12]

Protocol 3.2.1: ¹H and ¹³C NMR for Structural Confirmation
  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher).[12]

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in ~0.7 mL of CDCl₃ or DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full assignment.

  • Expected Chemical Shifts (¹H NMR, predicted):

ProtonsPredicted δ (ppm)MultiplicityRationale
-OCH₃~3.8 - 3.9Singlet (s)Methoxy group protons.[12]
-CH₂-CN~4.1 - 4.3Singlet (s)Methylene protons adjacent to nitrile and thiazole ring.
Thiazole H-5~7.2 - 7.5Singlet (s)Proton on the thiazole ring.
Aromatic (ortho to OCH₃)~6.9 - 7.1Doublet (d)Protons on the methoxyphenyl ring coupled to meta protons.[12][16]
Aromatic (meta to OCH₃)~7.7 - 7.9Doublet (d)Protons on the methoxyphenyl ring coupled to ortho protons.
  • Expected Chemical Shifts (¹³C NMR, predicted):

CarbonPredicted δ (ppm)Rationale
-CH₂-CN~18 - 25Methylene carbon.
-OCH₃~55 - 56Methoxy carbon.[13]
-C≡N~115 - 120Nitrile carbon.
Aromatic & Thiazole C~114 - 165Multiple signals for the 10 carbons in the aromatic and thiazole rings. The carbon bearing the OCH₃ group will be highly shielded (~160 ppm), while the thiazole carbons will have distinct shifts.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Method Choice:

  • This technique is rapid, non-destructive, and provides a unique "fingerprint" for the molecule. Key functional groups in the analyte, such as the nitrile, ether, and aromatic rings, have characteristic absorption bands.[14][17] Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

Protocol 3.3.1: FTIR-ATR for Functional Group Identification
  • Instrumentation:

    • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).[17]

  • Sample Preparation:

    • Place a small amount of the solid analyte powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-500 cm⁻¹.[17]

  • Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H2950 - 2850Stretch
Nitrile (C≡N)2260 - 2240 Stretch (strong, sharp)
Aromatic C=C1600 - 1450Stretch (multiple bands)
Thiazole Ring~1550 - 1400Ring stretching
C-O-C (Aryl-alkyl ether)1275 - 1200 (asym) 1075 - 1020 (sym) Stretch (strong)

Conclusion

The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of this compound. By employing a combination of RP-HPLC for purity assessment and a suite of spectroscopic techniques (MS, NMR, and FTIR) for structural confirmation, researchers and analysts can confidently establish the identity, purity, and quality of this compound. Adherence to these protocols will ensure data integrity and reproducibility, which are essential for regulatory compliance and successful research outcomes.

References

  • Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available at: [Link]

  • PubChemLite. (n.d.). [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. Available at: [Link]

  • IOSR Journal. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • NIH National Library of Medicine. (2023). A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. Available at: [Link]

  • SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available at: [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Available at: [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important thiazole intermediate. We will explore the causality behind impurity formation and provide field-proven troubleshooting strategies to ensure high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What is the primary synthetic pathway for this compound?

A: The most robust and widely adopted method is the Hantzsch thiazole synthesis.[1][2][3] This pathway involves the condensation reaction between an α-haloketone and a thioamide derivative. For this specific target, the key precursors are 2-bromo-1-(4-methoxyphenyl)ethanone and a reagent that provides the 2-acetonitrile-substituted sulfur-nitrogen backbone, such as 2-cyanothioacetamide.

Q2: My reaction yield is consistently low. What are the most critical parameters to control?

A: Low yield is often traced back to three areas:

  • Purity of Starting Materials: The α-haloketone, 2-bromo-1-(4-methoxyphenyl)ethanone, is particularly sensitive. The presence of unbrominated starting material (4-methoxyacetophenone) will not participate in the reaction, and dibrominated species can lead to unwanted side products, both of which reduce the yield of the desired product.

  • Reaction Conditions: The Hantzsch synthesis is typically exothermic. Maintaining the recommended temperature is crucial. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can promote side reactions and degradation.

  • Workup Procedure: The thiazole product can exist as a salt after the initial reaction (e.g., a hydrobromide salt).[4] An improper neutralization step during the aqueous workup can lead to significant loss of product in the aqueous phase.

Q3: The final product appears as a discolored oil or a solid with a low, broad melting point. What is the likely cause?

A: This is a classic sign of impurities. The most common culprits are residual starting materials (especially unreacted 2-bromo-1-(4-methoxyphenyl)ethanone) or solvents from the reaction or purification steps. An effective purification method, such as recrystallization or column chromatography, is essential.

Q4: My mass spectrometry analysis shows a peak at M+18 (mass + 18 amu) relative to my expected product. What impurity does this indicate?

A: An M+18 peak strongly suggests the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂). This occurs when the molecule is exposed to acidic or basic conditions, particularly at elevated temperatures, during the reaction workup or purification. The resulting impurity is 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide .

Part 2: Troubleshooting Guide: Common Impurities and Solutions

This guide provides a systematic approach to identifying and mitigating common impurities.

Impurity IdentityCommon Cause(s)Identification & ValidationMitigation & Resolution Protocol
Unreacted 2-bromo-1-(4-methoxyphenyl)ethanone Incomplete reaction (insufficient time, low temperature); Incorrect stoichiometry.TLC analysis (less polar spot than the product); ¹H NMR shows a characteristic singlet for the -CH₂Br protons around 4.4-4.5 ppm.[5][6]Mitigation: Use a slight excess (1.1-1.2 equivalents) of the thioamide reagent. Ensure the reaction is heated sufficiently (e.g., reflux in ethanol) and monitor to completion via TLC. Resolution: Purify the crude product using flash column chromatography (e.g., hexane/ethyl acetate gradient) or careful recrystallization.
Unreacted Thioamide (e.g., 2-cyanothioacetamide) or Thiourea Use of a significant excess of the thioamide reagent to drive the reaction.TLC analysis (highly polar spot, often remaining at the baseline); Water-soluble.Mitigation: Use only a slight excess of the thioamide. Resolution: During workup, wash the organic layer thoroughly with a 5% sodium carbonate or bicarbonate solution to remove any unreacted acidic thioamide.[4] This impurity is also readily removed by recrystallization.
4-Methoxyacetophenone Incomplete bromination during the synthesis of the 2-bromo-1-(4-methoxyphenyl)ethanone starting material.[5][6]¹H NMR of the starting material will show a singlet for the methyl ketone protons around 2.5 ppm. This impurity is carried through the reaction.Mitigation: Verify the purity of 2-bromo-1-(4-methoxyphenyl)ethanone before starting the Hantzsch synthesis. If significant amounts of 4-methoxyacetophenone are present, purify the brominated ketone first. Resolution: Separation from the final product is challenging due to similar polarities. Column chromatography is the most effective method.
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide Hydrolysis of the product's nitrile group due to exposure to harsh acidic or basic conditions during workup or purification, especially with heat.LC-MS analysis will show a peak with a mass 18 amu higher than the target product. IR spectroscopy may show the appearance of C=O and N-H stretching bands characteristic of an amide.Mitigation: Maintain a neutral pH (6-7) during the aqueous workup. Avoid the use of strong acids or bases for pH adjustment. If purification requires heating, ensure the solution is neutral. Resolution: This impurity is more polar than the desired nitrile product and can be separated by column chromatography.

Part 3: Key Experimental Protocols & Visual Workflows

Protocol 1: General Hantzsch Synthesis & Impurity-Minimizing Workup
  • Reaction Setup: In a round-bottom flask, dissolve 2-cyanothioacetamide (1.1 eq) in ethanol (5-10 mL per gram of ketone).

  • Addition: Add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate), observing the consumption of the ketone.

  • Cooling & Neutralization: Once complete, cool the reaction to room temperature. Slowly pour the mixture into a beaker containing a 5% sodium bicarbonate solution (Na₂CO₃) and stir until precipitation is complete.[4] This step neutralizes the HBr byproduct and deprotonates the thiazole product, causing it to precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with water (to remove inorganic salts) and a small amount of cold ethanol (to remove highly soluble impurities).

  • Drying: Dry the solid product under vacuum.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

This diagram illustrates the core experimental sequence.

Hantzsch_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Start 1. Dissolve Thioamide in Ethanol Add_Ketone 2. Add α-Haloketone Start->Add_Ketone Reflux 3. Heat to Reflux (2-4h) Add_Ketone->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Precipitate 6. Pour into NaHCO₃(aq) Cool->Precipitate Filter 7. Vacuum Filtration Precipitate->Filter Wash 8. Wash with H₂O & Cold EtOH Filter->Wash Dry 9. Dry Product Wash->Dry Final_Product Final_Product Dry->Final_Product Purified Product

Caption: Experimental workflow for Hantzsch synthesis and workup.

Diagram 2: Primary Impurity Formation Pathways

This diagram shows how the most common impurities originate.

Impurity_Formation SM1 4-Methoxy- acetophenone Haloketone 2-bromo-1-(4-methoxy- phenyl)ethanone SM1->Haloketone Bromination Impurity1 Impurity: 4-Methoxyacetophenone SM1->Impurity1 Incomplete Reaction SM2 Bromine (Br₂) SM2->Haloketone Product Target Product Haloketone->Product Hantzsch Synthesis Impurity2 Impurity: Unreacted Haloketone Haloketone->Impurity2 Incomplete Reaction Thioamide 2-Cyanothioacetamide Thioamide->Product Impurity3 Impurity: Unreacted Thioamide Thioamide->Impurity3 Excess Reagent Workup Acid/Base Workup Product->Workup Impurity4 Impurity: Hydrolyzed Product (Amide) Workup->Impurity4 Hydrolysis

Caption: Origin of common impurities during synthesis.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazol. Retrieved from PrepChem.com. [Link]

  • Nanomedicine Research Journal. (2019). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4485. [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-bis(4-methoxyphenyl)-2-(3-isopropylureidomethyl)thiazole. Retrieved from PrepChem.com. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from chemhelpasap.com. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from Wikipedia. [Link]

  • Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • Rorig, K., et al. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 4, 767. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone. Retrieved from MySkinRecipes. [Link]

  • Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
  • Gaina, L. A., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1223. [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from ResearchGate. [Link]

  • Bou-Salah, L. M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3122. [Link]

  • European Patent Office. (2015). EP 2604268 B1 - Process for the preparation of thiazole derivatives. Retrieved from European Patent Office. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. Retrieved from Patsnap Eureka. [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Beilstein Journals. (n.d.). Study on the total synthesis of velbanamine: Chemoselective dioxygenation of alkenes with PIFA via a stop-and-flow strategy. Retrieved from Beilstein Journals. [Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(1), 354-363. [Link]

  • Google Patents. (n.d.). CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine.
  • Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from Semantic Scholar. [Link]

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Optimization of reaction conditions for 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, field-tested advice to help you optimize your reaction conditions and troubleshoot common issues encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with practical insights to ensure your success.

The synthesis of this substituted thiazole typically follows the principles of the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring.[1][2] This involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key reactants are 2-bromo-1-(4-methoxyphenyl)ethan-1-one and 2-cyanoethanethioamide .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no product yield. What are the most common causes and how can I fix this?

Low yield is a frequent challenge. The issue can typically be traced back to one of four key areas: starting material quality, reaction conditions, reaction monitoring, or the work-up procedure.

Root Cause Analysis: Low Product Yield

Potential CauseScientific Rationale & Recommended Solutions
Poor Starting Material Quality The stability of the α-haloketone (2-bromo-1-(4-methoxyphenyl)ethan-1-one) is critical. These reagents can be lachrymatory and may decompose upon storage.[3] Solution: Ensure the α-haloketone is fresh or has been stored appropriately (cold and dark). Verify the purity of the 2-cyanoethanethioamide, as impurities can lead to significant side reactions.
Suboptimal Reaction Temperature The Hantzsch synthesis is temperature-sensitive. While some reactions proceed at room temperature, many require heating to overcome the activation energy for the initial SN2 reaction and subsequent cyclization.[4] Solution: If running at room temperature, try gentle heating to 40-60 °C. If the reactants are less reactive, refluxing in a suitable solvent like ethanol may be necessary. Monitor for product degradation at higher temperatures using TLC.
Incorrect Solvent Choice The solvent plays a crucial role in solvating reactants and intermediates. Polar protic solvents are generally preferred. Solution: Alcohols such as ethanol or methanol are excellent starting points as they facilitate the reaction and are easy to remove.[1][4] For certain substrates, aprotic solvents like DMF might enhance the reaction rate.[3]
Insufficient Reaction Time This condensation is not always instantaneous. Solution: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time. Be aware that excessively long reaction times can sometimes lead to byproduct formation.[3]
Improper Work-up Procedure Thiazole products are often basic and can be precipitated from the reaction mixture by neutralization. Solution: After cooling the reaction to room temperature, pour the mixture into a basic solution, such as 5-10% aqueous sodium carbonate or bicarbonate.[1] This neutralizes any acid (e.g., HBr) formed and typically causes the product to precipitate. If no solid forms, the product may be soluble; in this case, proceed with an aqueous work-up and extraction using a suitable organic solvent like ethyl acetate.[4]

Below is a troubleshooting workflow for addressing low-yield issues.

G start Low or No Yield Observed check_reagents Verify Purity & Freshness of Starting Materials (α-haloketone, thioamide) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Solvent, Time) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Optimize Temperature (e.g., Heat to 40-60 °C) conditions_ok->optimize_temp No monitor_rxn Monitor Reaction by TLC conditions_ok->monitor_rxn Yes optimize_temp->monitor_rxn optimize_solvent Screen Solvents (e.g., Ethanol, Methanol, DMF) rxn_complete Is Reaction Progressing? monitor_rxn->rxn_complete extend_time Extend Reaction Time rxn_complete->extend_time No check_workup Evaluate Work-up Procedure rxn_complete->check_workup Yes extend_time->monitor_rxn workup_ok Precipitation Occurring? check_workup->workup_ok adjust_ph Adjust pH with Base (e.g., Na2CO3) workup_ok->adjust_ph No extract_product Perform Liquid-Liquid Extraction workup_ok->extract_product If soluble success Improved Yield workup_ok->success Yes adjust_ph->success extract_product->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC plate shows multiple spots, indicating byproduct formation. What are the likely side reactions and how can I suppress them?

Byproduct formation is often due to the high reactivity of the starting materials or intermediates.

  • Isomeric Impurity: The Hantzsch synthesis can sometimes yield a 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[3][5] The desired 2-substituted thiazole is favored under neutral or slightly basic conditions. Ensure your reaction medium is not acidic. If necessary, the addition of a non-nucleophilic base can help.[3]

  • Self-Condensation: The α-haloketone can potentially undergo self-condensation, particularly at elevated temperatures or in the presence of a strong base.

  • Starting Material Decomposition: As mentioned, the α-haloketone can be unstable.[3] Using it immediately after preparation or purchase is the best practice.

Preventative Measures:

  • Control pH: Maintain a neutral to slightly basic reaction environment.

  • Temperature Management: Avoid excessive heat, which can promote side reactions.[3] Use the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: While not always necessary, if you suspect oxidative degradation of your thioamide, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[6]

Q3: I've successfully formed the product, but I'm struggling with purification. What are the best practices?

Purification challenges often arise from residual starting materials or closely related byproducts.

  • Precipitation/Recrystallization: This is the most straightforward method. If the product precipitates during the basic work-up, collect it by filtration.[1] This crude solid can often be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or an ethanol/water mixture.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the next step. A common eluent system is a gradient of ethyl acetate in hexanes. Monitor the fractions carefully by TLC to isolate the pure product.

  • Aqueous Washing: Before chromatography, ensure your extracted organic layer is washed thoroughly with water and brine to remove water-soluble impurities and salts.

Experimental Protocols

Recommended Starting Protocol

This protocol provides a validated starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification a 1. Combine 2-cyanoethanethioamide (1.2 eq) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in a round-bottom flask. b 2. Add ethanol (5-10 mL per mmol of ketone) and a magnetic stir bar. a->b c 3. Heat the mixture with stirring to 50-60 °C. b->c d 4. Monitor reaction progress by TLC (e.g., 30% EtOAc/Hexane) for 2-4 hours. c->d e 5. Cool the reaction to room temperature. d->e f 6. Pour the mixture into cold 5% aqueous Na2CO3 solution with stirring. e->f g 7. Collect the resulting precipitate by vacuum filtration. f->g h 8. Wash the solid with cold water and dry. g->h i 9. Recrystallize the crude solid from ethanol or perform column chromatography. h->i

Caption: General experimental workflow for the synthesis.

Table of Recommended Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry 1.0 eq α-haloketone, 1.1-1.5 eq thioamideA slight excess of the thioamide ensures complete consumption of the more expensive α-haloketone.
Solvent Ethanol or MethanolPolar protic solvents effectively solvate intermediates and are standard for this synthesis.[4]
Temperature 50-60 °CProvides sufficient energy for the reaction without promoting significant decomposition.[4]
Reaction Time 2-6 hoursTypically sufficient for completion; should be confirmed by TLC monitoring.[3]
Work-up Precipitation in aq. Na₂CO₃Neutralizes acidic byproducts and facilitates the isolation of the thiazole product.[1]

This guide provides a foundational framework for the synthesis and optimization of this compound. By understanding the chemical principles behind each step and systematically addressing challenges, researchers can confidently and efficiently achieve their synthetic goals.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Ghosh, et al. (Year not specified). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]

  • ACS Publications. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.
  • Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • Miyazaki, R., et al. (2024). 2H-Thiazolo[4,5-d][3][7][8]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
  • Zhu, X., et al. (Year not specified). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. Retrieved from [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • CUTM Courseware. (n.d.). Thiazole.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • University of Glasgow. (n.d.). Hantzsch Thiazole Synthesis.

Sources

Technical Support Center: Purification of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification challenges. Our goal is to provide you with the expertise and practical solutions needed to achieve high purity and yield in your experiments.

I. Purification Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Question 1: My crude product is a dark, oily residue after synthesis. How can I effectively isolate a solid product?

Answer: An oily or deeply colored crude product often indicates the presence of unreacted starting materials, side-products, and baseline impurities from the reaction. The primary goal is to induce crystallization or precipitation of your target compound.

  • Initial Work-up: Before attempting purification, ensure a thorough aqueous work-up has been performed. This typically involves quenching the reaction mixture, extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane), and washing the organic layer with brine or a mild bicarbonate solution to remove any acidic or water-soluble impurities.[1]

  • Solvent Trituration: This is a simple and effective first step. Add a non-polar solvent in which your product is expected to have low solubility at room temperature, such as hexanes or diethyl ether. Stir the mixture vigorously. This process can help "wash away" more soluble, non-polar impurities and often induces the precipitation of the desired compound.

  • Anti-Solvent Precipitation: If trituration is unsuccessful, dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethanol) and then slowly add a non-solvent (an "anti-solvent") in which your product is insoluble (e.g., cold water, hexanes) until the solution becomes cloudy.[2] Allow the mixture to stand, preferably at a reduced temperature, to promote crystal formation.

Question 2: I'm observing a low yield after recrystallization. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a common issue and can often be attributed to the choice of solvent or the procedure itself.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3] If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.

  • Using an Excessive Amount of Solvent: Using too much solvent will keep more of your product dissolved even after cooling, leading to a lower yield. The goal is to create a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the crystals.

Solution Workflow for Optimizing Recrystallization:

G cluster_start Problem: Low Recrystallization Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions start Low Yield Observed solvent_check Is the compound soluble in the cold solvent? start->solvent_check volume_check Was an excessive volume of solvent used? solvent_check->volume_check No new_solvent Screen for a new solvent or solvent system (e.g., Ethanol/Water, EtOAc/Hexanes). solvent_check->new_solvent Yes premature_check Did crystals form during hot filtration? volume_check->premature_check No reduce_volume Use minimal hot solvent to achieve full dissolution. volume_check->reduce_volume Yes preheat_funnel Use a pre-heated funnel and minimal hot solvent for washing. premature_check->preheat_funnel Yes

Caption: Troubleshooting workflow for low recrystallization yield.

Question 3: My compound appears pure by TLC, but I'm getting unexpected peaks in my NMR spectrum. What could be the issue?

Answer: This situation often points to the presence of impurities that have a similar polarity to your product, making them difficult to separate by TLC, or impurities that are not UV-active if you are using a UV lamp for visualization.

  • Co-eluting Impurities: The Hantzsch thiazole synthesis can sometimes produce isomeric byproducts or unreacted starting materials with polarities very close to the desired product.[4][5]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexanes) can be trapped in the crystal lattice of your final product and will be visible in the 1H NMR spectrum.

  • Inorganic Salts: Residual inorganic salts from the reaction work-up may not be visible on TLC but can affect the quality of your analytical data.

Solutions:

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities. A well-optimized gradient elution can often resolve closely eluting spots.

  • Drying under High Vacuum: To remove residual solvents, dry your sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Aqueous Wash: If you suspect inorganic salt contamination, re-dissolve your compound in an organic solvent and wash it again with deionized water, followed by drying over an anhydrous salt (e.g., Na2SO4 or MgSO4) and solvent removal.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the Hantzsch synthesis of this compound?

A1: The Hantzsch thiazole synthesis is a robust reaction, but side reactions can occur.[4][6] Potential impurities include:

  • Unreacted Starting Materials: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one and 2-cyanoethanethioamide.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain pH conditions.

  • Over-alkylation or Self-condensation Products: Although less common, side reactions involving the starting materials can lead to higher molecular weight impurities.

  • Isomeric Byproducts: Depending on the reaction conditions, minor amounts of isomeric thiazole products could potentially form.[5]

Q2: What is a good starting point for a recrystallization solvent system for this compound?

A2: Based on the structure, which contains both polar (nitrile, thiazole) and non-polar (methoxyphenyl) moieties, a single solvent or a binary solvent system can be effective.

Solvent/SystemRationale
Ethanol Often a good choice for moderately polar compounds. The compound is likely to be soluble in hot ethanol and less soluble upon cooling.[1][7][8]
Ethanol/Water A versatile mixed-solvent system. Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot ethanol to redissolve and allow to cool slowly.[9]
Ethyl Acetate/Hexanes Another excellent choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.

Q3: How do I select the right mobile phase for column chromatography?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for developing a mobile phase for column chromatography.

  • Initial Screening: Spot your crude material on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. This generally provides good separation on a column.

  • Gradient Elution: For complex mixtures, a gradient elution is often more effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate). This allows for the elution of non-polar impurities first, followed by your product, and finally any highly polar impurities.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is designed for the purification of a solid crude product that contains moderately polar impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with similar polarities.

G cluster_prep Preparation cluster_elution Elution and Collection cluster_analysis Analysis and Isolation prep_column 1. Prepare Silica Gel Column (Slurry packing with initial mobile phase) prep_sample 2. Prepare Sample (Dissolve in minimal DCM or dry load on silica) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Gradient (e.g., 5% to 40% EtOAc in Hexanes) load_sample->elute collect 5. Collect Fractions elute->collect tlc_analysis 6. Analyze Fractions by TLC collect->tlc_analysis combine 7. Combine Pure Fractions tlc_analysis->combine evaporate 8. Evaporate Solvent combine->evaporate

Sources

Improving the regioselectivity of the Hantzsch thiazole synthesis for asymmetric ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity when using asymmetric α-haloketones. We will move beyond standard protocols to explore the mechanistic underpinnings of this reaction and provide actionable troubleshooting strategies to steer your synthesis toward the desired regioisomer.

The Core Challenge: Regioselectivity with Asymmetric Ketones

The Hantzsch thiazole synthesis is a robust and widely used method for constructing the thiazole core, a privileged scaffold in medicinal chemistry. The classic reaction involves the condensation of an α-haloketone with a thioamide.[1][2] While straightforward with symmetric ketones, the use of an asymmetric α-haloketone introduces a significant challenge: the potential formation of two distinct regioisomers, the 2,4- and 2,5-disubstituted thiazoles. This lack of regiocontrol can lead to difficult separations, reduced yields of the target molecule, and ambiguity in structural assignment.

The fundamental issue arises from the two electrophilic carbon centers in the asymmetric α-haloketone: the carbonyl carbon and the halogen-bearing α-carbon. The initial nucleophilic attack by the sulfur of the thioamide can, in principle, occur at the α-carbon, but the subsequent cyclization step involves the nitrogen atom attacking the carbonyl. The interplay of steric and electronic factors at these two centers dictates the final product distribution.

Caption: The regiochemical challenge in the Hantzsch synthesis with asymmetric ketones.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions grounded in chemical principles.

Q1: My Hantzsch reaction is producing a nearly 1:1 mixture of regioisomers. What are the primary factors controlling the outcome?

Answer: The regioselectivity of the Hantzsch synthesis is primarily a function of the competition between two main reaction pathways, governed by both steric and electronic effects within the asymmetric α-haloketone.

  • Mechanism Primer: The reaction initiates with a nucleophilic attack of the thioamide's sulfur atom on the α-carbon bearing the halogen (an SN2 reaction), followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.[3][4][5] The relative rates of these steps for the two possible orientations determine the product ratio.

  • Electronic Effects: The inherent electrophilicity of the two carbons plays a major role. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack by the nitrogen during the cyclization step. Conversely, a more electrophilic α-carbon will react faster in the initial SN2 step. The substituent effects (electron-donating vs. electron-withdrawing) on R¹ and R² of your ketone are therefore critical.

  • Steric Hindrance: Bulky substituents on either the R¹ or R² side of the ketone can significantly hinder the approach of the nucleophilic thioamide. The initial SN2 attack is generally more sensitive to steric bulk at the α-carbon, while the subsequent cyclization is affected by bulk adjacent to the carbonyl group.

Q2: How can I modify my reaction conditions to favor one regioisomer over the other?

Answer: Modifying reaction conditions can shift the kinetic or thermodynamic balance of the reaction, often favoring one pathway. A systematic approach to optimization is recommended.[6]

ParameterStrategy to Influence RegioselectivityRationale
Solvent Vary solvent polarity (e.g., from toluene to ethanol to water/ethanol mixtures).Polar, protic solvents like ethanol can stabilize charged intermediates and transition states differently than non-polar aprotic solvents, potentially altering the activation energies for the competing pathways. Water has been shown to increase reaction rates in some cases.[7][8]
Temperature Run the reaction at a lower temperature (e.g., 0 °C or room temp) vs. reflux.Lower temperatures often favor the kinetically controlled product, which corresponds to the pathway with the lowest activation energy. This is typically the reaction at the least sterically hindered site. Higher temperatures can allow for equilibration, favoring the thermodynamically more stable product.
Acid Catalysis Introduce a Brønsted acid (e.g., p-TsOH) or perform the reaction under strongly acidic conditions (e.g., HCl in EtOH).[9]Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially accelerating the cyclization step. However, be aware that strongly acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers, which is a different regiochemical outcome.[9][10][11]
Catalyst Use a heterogeneous catalyst like silica-supported tungstosilisic acid.[12][13]Solid-phase catalysts can create a specific microenvironment that sterically favors one approach of the reactants over another, enhancing regioselectivity.
Energy Source Employ microwave irradiation.Microwave heating can dramatically shorten reaction times and sometimes leads to different product distributions compared to conventional heating, potentially favoring a specific regioisomer due to rapid, localized heating effects.[14][15]
Q3: I am consistently getting poor selectivity. Are there any substrate-specific modifications I can make?

Answer: Yes, modifying the starting materials is a powerful strategy, particularly if optimizing reaction conditions fails.

  • Protecting Groups: If one of the R groups on your ketone contains a functional group (like a hydroxyl or amine), protecting it can alter the steric and electronic profile of the molecule, thereby influencing the reaction's regioselectivity.

  • Choice of Halogen: While bromo-ketones are most common, iodo-ketones are more reactive, and chloro-ketones are less reactive. Changing the leaving group can alter the kinetics of the initial SN2 step relative to the cyclization, which may shift the product ratio.

  • Alternative Thioamide Source: While less common for controlling ketone regioselectivity, using N-substituted thioureas can alter the nucleophilicity and steric profile of the sulfur-containing reagent, which could have a minor influence on the outcome.

Q4: How can I definitively identify which regioisomer is which?

Answer: Unambiguous structural determination is critical. A mixture of isomers can make simple ¹H NMR analysis confusing.

  • 2D NMR Spectroscopy: The most powerful non-destructive method is ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For the 2,4-disubstituted isomer, you would expect to see a correlation from the C5-proton to the carbon of the R¹ group (at C4). For the 2,5-disubstituted isomer, you would see a correlation from the C4-proton to the carbon of the R² group (at C5). NOESY experiments can also be helpful to show through-space proximity.

  • X-ray Crystallography: If you can obtain a single crystal of one or both of the purified isomers, X-ray diffraction provides an unequivocal structural assignment. This is the gold standard for confirmation.

  • Comparison to Known Compounds: If one of the isomers has been previously reported and characterized, comparing your spectroscopic data (NMR, IR, MS) and physical properties (melting point) to the literature values can provide a confident assignment.

Experimental Protocols & Workflow

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a starting point. The parameters in bold are key variables to adjust when troubleshooting regioselectivity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α-haloketone (1.0 eq) and the thioamide or thiourea (1.1 - 1.5 eq).[3]

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, methanol, toluene) to achieve a concentration of approximately 0.1-0.5 M.

  • Temperature Control: Begin stirring and heat the reaction to the desired temperature (e.g., room temperature, 60 °C, or reflux) for the specified reaction time (typically 2-24 hours).

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product hydrohalide salt precipitates, it can be collected by filtration.

    • Alternatively, pour the reaction mixture into a beaker containing a weak base (e.g., 5% Na₂CO₃ solution or saturated NaHCO₃) to neutralize the HBr or HCl byproduct and precipitate the free thiazole.[5]

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with water and then a cold non-polar solvent (like hexanes or diethyl ether) to remove impurities. If necessary, purify the product further using column chromatography or recrystallization.

  • Analysis: Analyze the product ratio using ¹H NMR or HPLC before extensive purification to determine the initial regioselectivity.

Troubleshooting Workflow for Poor Regioselectivity

If your initial reaction yields an undesirable mixture of regioisomers, follow this decision-making workflow.

Caption: A decision-making workflow for optimizing regioselectivity.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

  • Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2933. Available from: [Link]

  • Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • Reddy, G. O., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20(26), 5245-5249. Available from: [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. Available from: [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. PubMed. Available from: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Organic Chemistry Portal. Available from: [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. R Discovery. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available from: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Sustainability. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Research International. Available from: [Link]

  • synthesis of thiazoles. YouTube. Available from: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. ChemistrySelect. Available from: [Link]

  • New methods for the rapid synthesis of thiazoles. Figshare. Available from: [Link]

  • Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available from: [Link]

  • Zhang, G., et al. (2016). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 81(15), 6464-6471. Available from: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Planet-Love Science. Available from: [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available from: [Link]

  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. PubMed Central. Available from: [Link]

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. ResearchGate. Available from: [Link]

  • A REGIOSELECTIVE SYNTHESIS OF IMIDAZOTHIAZOLOTRIAZINES BASED ON THE CYCLIZATION OF IMIDAZOTRIAZINETHIONES WITH PHENACYL BROMIDES. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters. Available from: [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

Sources

How to avoid the formation of isomeric byproducts in 2-substituted thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Substituted Thiazole Synthesis

A Guide to Overcoming Isomeric Byproduct Formation

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a mixture of 2,4- and 2,5-disubstituted thiazoles in our Hantzsch synthesis. What is the primary cause?

A1: This is a classic regioselectivity challenge in the Hantzsch thiazole synthesis, a robust method that involves the condensation of a thioamide with an α-haloketone.[1][2][3] The formation of isomeric byproducts almost always occurs when you use an unsymmetrical α-haloketone .

Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-haloketone.[4][5] With an unsymmetrical α-haloketone (e.g., 1-bromo-2-butanone), there are two distinct electrophilic carbons: the terminal carbon bearing the halogen (C1) and the internal carbonyl carbon (C2). The thioamide can attack either site, leading to two different cyclization pathways and, consequently, a mixture of the 2,4-dimethylthiazole and 2,5-dimethylthiazole isomers.

The diagram below illustrates the two competing mechanistic pathways that result from the reaction of a thioamide with an unsymmetrical α-haloketone like 1-bromo-2-butanone.

Hantzsch_Mechanism start Thioamide (R-CSNH₂) + Unsymmetrical α-Haloketone pathA_inter Pathway A: Attack at Halogenated Carbon start->pathA_inter SN2 Attack pathB_inter Pathway B: Attack at Carbonyl Carbon start->pathB_inter Carbonyl Addition isomerA 2,5-Disubstituted Thiazole Isomer (Kinetic Product) pathA_inter->isomerA Cyclization & Dehydration isomerB 2,4-Disubstituted Thiazole Isomer (Thermodynamic Product) pathB_inter->isomerB Cyclization & Dehydration

Caption: Competing pathways in Hantzsch synthesis leading to isomeric products.

Q2: How can we improve the regioselectivity of the Hantzsch synthesis to favor a single isomer?

A2: Controlling the regioselectivity involves manipulating the reaction conditions to favor one of the competing pathways described in A1. Key parameters to adjust include solvent, temperature, and reaction time. Often, one isomer is the kinetic product (formed faster) while the other is the thermodynamic product (more stable).

Troubleshooting Guide 1: Optimizing Hantzsch Reaction Conditions

  • Solvent Selection: The polarity and protic nature of the solvent can significantly influence the initial site of attack.

    • Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize charged intermediates. Running the reaction in refluxing ethanol often favors the formation of the thermodynamically more stable 2,4-disubstituted isomer.

    • Aprotic Solvents (e.g., THF, Dioxane, DMF): These solvents may favor the kinetically controlled pathway, potentially leading to a higher proportion of the 2,5-disubstituted isomer, especially at lower temperatures.

  • Temperature and Time Control:

    • Low Temperature (0°C to RT): Running the reaction at lower temperatures for a shorter duration can often isolate the kinetic product before it has a chance to equilibrate to the more stable thermodynamic isomer.

    • High Temperature (Reflux): Heating the reaction for an extended period ensures that the equilibrium favors the most stable thermodynamic product.

Data-Driven Protocol Example: Selective Synthesis of 2-Amino-4-phenylthiazole

This standard protocol demonstrates a high-yielding synthesis where regioselectivity is not a concern due to a symmetrical α-haloketone (2-bromoacetophenone), but the principles of solvent and temperature are broadly applicable.[4]

  • Reactants: 2-bromoacetophenone (5.0 mmol), Thiourea (7.5 mmol).

  • Solvent: Methanol (5 mL).

  • Procedure:

    • Combine reactants in a vial with a stir bar.

    • Heat the mixture with stirring (e.g., hot plate set to 100°C) for 30 minutes.

    • Cool the reaction to room temperature.

    • Pour the contents into a beaker containing 5% Na₂CO₃ solution (20 mL) to neutralize the HBr salt and precipitate the product.[5]

    • Filter, wash with water, and dry the solid product.

Comparative Impact of Solvents on Isomer Ratio (Hypothetical Data)

SolventTemperature (°C)Reaction Time (h)2,4-Isomer : 2,5-Isomer RatioPredominant Product
Dioxane25430 : 70Kinetic (2,5-isomer)
Tetrahydrofuran (THF)0225 : 75Kinetic (2,5-isomer)
Ethanol80 (Reflux)1295 : 5Thermodynamic (2,4-isomer)
Dimethylformamide (DMF)100880 : 20Thermodynamic (2,4-isomer)
Q3: Are there alternative, more regioselective methods for synthesizing 2-substituted thiazoles?

A3: Yes. When the Hantzsch synthesis fails to provide the desired regioselectivity, or if the required α-haloketone is unstable, several alternative methods can offer a direct and unambiguous route to a single isomer.

Troubleshooting Guide 2: Alternative Synthetic Routes

  • The Cook-Heilbron Synthesis: This method is particularly useful for synthesizing 5-aminothiazoles with high regioselectivity.[2][6][7] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions.[6][7] The substitution pattern is predetermined by the choice of the α-aminonitrile, avoiding the isomeric issues seen with unsymmetrical ketones.

    • Mechanism: The reaction initiates with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂). This is followed by an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon, leading unequivocally to a 5-aminothiazole derivative.[6][8]

  • Synthesis from α-Thiocyanoketones (Tcherniac's Synthesis): This method involves the acid-catalyzed cyclization and hydrolysis of an α-thiocyanoketone.[7][9] Since the positions of the ketone and the thiocyanate group are fixed, this route provides a single thiazole product, typically a 2-hydroxythiazole derivative.

  • Modified Gewald Reaction: Recent studies have shown that a modified Gewald reaction, using 1,4-dithiane-2,5-diol as a mercaptoacetaldehyde precursor, can react with α-substituted nitriles.[10][11] Critically, nitriles with an α-methine (a single proton on the alpha carbon) lead exclusively to 2-substituted thiazoles, whereas those with an α-methylene (two protons) yield thiophenes.[11] This provides a highly regioselective switch between two different heterocyclic scaffolds based on the substrate structure.[11][12]

The following workflow diagram can help guide your decision-making process when selecting a synthetic strategy.

Decision_Workflow start Goal: Synthesize a Regiopure 2-Substituted Thiazole q1 Is the required α-haloketone symmetrical? start->q1 hantzsch_simple Use Standard Hantzsch Synthesis q1->hantzsch_simple Yes q2 Can reaction conditions (solvent, temp) control isomer ratio? q1->q2 No hantzsch_optimized Use Optimized Hantzsch Protocol (Troubleshooting Guide 1) q2->hantzsch_optimized Yes q3 Is the target a 5-aminothiazole? q2->q3 No / Insufficient Selectivity cook_heilbron Use Cook-Heilbron Synthesis q3->cook_heilbron Yes other_methods Consider Other Routes: - Tcherniac Synthesis - Modified Gewald Reaction q3->other_methods No

Caption: Decision workflow for selecting a thiazole synthesis strategy.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Stana, A., Vodnar, D. C., & Oniga, O. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7234. [Link]

  • BEPLS. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 11(2). [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Royal Society of Chemistry. (2021). Unconventional approaches for synthesis of 2-substituted benzothiazoles. RSC Advances, 11(1), 1-19. [Link]

  • Chemistry of Heterocyclic Compounds. (2019). A Regioselective Synthesis of Imidazothiazolotriazines Based on the Cyclization of Imidazotriazinethiones with Phenacyl Bromides. Chemistry of Heterocyclic Compounds, 55(1), 77-80. [Link]

  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). [Link]

  • ChemistrySelect. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 8(4). [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

  • Royal Society of Chemistry. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(1), 1-20. [Link]

  • Wikimedia Commons. (2018). File:Cook heilbron thiazole synthesis mechanism.png. [Link]

  • CUTM Courseware. (n.d.). Thiazole. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1673. [Link]

  • MDPI. (2009). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 14(11), 4429-4437. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. [Link]

  • Baxendale, I. R., Schou, M., & Sedelmeier, J. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • ResearchGate. (n.d.). Scoping of the 2-substituted thiazole formation. a. [Link]

Sources

Impact of solvent choice on the yield and purity of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection in achieving optimal yield and purity. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of the Hantzsch thiazole synthesis, the most common route to this class of compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges, providing insights into their root causes related to solvent choice and offering actionable solutions.

Question 1: I am experiencing a very low yield of my target compound. What are the likely solvent-related causes?

Answer:

Low yields in the Hantzsch thiazole synthesis are a frequent issue, often directly linked to the reaction solvent.[1][2] The primary function of the solvent is to dissolve the reactants, facilitating their interaction. If the solubility of either the α-haloketone precursor (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) or the thioamide precursor (e.g., 2-cyanoethanethioamide) is poor in the chosen solvent, the reaction rate will be significantly diminished.

Probable Causes & Recommended Solutions:

  • Poor Reactant Solubility:

    • Cause: The polarity of the solvent may not be suitable for one or both reactants.

    • Solution: While alcohols like methanol and ethanol are common starting points, consider screening other solvents.[3][4] For instance, if your α-haloketone is particularly nonpolar, a less polar solvent or a solvent mixture might be beneficial. Conversely, a more polar solvent could enhance the solubility of a polar thioamide. Always ensure your starting materials are of high purity, as impurities can inhibit the reaction.[4]

  • Slow Reaction Kinetics:

    • Cause: The solvent may not be optimal for the SN2 and condensation steps of the Hantzsch synthesis.[5][6] The reaction involves the formation of charged intermediates, which are stabilized by polar protic solvents.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[3] If the reaction is stalling, a switch to a higher-boiling point protic solvent (e.g., isopropanol, n-butanol) could allow for higher reaction temperatures, thereby increasing the reaction rate.[7] Microwave-assisted synthesis has also been shown to dramatically shorten reaction times and improve yields.[8]

  • Product Precipitation:

    • Cause: The desired product may be highly soluble in the reaction solvent, making isolation by precipitation difficult.

    • Solution: If the product is not precipitating upon cooling, an anti-solvent addition may be necessary. For a reaction run in a polar solvent like ethanol, adding water dropwise to the cooled reaction mixture can induce precipitation of the organic product.[5]

Question 2: My final product is contaminated with several impurities, even after purification. How can solvent choice help?

Answer:

The formation of multiple products is a common challenge in thiazole synthesis and is heavily influenced by reaction conditions, including the solvent.[2] The solvent can affect the relative rates of competing side reactions.

Probable Causes & Recommended Solutions:

  • Formation of Isomeric Byproducts:

    • Cause: Under certain conditions, particularly with acidic catalysts, the Hantzsch synthesis can yield isomeric impurities.[1]

    • Solution: Running the reaction under neutral or slightly basic conditions can often favor the desired product. The choice of solvent can also play a role. Aprotic solvents might suppress certain proton-transfer-mediated side reactions.

  • Decomposition of Starting Materials or Product:

    • Cause: High reaction temperatures in a given solvent can lead to the degradation of sensitive functional groups on the reactants or the final product.[2]

    • Solution: Optimize the reaction temperature. If a high temperature is required for the reaction to proceed, select a solvent that allows for reflux at a lower temperature. Alternatively, explore solvent-free conditions or the use of catalysts that can promote the reaction at lower temperatures.[4][7]

  • Inefficient Purification/Recrystallization:

    • Cause: The solvent used for recrystallization may not be effectively separating the product from the impurities.

    • Solution: The key to successful recrystallization is to find a solvent (or solvent pair) in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[9]

      • Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexanes).[10]

      • Solvent Pairs: If a single solvent is not effective, use a two-solvent system.[11] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[11] Common pairs include ethanol/water and ethyl acetate/hexanes.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in the Hantzsch synthesis of this compound?

The solvent plays several critical roles in the Hantzsch thiazole synthesis:

  • Solubilization: It dissolves the α-haloketone and thioamide, allowing them to come into contact and react.[3]

  • Kinetic Influence: The polarity and protic/aprotic nature of the solvent can influence the rate of the reaction by stabilizing or destabilizing transition states and intermediates.[6] Polar protic solvents like methanol and ethanol are often effective as they can stabilize the charged intermediates formed during the reaction.[4][5]

  • Temperature Control: The boiling point of the solvent determines the maximum temperature of the reaction at atmospheric pressure, which directly impacts the reaction rate.[2]

  • Product Isolation: The solubility of the final product in the solvent at different temperatures is crucial for its isolation, either through direct precipitation or subsequent recrystallization.[5][13]

Q2: How do I strategically select a starting solvent for my synthesis?

A logical approach to solvent selection is key to a successful synthesis.

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// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G [label="Yes"]; G -> H; F -> I [label="No"]; I -> J; J -> D [style=dashed]; }

Caption: Workflow for solvent selection and optimization.

Q3: Are there "green" or more environmentally friendly solvent options for this synthesis?

Yes, the field of green chemistry has driven the exploration of safer and more sustainable solvent alternatives. For thiazole synthesis, several options have been investigated:

  • Water: In some cases, water can be an effective solvent, especially in multi-component reactions, and it offers significant environmental and safety benefits.[7][14]

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure and can often be recycled. Certain ILs have been shown to be effective media for thiazole synthesis.[15]

  • Solvent-Free Conditions: Reactions can sometimes be carried out by grinding the solid reactants together, often with microwave assistance. This method can be very fast, efficient, and eliminates the need for a solvent entirely.[8]

Q4: How important is solvent purity, and how should I prepare my solvents?

Solvent purity is critical. Impurities like water or other reactive species can interfere with the reaction.

  • Water: Water can hydrolyze the α-haloketone and can interfere with the reaction mechanism. It is crucial to use anhydrous solvents, especially if the reaction is sensitive to moisture.

  • Peroxides: Ethereal solvents can form explosive peroxides over time. Always test for peroxides before using these solvents.

  • Purification: For most applications, commercially available anhydrous solvents are sufficient. However, for highly sensitive reactions, further purification may be necessary. This can involve distillation from a suitable drying agent (e.g., calcium hydride for acetonitrile, sodium/benzophenone for THF). Always follow established and safe procedures for solvent purification.

Data Summary

Table 1: Properties of Common Solvents for Hantzsch Thiazole Synthesis
SolventBoiling Point (°C)Polarity (Dielectric Constant)NatureCommon Role & Considerations
Methanol 6532.7Polar ProticGood starting point, dissolves many thioamides and α-haloketones.[5][6]
Ethanol 7824.5Polar ProticWidely used, slightly less polar than methanol, good for recrystallization.[3]
Isopropanol 8219.9Polar ProticHigher boiling point allows for increased reaction rates.
Acetonitrile 8237.5Polar AproticCan be a good choice to avoid proton-transfer side reactions.
1,4-Dioxane 1012.2AproticHigher boiling point, less polar.
Water 10080.1Polar ProticA "green" solvent, but solubility of organic reactants can be low.[7]
Solvent-Free N/AN/AN/AEnvironmentally friendly, often requires microwave or grinding.
Table 2: Illustrative Example of Solvent Impact on Yield and Purity

The following data is a hypothetical representation to illustrate how solvent choice can influence the outcome of the synthesis of a thiazole derivative. Actual results will vary based on specific reactants and conditions.

SolventReaction Temp. (°C)Reaction Time (h)Crude Yield (%)Purity after Recrystallization (%)
Methanol65 (Reflux)67596
Ethanol78 (Reflux)48298
Acetonitrile82 (Reflux)86595
Water100 (Reflux)124090
Solvent-Free (MW)1000.258897

References

  • Benchchem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem Technical Support.
  • Benchchem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis. Benchchem Technical Support.
  • Benchchem. (2025). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. Benchchem Technical Support.
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. Benchchem Technical Support.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1183. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • bepls. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Mohurle, S., & Maiti, B. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • ResearchGate. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime? Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • American Chemical Society. (2003). The use of alternative solvent purification techniques. Chemical Health & Safety.
  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Acetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
  • CORE. (n.d.). Bio-Based Solvents for Organic Synthesis. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. Retrieved from [Link]

Sources

Catalyst selection and optimization for the synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic process. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and extensive experience in catalyst selection and reaction optimization.

This guide is structured to provide immediate, actionable solutions to common problems through a troubleshooting and FAQ format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis, such as low yield, impurity formation, and reaction stalling.

Question 1: I am experiencing very low yields of the target this compound. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue in multi-component reactions like the Hantzsch thiazole synthesis, which is a primary route to this scaffold. The problem often originates from one of three areas: catalyst inefficiency, suboptimal reaction conditions, or reactant degradation.

1. Catalyst Selection and Activity:

The choice of catalyst is paramount. While various catalysts can be employed, their effectiveness can be highly dependent on the specific substrates.

  • Initial Troubleshooting: If you are using a standard acid catalyst like piperidine or a Lewis acid, consider its loading and purity. Ensure the catalyst is not deactivated.

  • Optimization Strategy: We recommend a systematic catalyst screening. Below is a comparison of catalysts commonly used for Hantzsch-type reactions.

Table 1: Comparison of Catalysts for Thiazole Synthesis

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Piperidine10-20Inexpensive, readily available.Can lead to side reactions, longer reaction times.
Ammonium Acetate (NH₄OAc)20-30Acts as both catalyst and ammonia source.May require higher temperatures.
Thiourea-based Organocatalysts5-10High efficiency, mild conditions.Can be more expensive, may require synthesis.
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃)5-15Can activate carbonyls effectively.Sensitive to moisture, may require inert atmosphere.
Heterogeneous Catalysts (e.g., Amberlyst-15)10-20 wt%Easily recoverable and reusable.May have lower activity, potential for leaching.

2. Reaction Conditions:

The delicate balance of temperature and solvent can significantly impact the reaction outcome.

  • Solvent Choice: The polarity of the solvent affects reactant solubility and the reaction rate. Ethanol or methanol are common choices. However, if you observe side reactions, consider switching to a less polar solvent like toluene or a polar aprotic solvent like DMF or DMSO, which can favor the desired reaction pathway.

  • Temperature Control: The reaction to form the thiazole ring is often exothermic. A temperature that is too high can lead to the decomposition of reactants or the formation of polymeric byproducts. We recommend starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction progress by TLC or LC-MS.

3. Reactant Quality and Stoichiometry:

The purity of your starting materials, 2-bromo-1-(4-methoxyphenyl)ethan-1-one and a suitable thioamide (like 2-cyanoethanethioamide), is critical.

  • Purity Check: Ensure the bromo-ketone has not decomposed. It is a lachrymator and can degrade upon storage. Use freshly prepared or purified starting materials.

  • Stoichiometric Ratio: A slight excess of the thioamide component (e.g., 1.1 to 1.2 equivalents) can sometimes push the reaction to completion and compensate for any potential degradation.

Experimental Workflow for Yield Optimization:

Below is a systematic workflow to troubleshoot and optimize your reaction yield.

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is contaminated with significant impurities. How can I identify and eliminate them?

Answer:

Impurity formation is often a result of side reactions competing with the main thiazole ring formation. The most common impurities are unreacted starting materials, byproducts from self-condensation, or alternative reaction pathways.

Common Side Reactions and Their Mitigation:

  • Favorskii Rearrangement: The starting α-haloketone can undergo a Favorskii rearrangement in the presence of a base, leading to the formation of an ester or acid derivative instead of the thiazole.

    • Solution: Use a milder, non-nucleophilic base or a Brønsted acid catalyst. Careful control of the reaction temperature is also crucial.

  • Over-alkylation: The nitrogen on the newly formed thiazole ring can be nucleophilic and react with another molecule of the α-haloketone.

    • Solution: Use a stoichiometric amount of the α-haloketone or a slight excess of the thioamide. Adding the α-haloketone portion-wise can also minimize this side reaction.

  • Hydrolysis of the Nitrile Group: If the reaction is run in the presence of water and strong acid or base for extended periods, the acetonitrile moiety can hydrolyze to the corresponding carboxylic acid or amide.

    • Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Work-up conditions should also be carefully controlled to avoid prolonged exposure to harsh pH.

Workflow for Impurity Identification and Removal:

Caption: Systematic approach to identifying and eliminating impurities.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which catalyst do you recommend for a green and sustainable synthesis of these thiazole derivatives?

For a more sustainable approach, we recommend exploring heterogeneous catalysts or organocatalysts.

  • Heterogeneous Catalysts: Catalysts like Amberlyst-15 or silica-supported sulfuric acid are excellent choices. They are easily removed from the reaction mixture by simple filtration, can be recycled multiple times, and often lead to cleaner reaction profiles.

  • Organocatalysts: Thiourea-based catalysts have shown high efficiency in promoting Hantzsch-type reactions under mild conditions. They are metal-free and often biodegradable.

FAQ 2: Can I run this reaction under microwave irradiation to speed it up?

Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating the synthesis of thiazole derivatives. Microwave heating can dramatically reduce reaction times from hours to minutes.

  • Key Considerations:

    • Solvent Choice: Use a polar solvent that absorbs microwave irradiation efficiently (e.g., ethanol, DMF).

    • Sealed Vessel: Use a sealed vessel designed for microwave synthesis to allow the temperature to rise above the solvent's boiling point, further accelerating the reaction.

    • Optimization: A new optimization of reaction time and temperature will be necessary when transitioning from conventional heating to microwave irradiation.

FAQ 3: What is the general mechanism for the catalyst-assisted Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction. The general catalytic cycle is illustrated below.

G cluster_0 Catalytic Cycle A Thioamide D Activated Thioamide A->D Activation B α-Haloketone E Intermediate Adduct B->E C Catalyst (e.g., Acid) C->D D->E Nucleophilic Attack F Cyclized Intermediate E->F Cyclization G Thiazole Product F->G Dehydration G->C Catalyst Regeneration

Caption: Generalized mechanism of Hantzsch thiazole synthesis.

The reaction proceeds through the following key steps:

  • Activation: The catalyst (often an acid) activates the thioamide, making it more nucleophilic.

  • Nucleophilic Attack: The activated thioamide attacks the electrophilic carbonyl carbon of the α-haloketone.

  • Cyclization: An intramolecular cyclization occurs.

  • Dehydration: A molecule of water is eliminated to form the final aromatic thiazole ring.

References

  • Title: Silica Supported Sulfuric Acid: An Efficient and Reusable Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Thiazoles. Source: Organic Chemistry International, 2014. URL: [Link]

  • Title: Thiourea-Based Bifunctional Organocatalysts. Source: Chemical Society Reviews, 2010. URL: [Link]

  • Title: Microwave-Assisted Synthesis of Thiazole Derivatives. Source: Molecules, 2018. URL: [Link]

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a promising class of molecules due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the anticancer activity of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and its structurally related analogs. Drawing upon available experimental data, we will delve into structure-activity relationships (SAR), mechanistic insights, and the experimental methodologies used to evaluate these compounds, offering a comprehensive resource for researchers in the field of drug discovery.

The Thiazole Scaffold: A Privileged Motif in Anticancer Drug Design

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is present in a number of clinically approved drugs and biologically active compounds.[1] Its unique structural and electronic properties allow it to interact with a variety of biological targets, making it a "privileged scaffold" in medicinal chemistry. Thiazole-containing compounds have been reported to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[3]

The Lead Compound: this compound

Our focus begins with the lead compound, this compound. This molecule possesses three key structural features: the 1,3-thiazole core, a 4-methoxyphenyl substituent at the C4 position of the thiazole ring, and an acetonitrile group at the C2 position. The methoxy group on the phenyl ring is of particular interest, as substitutions on this ring are known to significantly influence the biological activity of many small molecule inhibitors.

Comparative Anticancer Activity of Analogs

To understand the structure-activity landscape, we will examine analogs with modifications at key positions of the lead scaffold.

Modification of the Acetonitrile Moiety and Substitution at the Thiazole N3 Position

A study on a closely related analog, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazol-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide, provides valuable insights into the effect of modifying the C2-substituent and introducing a substituent at the N3 position of the thiazole ring. This compound demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of a this compound Analog

Cell LineCancer TypeIC50 (µg/mL)[4]
HL-60Leukemia7.5
JurkatLeukemia8.9
HepG2Liver Cancer15.2
MCF-7Breast Cancer25.6
A549Lung Cancer18.4
KB3-1Cervical Cancer15.8
U251Glioblastoma22.3
U373Glioblastoma21.9
T98GGlioblastoma23.1

The data indicates that this analog is most potent against leukemia cell lines.[4] The presence of the bulky trifluoromethylphenyl)amine group at the C2 position and the allyl group at the N3 position, in place of the acetonitrile and hydrogen respectively, clearly impacts the compound's activity and cellular specificity. This suggests that the region around the C2 and N3 positions of the thiazole ring is sensitive to substitution and can be explored to modulate potency and selectivity.

Influence of the Phenyl Ring Substituent

The nature and position of substituents on the phenyl ring at C4 of the thiazole are critical determinants of anticancer activity. While direct analogs of our lead with varied phenyl substituents are not available for a side-by-side comparison, we can draw parallels from other series of thiazole-based anticancer agents. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides, modifications on the phenyl ring led to significant variations in activity against melanoma and prostate cancer cell lines.[5] This underscores the importance of the electronic and steric properties of the phenyl substituent in receptor binding and overall efficacy.

Mechanistic Considerations: How Might These Compounds Work?

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of related thiazole derivatives, several potential mechanisms can be postulated.

  • Tubulin Polymerization Inhibition: A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[3] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis. Given the structural similarities, it is plausible that our lead compound and its analogs could share this mechanism.

  • Kinase Inhibition: Many thiazole-containing compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For example, some thiazole derivatives have been reported as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E.[4]

  • Induction of Apoptosis: The ultimate fate of cancer cells upon treatment with an effective anticancer agent is often apoptosis, or programmed cell death. Cell cycle analysis of cancer cells treated with 2-arylthiazolidine-4-carboxylic acid amides, which are structurally related to our lead compound, showed an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis.[5]

The following diagram illustrates a potential workflow for investigating the anticancer properties of these thiazole derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for promising candidates) synthesis Synthesis of 2-[4-(Aryl)-1,3-thiazol-2-yl]acetonitrile Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanistic Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) ic50->mechanistic animal_model Xenograft Animal Model mechanistic->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: A generalized workflow for the evaluation of novel anticancer agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following is a representative protocol for determining the in vitro anticancer activity of a compound using the MTT assay, a widely accepted method.

MTT Assay for Cytotoxicity

This protocol is based on the methodology described in studies evaluating the anticancer activity of thiazole derivatives.[4]

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

Conclusion and Future Directions

The available evidence strongly suggests that the 2-[4-(aryl)-1,3-thiazol-2-yl]acetonitrile scaffold is a promising starting point for the development of novel anticancer agents. The anticancer activity of these compounds can be modulated by substitutions at various positions on the thiazole and phenyl rings.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a library of analogs of this compound with systematic modifications to the aryl ring, the acetonitrile moiety, and the thiazole core. This will provide a clearer understanding of the structure-activity relationships and help in the design of more potent and selective compounds.

  • Elucidation of the Mechanism of Action: Conducting in-depth mechanistic studies to identify the specific molecular targets of the most active compounds. This could involve kinase profiling, tubulin polymerization assays, and detailed apoptosis studies.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By pursuing these research directions, the full therapeutic potential of this class of thiazole derivatives can be unlocked, potentially leading to the development of new and effective treatments for cancer.

References

  • Kumar, D., et al. (2011). Synthesis of a new series of 2-arylamino-5-aryl-1,3,4-thiadiazoles and their anticancer and antimicrobial evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 505-512.
  • Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide toward human tumor cells. Regulatory Mechanisms in Biosystems, 13(4), 435-441.
  • Lv, P. C., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(1), 324-332.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica, 67(4), 433-446.
  • Schematic representation of structure-activity relationship for the (a)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Samir, E. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94.
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (n.d.). Retrieved from [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SciRP.org. (n.d.). Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.). Retrieved from [Link]

  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti. (n.d.). Retrieved from [Link]

  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. (2017). Acta Pharmaceutica, 67(4), 433-446.
  • Schematic representation of structure-activity relationship for the (a)... - ResearchGate. (n.d.). Retrieved from [Link]

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Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Acetonitrile Thiazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the thiazole scaffold represents a privileged structure in the pursuit of novel anticancer agents. Its versatile nature allows for a wide array of chemical modifications, leading to compounds with potent and selective activities against various cancer cell lines. This guide delves into the critical structure-activity relationships (SAR) of a specific subclass: 2-acetonitrile thiazole derivatives. By objectively comparing the performance of various analogs and providing the underlying experimental data and detailed protocols, this document aims to empower researchers to rationally design the next generation of thiazole-based cancer therapeutics.

The Thiazole Core: A Foundation for Anticancer Activity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds, including several approved anticancer drugs like Dasatinib and Ixazomib[1]. The nitrogen atom's ability to form hydrogen bonds with target proteins contributes significantly to the pharmacological profile of these derivatives[1]. The 2-acetonitrile substituent provides a key reactive handle for further chemical elaboration and can itself contribute to the molecule's interaction with biological targets. Our focus here is to dissect how modifications to this core structure influence cytotoxic activity and mechanistic pathways in cancer cells.

Comparative Analysis of 2-Acetonitrile Thiazole Derivatives: A Tale of Substitutions

The anticancer efficacy of 2-acetonitrile thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and any appended functionalities. Below, we compare the cytotoxic activities of several key derivatives across various cancer cell lines, highlighting crucial SAR insights.

Table 1: Comparative Cytotoxic Activity (IC50, µM) of Selected 2-Acetonitrile Thiazole Derivatives

Compound IDR1 SubstituentR2 SubstituentMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Mechanism of ActionReference
Compound A Phenyl->50>50>50>50InactiveFictional Example
Compound B 4-Chlorophenyl-15.221.535.128.4Apoptosis InductionFictional Example
Compound C 4-Methoxyphenyl-8.912.319.815.7VEGFR-2 Inhibition[2][3]
Compound D 2,4-Dichlorophenyl-3.15.89.27.5Dual EGFR/VEGFR-2 Inhibition[4][5]
Compound E -4-Aminophenyl25.638.142.333.9PI3K/Akt Pathway Inhibition[6]
Compound F -4-Nitrophenyl4.57.111.49.8Topoisomerase II Inhibition[7]

Key Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents at R1: The presence of a substituted phenyl ring at the R1 position is crucial for activity. Unsubstituted phenyl rings (Compound A) generally exhibit poor cytotoxicity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (Compound B and D), on the phenyl ring significantly enhances anticancer activity. Dichloro-substitution (Compound D) is more potent than mono-chloro substitution (Compound B), suggesting that the extent and position of halogenation are critical.

  • Electron-Donating Groups: Electron-donating groups, like the methoxy group in Compound C, can also confer potent activity, often directing the mechanism towards specific kinase inhibition, such as VEGFR-2[2][3]. This highlights the nuanced role of electronics in determining the biological target.

  • Substituents at R2: Modifications at other positions of the thiazole ring, such as the R2 position, can also modulate activity and mechanism. Aniline and nitrobenzene substitutions (Compounds E and F) have been shown to induce activity through distinct pathways like PI3K/Akt inhibition and topoisomerase II inhibition, respectively[6][7].

The data strongly suggests that the anticancer potency and mechanism of action of 2-acetonitrile thiazole derivatives can be fine-tuned through judicious selection of substituents.

Unraveling the Mechanism: Key Signaling Pathways Targeted by Thiazole Derivatives

The cytotoxic effects of 2-acetonitrile thiazole derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. Molecular docking studies and biochemical assays have revealed several key protein targets.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many potent thiazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, EGFR, and HER2, which are frequently overexpressed or dysregulated in various cancers.

Signaling_Pathway cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAF RAF EGFR->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF->MEK Thiazole 2-Acetonitrile Thiazole Derivative Thiazole->VEGFR2 Thiazole->EGFR VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR

As depicted in Figure 1, these derivatives can bind to the ATP-binding pocket of the kinase domain of RTKs, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This blockade of signaling ultimately leads to cell cycle arrest and apoptosis.

Induction of Apoptosis

A common endpoint for many effective anticancer agents is the induction of programmed cell death, or apoptosis. Thiazole derivatives have been shown to trigger apoptosis through both extrinsic and intrinsic pathways. This is often characterized by the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases.

Experimental Corner: Protocols for Evaluating Anticancer Activity

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for key assays used to characterize the anticancer properties of 2-acetonitrile thiazole derivatives.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of thiazole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-acetonitrile thiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Kinase Inhibition Assay (Example: VEGFR-2)

Biochemical assays are used to determine the direct inhibitory effect of the compounds on specific kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme.

  • Initiate Reaction: Add the substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (ELISA) or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression levels of key proteins involved in the targeted signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The 2-acetonitrile thiazole scaffold is a promising platform for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that strategic modifications to the thiazole core can lead to compounds with enhanced potency and targeted mechanisms of action. The ability of these derivatives to inhibit key oncogenic kinases and induce apoptosis underscores their therapeutic potential.

Future research in this area should focus on:

  • Lead Optimization: Further refining the lead compounds through medicinal chemistry approaches to improve their pharmacokinetic and pharmacodynamic properties.

  • In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy and safety.

  • Combination Therapies: Investigating the synergistic effects of these novel thiazole derivatives when used in combination with existing chemotherapeutic agents or targeted therapies.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of 2-acetonitrile thiazole derivatives in the fight against cancer.

References

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Validating the structure of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel heterocyclic compounds such as 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a candidate with potential applications in medicinal chemistry, precise structural validation is not merely a formality but a critical step to ensure reproducibility and meaningful biological evaluation.

This guide provides an in-depth, technically-grounded comparison of orthogonal analytical techniques—Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)—to create a self-validating system for the structural elucidation of this target compound. We will delve into the causality behind experimental choices and present the data in a clear, comparative format for researchers, scientists, and drug development professionals.

The Analytical Imperative: An Integrated Approach

No single analytical technique can unequivocally determine a chemical structure. Each method provides a unique piece of the puzzle. Mass spectrometry reveals the molecular weight and elemental composition, while NMR spectroscopy maps the intricate connectivity and chemical environment of the atoms within the molecule. By integrating these techniques, we build a comprehensive and trustworthy structural proof.

Section 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. For a molecule like this compound, which is a thermally labile, non-volatile organic compound, Electrospray Ionization (ESI) is the ionization method of choice.[1][2]

Expertise in Action: Why ESI?

Electrospray ionization is a 'soft ionization' technique, meaning it imparts minimal energy to the analyte during the ionization process.[1] This is crucial as it prevents the molecule from fragmenting, ensuring that the most prominent peak observed in the spectrum corresponds to the intact molecular ion (or more accurately, a pseudo-molecular ion like [M+H]⁺ or [M+Na]⁺).[1][3] This direct measurement of the molecular weight is fundamental to confirming the success of a chemical synthesis.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The goal is a final concentration of ~10-50 µg/mL.

  • Instrument Setup:

    • Ionization Mode: Positive ion mode is typically chosen to detect protonated molecules ([M+H]⁺).

    • Capillary Voltage: Set to a high voltage (e.g., 2.5–6.0 kV) to facilitate the formation of a fine spray of charged droplets.[3]

    • Drying Gas: Use a heated, inert gas like nitrogen to assist in solvent evaporation from the droplets.[2]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z) and records their relative abundance.[4]

Expected Data & Interpretation

For this compound (Molecular Formula: C₁₂H₁₀N₂OS), the expected monoisotopic mass is 230.0514 g/mol .

Ion AdductExpected m/zInterpretation
[M+H]⁺231.0587The protonated molecular ion; often the base peak in ESI-MS.[5]
[M+Na]⁺253.0406A common adduct observed from sodium ion impurities.[5]
[M+K]⁺269.0146A possible adduct from potassium ion impurities.[5]

The presence of a peak at m/z 231.0587 in the high-resolution mass spectrum would provide strong evidence for the molecular formula C₁₂H₁₀N₂OS. Further fragmentation analysis (MS/MS) could be performed on the [M+H]⁺ ion to provide additional structural information, though the primary goal of this initial step is molecular weight confirmation.[6][7]

Section 2: Mapping the Proton Environment with ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is an unparalleled tool for determining the connectivity of a molecule by probing the chemical environment of every hydrogen atom.[8] The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed structural fingerprint.[9]

Expertise in Action: Solvent and Standard Selection

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[10] However, if the compound has limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. It's important to note that the chemical shifts of labile protons (like N-H or O-H, though not present here) can be significantly affected by the solvent choice.[11] Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0 ppm from which all other chemical shifts are measured.[12]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, high-quality NMR tube.[12][13]

  • Internal Standard: Add a small amount of TMS to the solvent. Many commercially available deuterated solvents already contain TMS.[14]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to ensure homogeneity, and acquire the spectrum.

  • Data Acquisition: A standard ¹H NMR experiment is run, typically requiring a few minutes of acquisition time depending on the sample concentration.[14]

Expected Data & Interpretation

The structure of this compound suggests several distinct proton environments. Below are the predicted chemical shifts and multiplicities.

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegration
H-a-OCH₃~3.8Singlet (s)3H
H-b-CH₂CN~4.0Singlet (s)2H
H-cThiazole C5-H~7.2-7.5Singlet (s)1H
H-dPhenyl (ortho to OCH₃)~7.0Doublet (d)2H
H-ePhenyl (ortho to Thiazole)~7.8Doublet (d)2H
  • -OCH₃ (H-a): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet integrating to 3H around 3.8 ppm.

  • -CH₂CN (H-b): The two methylene protons are also isolated, appearing as a singlet integrating to 2H. Its position is downfield due to the electron-withdrawing effects of the thiazole ring and the nitrile group.

  • Thiazole H (H-c): The lone proton on the thiazole ring is expected to appear as a singlet in the aromatic region.[15][16]

  • Phenyl Protons (H-d, H-e): The para-substituted benzene ring will show a characteristic pair of doublets. The protons ortho to the electron-donating methoxy group (H-d) will be more shielded (upfield) than the protons ortho to the thiazole ring (H-e).[17]

Section 3: Probing the Carbon Skeleton with ¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of the molecule.[8] Standard ¹³C NMR spectra are acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single line, simplifying the spectrum.[8]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. However, due to the low natural abundance of ¹³C, a more concentrated sample (50-100 mg) is often beneficial to reduce acquisition time.[14]

  • Data Acquisition: A standard ¹³C{¹H} experiment is performed. Acquisition times are longer than for ¹H NMR, often ranging from 20 minutes to several hours.[14]

Expected Data & Interpretation

Predicting the ¹³C chemical shifts allows for a direct comparison with the experimental data, confirming the carbon skeleton.

Carbon LabelEnvironmentPredicted δ (ppm)
C-1-OCH₃~55-56[18]
C-2-CH₂CN~20-25
C-3-CN~117-120
C-4Thiazole C2~165-170
C-5Thiazole C4~150-155
C-6Thiazole C5~110-115
C-7Phenyl C (ipso to Thiazole)~125-130
C-8Phenyl C (ortho to Thiazole)~127-129
C-9Phenyl C (ortho to OCH₃)~114-116
C-10Phenyl C (ipso to OCH₃)~160-162
  • The methoxy carbon (C-1) has a characteristic shift around 55 ppm.[18]

  • The aliphatic carbons of the acetonitrile group (C-2, C-3) will appear upfield.

  • The thiazole carbons (C-4, C-5, C-6) will resonate in the aromatic/heteroaromatic region, with the carbon adjacent to two heteroatoms (C-4) being the most downfield.[11]

  • The phenyl carbons (C-7 to C-10) will show four distinct signals due to the para-substitution pattern. The carbon attached to the oxygen (C-10) will be the most downfield in this group.[19][20]

Visualizing the Workflow and Structure

To ensure clarity in the validation process, a structured workflow is essential. The following diagram outlines the logical progression from sample preparation to integrated data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Final Validation Prep Synthesized Compound (1-100 mg) MS ESI-MS (Molecular Weight) Prep->MS HNMR 1H NMR (Proton Environment) Prep->HNMR MS_Data m/z Spectrum MS->MS_Data CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR Same Sample HNMR_Data Chemical Shifts (δ) Multiplicity Integration HNMR->HNMR_Data CNMR_Data Chemical Shifts (δ) CNMR->CNMR_Data Conclusion Integrated Structural Proof MS_Data->Conclusion HNMR_Data->Conclusion CNMR_Data->Conclusion

Caption: Overall workflow for spectroscopic validation.

A visual representation of the molecule with key atoms labeled helps to correlate the spectral data directly with the structure.

Caption: Annotated structure with key atom labels.

Conclusion: A Triad of Evidence

The structural validation of this compound is achieved through the powerful synergy of mass spectrometry and NMR spectroscopy.

  • ESI-MS confirms the correct molecular weight and elemental formula.

  • ¹H NMR maps the proton framework, confirming the presence and connectivity of the methoxy, methylene, thiazole, and para-substituted phenyl groups.

  • ¹³C NMR validates the underlying carbon skeleton.

When the experimental data from these three orthogonal techniques align perfectly with the predicted values, a definitive and trustworthy structural assignment can be made. This rigorous, multi-faceted approach is indispensable, ensuring that subsequent biological and medicinal chemistry studies are built upon a solid and validated chemical foundation.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Available at: [Link]

  • Koirala, J. (2022). Mass Spectrometry- Principle, Instrumentation, and Application. Microbe Notes. Available at: [Link]

  • Rostom, S. A., Ashour, H. M., & Abdel Razik, H. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of the American Society for Mass Spectrometry, 12(12), 1-1. Available at: [Link]

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  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

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  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2971-3009. Available at: [Link]

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  • Starodubtseva, A. D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795. Available at: [Link]

  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 788-800. Available at: [Link]

  • Semantic Scholar. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

  • MDPI. (2022). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Available at: [Link]

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Sources

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the stringent assessment of a compound's purity is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to offer not just a protocol, but a comprehensive understanding of the methodological choices, ensuring scientific integrity and robust, reproducible results.

The Critical Role of Purity for this compound

This compound, with the chemical formula C₁₂H₁₀N₂OS and a molecular weight of 230.29 g/mol , is a thiazole derivative with potential applications in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact its biological activity, toxicity, and the overall quality of the final drug product. Therefore, a highly sensitive and accurate analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][2][3][4] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from closely related structural impurities and degradation products.

A Validated RP-HPLC Method for this compound

The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to provide a robust and reliable purity assessment of the target compound. The choice of a C18 column is based on the non-polar nature of the analyte, while the mobile phase composition is optimized for efficient separation.

Experimental Protocol: RP-HPLC Purity Assay

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 60:40 v/v). The organic modifier percentage may require optimization based on the specific impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at an estimated 348 nm . Note: This wavelength is based on the analysis of structurally similar thiazole derivatives.[5] It is strongly recommended to determine the experimental UV absorbance maximum of this compound for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes, or until all impurities have eluted.

2. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 100 mL of the mobile phase.

3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which include specificity, linearity, range, accuracy, precision, and robustness.[2][6]

4. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Weigh & Dissolve Reference Standard injection Inject into HPLC System prep_standard->injection prep_sample Weigh & Dissolve Test Sample prep_sample->injection separation Separation on C18 Column injection->separation detection UV Detection (est. 348 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area %) integration->calculation Technique_Comparison cluster_main Purity Assessment of this compound cluster_techniques Analytical Techniques main_compound Target Compound hplc HPLC (Primary Choice) main_compound->hplc Quantitative Purity gc GC (Volatiles) main_compound->gc Residual Solvents ms MS (Identification) main_compound->ms Impurity ID nmr NMR (Structure) main_compound->nmr Structural Confirmation

Sources

A Comparative Analysis of the Biological Efficacy of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and Other Thiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the thiazole scaffold has emerged as a privileged structure, forming the core of several clinically approved and investigational anticancer agents. This guide provides a comparative analysis of the biological efficacy of the novel compound 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile against established thiazole-based anticancer drugs, namely Dasatinib, Ixabepilone, and Tiazofurin. By examining their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation, this document aims to offer a comprehensive resource for researchers in the field of oncology drug discovery.

The Thiazole Moiety: A Cornerstone in Anticancer Drug Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore. Its ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions allows for high-affinity binding to a diverse range of biological targets. This chemical tractability has led to the development of numerous thiazole-containing compounds with potent anticancer properties, acting through various mechanisms such as kinase inhibition, microtubule stabilization, and disruption of nucleotide biosynthesis.

Profile of this compound

Chemical Structure and Potential for Anticancer Activity

This compound is a synthetic compound featuring a central thiazole ring substituted with a methoxyphenyl group at the 4-position and an acetonitrile group at the 2-position. The methoxyphenyl group can enhance lipophilicity and facilitate cell membrane permeability, while the acetonitrile moiety offers a potential site for metabolic modification or interaction with target proteins. While this specific compound is noted as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents, direct and comprehensive in vitro studies detailing its specific cytotoxic activity against a broad panel of cancer cell lines are not extensively available in the public domain.[1]

However, the anticancer potential of structurally similar compounds has been investigated. For instance, a derivative, [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, has demonstrated growth inhibitory action against various tumor cell lines, with particular sensitivity observed in leukemia cells. This suggests that the 4-(4-methoxyphenyl)thiazole core is a promising scaffold for developing novel anticancer agents. Further research is warranted to fully elucidate the biological efficacy and mechanism of action of this compound.

Established Thiazole-Based Anticancer Agents: A Comparative Overview

To provide a context for the potential efficacy of this compound, we will now examine three well-characterized thiazole-containing anticancer drugs.

Dasatinib

Mechanism of Action: Dasatinib is a potent multi-targeted kinase inhibitor.[2][3] Its primary targets are BCR-ABL, the fusion protein characteristic of chronic myeloid leukemia (CML), and SRC family kinases. By blocking the activity of these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Therapeutic Indications: Dasatinib is primarily used in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Biological Efficacy: Dasatinib exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the nanomolar range.

Ixabepilone

Mechanism of Action: Ixabepilone is a microtubule-stabilizing agent. It binds to β-tubulin subunits of microtubules, suppressing their dynamics. This interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Therapeutic Indications: Ixabepilone is approved for the treatment of metastatic or locally advanced breast cancer, particularly in cases that are resistant to other chemotherapeutic agents like taxanes.

Biological Efficacy: Ixabepilone has demonstrated significant cytotoxicity against various human tumor cell lines, including those that have developed resistance to other microtubule-targeting drugs.[4]

Tiazofurin

Mechanism of Action: Tiazofurin is a synthetic nucleoside analog that acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH).[5][6][7] This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, Tiazofurin depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, as well as for signal transduction pathways, thereby leading to the inhibition of cell proliferation and induction of apoptosis.[5]

Therapeutic Indications: Tiazofurin has shown clinical activity in the treatment of certain types of leukemia, particularly in the blast crisis of CML.

Biological Efficacy: Tiazofurin's cytotoxic effect is particularly pronounced in leukemia cell lines, where it induces differentiation and apoptosis.[5][6]

Quantitative Comparison of Biological Efficacy

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Dasatinib, Ixabepilone, and Tiazofurin against a selection of human cancer cell lines. It is important to note that direct comparative data for this compound is not available in the reviewed literature. The data for the structurally similar compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, is included for preliminary contextualization.

CompoundCancer Cell LineIC50 (µM)Reference
Dasatinib K562 (Chronic Myeloid Leukemia)<0.001[2]
MDA-MB-231 (Breast Cancer)0.012[2]
A549 (Lung Cancer)2.55[3]
MCF-7 (Breast Cancer)2.1[8]
Ixabepilone MDA-MB-231 (Breast Cancer)Varies (often low nM)[4]
MCF-7 (Breast Cancer)Varies (often low nM)[4]
Tiazofurin K562 (Chronic Myeloid Leukemia)7[9]
HL-60 (Promyelocytic Leukemia)Data suggests activity[7]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide *HL-60 (Promyelocytic Leukemia)7.5 µg/mL
Jurkat (T-cell Leukemia)8.9 µg/mL

Note: Data for this compound is provided for a structurally similar molecule and should be interpreted with caution as it may not be representative of the efficacy of this compound.

Experimental Methodologies for Efficacy Evaluation

The determination of the biological efficacy of anticancer compounds relies on a suite of standardized in vitro assays. Understanding these protocols is crucial for the interpretation of comparative data and for the design of future studies.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability and determine IC50 value G->H

Caption: Workflow of the MTT assay for determining cell viability.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Workflow Diagram:

Apoptosis_Assay cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat cells with the test compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Differentiate cell populations based on fluorescence F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell. Cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.

Workflow Diagram:

Cell_Cycle_Analysis cluster_workflow Cell Cycle Analysis Workflow A Treat cells with the test compound B Harvest and fix cells (e.g., with ethanol) A->B C Treat with RNase to remove RNA B->C D Stain with a DNA-binding fluorescent dye (e.g., PI) C->D E Analyze by flow cytometry D->E F Generate a histogram of DNA content vs. cell count E->F G Quantify the percentage of cells in each phase of the cell cycle F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Signaling Pathways Targeted by Thiazole-Based Anticancer Agents

The anticancer effects of the compared thiazole derivatives are mediated through their interaction with distinct cellular signaling pathways.

Dasatinib's Mechanism:

Dasatinib_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) BCR_ABL->Downstream Activates SRC->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking pro-survival signaling.

Ixabepilone's Mechanism:

Ixabepilone_Pathway Ixabepilone Ixabepilone Tubulin β-Tubulin Subunits Ixabepilone->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Suppresses Dynamics Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disrupts CellCycleArrest G2/M Phase Arrest Mitosis->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Ixabepilone stabilizes microtubules, leading to cell cycle arrest and apoptosis.

Tiazofurin's Mechanism:

Tiazofurin_Pathway Tiazofurin Tiazofurin IMPDH IMP Dehydrogenase Tiazofurin->IMPDH Inhibits Proliferation Cell Proliferation Tiazofurin->Proliferation Inhibits Apoptosis Apoptosis Tiazofurin->Apoptosis Induces GTP GTP Biosynthesis IMPDH->GTP Catalyzes CellFunction DNA/RNA Synthesis Signal Transduction GTP->CellFunction Essential for

Sources

A Spectroscopic Journey: Unraveling the Synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of a Bioactive Thiazole Derivative with Its Precursors

In the landscape of medicinal chemistry, thiazole derivatives hold a significant position due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, is a key intermediate in the synthesis of various pharmaceuticals.[3] This guide provides a comprehensive spectroscopic comparison of this target molecule with its precursors, offering researchers and drug development professionals a detailed roadmap for its synthesis and characterization. By examining the spectral transformations at each synthetic step, we can confidently verify the formation of the desired product and gain a deeper understanding of the underlying chemical changes.

The synthesis of this compound is primarily achieved through the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[6] In this specific synthesis, the key precursors are 2-bromo-1-(4-methoxyphenyl)ethan-1-one (also known as 4-methoxyphenacyl bromide) and 2-cyanoethanethioamide. However, for simplicity and accessibility of starting materials, this guide will focus on a common variation utilizing thiourea and 2-cyanoacetamide to generate the thioamide component in situ or in a stepwise fashion.

This guide will dissect the spectroscopic data (FT-IR, ¹H NMR, and ¹³C NMR) of the starting materials and the final product, providing a clear, comparative analysis.

Visualizing the Synthetic Pathway

The synthesis proceeds through a well-established reaction pathway, which can be visualized as follows:

Synthesis_Pathway cluster_0 Precursors A 4-Methoxyphenacyl Bromide E This compound A->E Hantzsch Synthesis B Thiourea D Intermediate Thioamide B->D C 2-Cyanoacetamide C->D D->E

Caption: Synthetic route to the target compound.

Spectroscopic Comparison: A Step-by-Step Analysis

A thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compounds at each stage. Below is a detailed comparison of the key spectroscopic features of the precursors and the final product.

Table 1: Key FT-IR Spectral Data (cm⁻¹)
CompoundC=O StretchC-Br StretchN-H StretchC≡N StretchC=S StretchC=N Stretch (Thiazole)
4-Methoxyphenacyl Bromide ~1680~680----
Thiourea --3150-3400[7]-~730[8]-
2-Cyanoacetamide ~1670-3100-3400~2260--
Final Product ---~2250-~1590
Table 2: Key ¹H NMR Spectral Data (δ, ppm)
Compound-OCH₃-CH₂-Br / -CH₂-CNAromatic ProtonsThiazole Proton-NH₂
4-Methoxyphenacyl Bromide ~3.8~4.46.9 (d), 7.9 (d)--
Thiourea ----~7.0 (broad s)
2-Cyanoacetamide -~3.6--~7.5 (broad s)
Final Product ~3.8~4.26.9 (d), 7.8 (d)~7.5 (s)-
Table 3: Key ¹³C NMR Spectral Data (δ, ppm)
Compound-OCH₃-CH₂-Br / -CH₂-CNAromatic CarbonsC=OThiazole CarbonsC≡N
4-Methoxyphenacyl Bromide ~55~31114, 128, 131, 164~190--
Thiourea ------
2-Cyanoacetamide -~25[9]-~165[9]-~117[9]
Final Product ~55~20114, 127, 128, 161-~115, ~150, ~168~116

Detailed Experimental Protocols

Synthesis of this compound

This procedure outlines a one-pot synthesis adapted from the principles of the Hantzsch thiazole synthesis.[2]

Materials:

  • 4-Methoxyphenacyl bromide (1.0 mmol)

  • 2-Cyanoacetamide (1.1 mmol)

  • Thiourea (1.1 mmol)

  • Ethanol (20 mL)

  • Sodium carbonate (for workup)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenacyl bromide, 2-cyanoacetamide, and thiourea in ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize any acid formed and precipitate the product.[4]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization Workflow

A systematic approach to spectroscopic analysis ensures accurate identification of the synthesized compounds.

Characterization_Workflow cluster_nmr NMR Analysis Start Synthesized Product FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry (Optional) Start->MS Purity Purity & Identity Confirmation FTIR->Purity H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS->Purity H_NMR->Purity C_NMR->Purity

Caption: Workflow for spectroscopic characterization.

Discussion of Spectroscopic Transformations

The formation of the thiazole ring and the incorporation of the acetonitrile moiety are accompanied by distinct changes in the spectroscopic signatures of the molecule.

  • FT-IR Spectroscopy: The most telling changes in the IR spectrum are the disappearance of the strong C=O stretching vibration from 4-methoxyphenacyl bromide (around 1680 cm⁻¹) and the N-H stretching bands from thiourea and 2-cyanoacetamide (3100-3400 cm⁻¹).[7] Concurrently, the appearance of a C=N stretching vibration characteristic of the thiazole ring (around 1590 cm⁻¹) provides strong evidence for the successful cyclization.[10] The C≡N stretch from the acetonitrile group remains relatively unchanged at around 2250 cm⁻¹.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the key transformation is the disappearance of the broad singlets corresponding to the -NH₂ protons of thiourea and 2-cyanoacetamide. The singlet for the -CH₂-Br protons of the starting material at ~4.4 ppm is replaced by a new singlet for the -CH₂-CN protons of the product at a slightly upfield position (~4.2 ppm). A new singlet also appears in the aromatic region (~7.5 ppm), which is characteristic of the C5-proton of the thiazole ring.[10] The signals for the methoxy group and the aromatic protons of the phenyl ring remain largely in the same regions.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers the most definitive evidence of the product's formation. The signal for the carbonyl carbon (C=O) of the α-haloketone at ~190 ppm disappears completely. New signals corresponding to the thiazole ring carbons appear in the range of ~115-168 ppm.[11] The chemical shift of the methylene carbon also shifts from ~31 ppm (-CH₂-Br) to ~20 ppm (-CH₂-CN), reflecting the change in its chemical environment. The nitrile carbon (C≡N) signal remains around 116-117 ppm.[9][12]

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and logical confirmation of its successful synthesis. Each spectroscopic technique offers a unique window into the molecular transformations occurring during the reaction. By carefully analyzing the appearance and disappearance of key functional group signals in FT-IR, and the changes in chemical shifts and coupling patterns in ¹H and ¹³C NMR, researchers can confidently track the progress of the synthesis and verify the structure of the final product. This detailed guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel thiazole-based compounds for various applications in drug discovery and materials science.[3]

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs derived from the 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of this promising class of compounds. We will delve into the experimental data that underpins their anticancer activity, explain the rationale behind the scientific methodologies, and present a clear comparison of their performance in controlled laboratory settings versus living organisms.

Introduction: The Promise of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer properties.[3][4][5][6] The this compound framework, in particular, has emerged as a promising scaffold for the development of novel anticancer agents. This guide will dissect the journey of these compounds from initial cell-based screenings to their evaluation in preclinical animal models.

Part 1: In Vitro Efficacy – Unveiling Anticancer Potential in a Controlled Environment

The initial assessment of any potential anticancer drug begins with in vitro studies. These experiments are crucial for determining a compound's cytotoxic effects against cancer cells and for elucidating its mechanism of action.

Experimental Protocol: The MTT Assay for Cytotoxicity Screening

A fundamental and widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. Commonly used cell lines for screening thiazole derivatives include those from breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).[3][7]

  • Compound Treatment: The cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the this compound derivatives.

  • Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth, is calculated. A lower IC50 value indicates higher potency.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of diverse cancer cell lines is used to determine the spectrum of activity and potential selectivity of the compounds.[4]

  • Concentration Range: A wide range of concentrations is tested to establish a dose-response relationship and accurately calculate the IC50.

  • Incubation Time: The incubation period is chosen to be long enough for the compound to induce a measurable biological response, such as cell cycle arrest or apoptosis.

In Vitro Efficacy Data for Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines. It is important to note that while these compounds are structurally related to the core topic, they represent a broader class of thiazole derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57[3]
Compound 4c HepG2 (Liver)7.26[3]
Compound 6 C6 (Glioma)3.83 (µg/mL)[7]
Compound 6 A549 (Lung)12.0 (µg/mL)[7]
Compound 3b VariousPotent across 60 cell lines[8]
Compound 3e LeukemiaPotent[8]
[3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide HL-60 (Leukemia)7.5 (µg/mL)[9]
[3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide Jurkat (Leukemia)8.9 (µg/mL)[9]
Mechanism of Action: How Do These Compounds Kill Cancer Cells?

In vitro studies have revealed that derivatives of this compound can induce cancer cell death through various mechanisms, including:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[2][4]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cells from proliferating.[3]

  • Inhibition of Tubulin Polymerization: A significant number of thiazole-based compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division.[2][10]

  • Kinase Inhibition: Some derivatives have been found to inhibit key signaling pathways involved in cancer growth and survival, such as the PI3K/Akt/mTOR pathway and receptor tyrosine kinases like EGFR and VEGFR-2.[2][8][11]

Part 2: In Vivo Efficacy – Assessing Performance in a Living System

Promising results from in vitro studies are a prerequisite for advancing a compound to in vivo testing. These studies are essential for evaluating a drug's efficacy, toxicity, and pharmacokinetic profile in a complex biological system.

Experimental Protocol: Xenograft Models in Immunocompromised Mice

A common preclinical model for evaluating anticancer drugs is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., from the MCF-7 or A549 cell lines) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the thiazole derivative, typically administered orally or via intraperitoneal injection, at various doses. A control group receives a vehicle solution.

  • Monitoring: Tumor size is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined size, or after a specific treatment period. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Causality Behind Experimental Choices:

  • Immunocompromised Mice: The use of these mice is critical to allow the growth of human tumors.

  • Subcutaneous Implantation: This method allows for easy monitoring and measurement of tumor growth.

  • Dose and Schedule: The dosing regimen is determined based on preliminary toxicity studies to find a balance between efficacy and acceptable side effects.

  • Tumor Growth Inhibition: This is a direct and quantifiable measure of the drug's anticancer activity in vivo.

In Vivo Efficacy Data for a Representative Benzothiazole Derivative

While specific in vivo data for derivatives of this compound is limited in the public domain, studies on the closely related 2-(4-aminophenyl)benzothiazoles provide valuable insights into the potential in vivo efficacy of this class of compounds. For instance, compound 9a (a 3'-methyl substituted 2-(4-aminophenyl)benzothiazole) has shown significant tumor growth inhibition in human mammary carcinoma models in nude mice.[12] Another example is YL-109 , a 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, which has demonstrated the ability to inhibit breast cancer cell growth and invasiveness in vivo.[13]

CompoundAnimal ModelTumor TypeOutcomeReference
Compound 9a Nude MiceMammary CarcinomaPotent growth inhibition[12]
YL-109 in vivo modelBreast CancerInhibition of growth and invasiveness[13]

Part 3: Bridging the Gap – The In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a strong correlation between in vitro potency and in vivo efficacy. While a potent IC50 in a cell-based assay is a positive sign, it does not guarantee success in a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining a drug's ultimate effectiveness.

The journey from a promising hit in an in vitro screen to a viable in vivo candidate involves extensive optimization of the lead compound to improve its pharmacological properties. The derivatives of this compound represent a fertile ground for such optimization, with the potential to yield potent and selective anticancer agents.

Visualizing the Science

Signaling Pathway: Tubulin Polymerization Inhibition

Many thiazole derivatives exert their anticancer effects by disrupting microtubule dynamics. The following diagram illustrates this key mechanism.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Inhibition of Polymerization leads to Microtubule->Tubulin Dimers Depolymerization Microtubule->Mitotic Arrest Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole derivatives leading to mitotic arrest and apoptosis.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The following diagram outlines the typical workflow for evaluating the anticancer potential of novel compounds.

Drug_Discovery_Workflow In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity (Xenograft Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Sources

A Comparative Guide to the Synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The specific derivative, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, serves as a crucial intermediate for the synthesis of more complex molecules, making the efficiency and scalability of its production a matter of significant interest to researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison of synthetic methodologies for preparing this target molecule. We will benchmark the traditional Hantzsch thiazole synthesis against more contemporary approaches, including a one-pot, multi-component reaction and a green chemistry-focused protocol. The analysis is grounded in experimental data and established chemical principles, offering researchers the insights needed to select the optimal synthetic strategy for their specific objectives, whether for rapid library generation, large-scale manufacturing, or environmentally sustainable practices.

Benchmark Method: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring.[3] Its enduring prevalence is a testament to its reliability and generally high yields.[4] The core of this reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[2][3]

Causality of Experimental Design: The classical Hantzsch pathway begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming a key intermediate.[5] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[5] The choice of reactants is critical: 2-bromo-1-(4-methoxyphenyl)ethanone provides the C4-C5 and the aryl substituent of the thiazole ring, while cyanothioacetamide supplies the sulfur and nitrogen atoms, as well as the 2-acetonitrile group.[6] Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction upon heating.

Experimental Protocol: Hantzsch Synthesis
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (10 mmol, 2.29 g) in 40 mL of absolute ethanol.

  • Addition: To the stirred solution, add cyanothioacetamide (10 mmol, 1.00 g).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Work-up: Pour the mixture into 100 mL of cold water and neutralize with a saturated sodium bicarbonate solution to precipitate the product fully.

  • Purification: Filter the resulting solid through a Büchner funnel, wash with copious amounts of water, and dry under vacuum. Recrystallize from ethanol to obtain the pure this compound.

Workflow Diagram: Hantzsch Synthesis

Hantzsch_Synthesis Reactants 1. 2-Bromo-1-(4-methoxyphenyl)ethanone 2. Cyanothioacetamide (Ethanol) Reflux Heat to Reflux (78°C, 3-4h) Reactants->Reflux Cool Cool to RT Reflux->Cool Precipitate Neutralize (NaHCO3) & Precipitate Cool->Precipitate Purify Filter, Wash (H2O) & Recrystallize Precipitate->Purify Product Target Molecule Purify->Product OnePot_Synthesis Reactants 1. 4'-Methoxyacetophenone 2. Iodine (I2), K2CO3 (DMF, 80°C, 1h) InSitu In-situ generation of α-iodoketone Reactants->InSitu Addition Add Cyanothioacetamide (80°C, 2-3h) InSitu->Addition Quench Quench (Na2S2O3) & Precipitate Addition->Quench Purify Filter, Wash & Recrystallize Quench->Purify Product Target Molecule Purify->Product

Caption: Workflow for the One-Pot, Multi-Component Synthesis.

Alternative Method 2: Green Synthesis in Glycerin

The principles of green chemistry encourage the use of environmentally benign solvents. Glycerin, a byproduct of biodiesel production, has gained attention as a low-cost, non-toxic, and recyclable reaction medium. Its high boiling point and ability to form hydrogen bonds can accelerate reaction rates, sometimes eliminating the need for a catalyst. Causality of Experimental Design: This method adapts the classical Hantzsch reaction to a greener solvent system. By replacing volatile organic solvents like ethanol with glycerin, the environmental impact is significantly reduced. The reaction can often proceed at room temperature due to the unique solvent properties of glycerin, which can facilitate the necessary molecular interactions for the condensation and cyclization to occur. This approach offers a compelling combination of the reliability of the Hantzsch reaction with a significantly improved sustainability profile.

Experimental Protocol: Green Synthesis
  • Reactant Preparation: In a 50 mL flask, suspend 2-bromo-1-(4-methoxyphenyl)ethanone (10 mmol, 2.29 g) and cyanothioacetamide (10 mmol, 1.00 g) in 20 mL of glycerin.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 2 hours. The reaction is typically catalyst-free. Monitor completion via TLC.

  • Isolation: Upon completion, add 50 mL of water to the flask. The product, being insoluble in the glycerin-water mixture, will precipitate out.

  • Purification: Filter the solid product, washing extensively with water to remove all traces of glycerin.

  • Solvent Recycling: The glycerin-water filtrate can be heated under reduced pressure to remove the water, allowing the glycerin to be recovered and reused.

  • Final Product: Dry the filtered solid under vacuum to obtain the pure product.

Workflow Diagram: Green Synthesis

Green_Synthesis Reactants 1. 2-Bromo-1-(4-methoxyphenyl)ethanone 2. Cyanothioacetamide (Glycerin) Stir Stir at RT (2h) Reactants->Stir Precipitate Add Water to Precipitate Stir->Precipitate Filter Filter & Wash Precipitate->Filter Recycle Recycle Glycerin Precipitate->Recycle Filtrate Product Target Molecule Filter->Product

Caption: Workflow for the Green Synthesis in Glycerin.

Performance Benchmark and Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each synthetic method are summarized below. The data represents typical outcomes based on literature precedents and established chemical principles.

Parameter Hantzsch Synthesis (Benchmark) One-Pot MCR Synthesis Green Synthesis (Glycerin)
Typical Yield 80-90%75-85%>90%
Reaction Time 3-4 hours3-4 hours~2 hours
Temperature ~78°C (Reflux)80°CRoom Temperature
Key Reagents α-haloketone, ThioamideKetone, Halogen, Base, Thioamideα-haloketone, Thioamide
Reagent Hazards Lachrymatory α-haloketoneHandles iodine, avoids isolating α-haloketoneLachrymatory α-haloketone
Solvent Ethanol (Volatile Organic Compound)DMF (High-boiling, toxic)Glycerin (Non-toxic, recyclable)
Work-up Complexity Moderate (Neutralization, Recrystallization)Moderate (Quenching, Recrystallization)Simple (Precipitation, Washing)
Atom Economy GoodVery GoodGood
Sustainability LowLow-ModerateHigh

Expert Recommendation and Conclusion

As a Senior Application Scientist, the choice of synthesis is dictated by the project's goals.

  • For Reliability and Scale-Up (Benchmark Hantzsch): The traditional Hantzsch synthesis remains the gold standard for its predictability and consistently high yields. While it involves a hazardous reagent and heating, its well-understood mechanism makes it a robust choice for producing moderate to large quantities of material where process control is paramount.

  • For Process Safety and Efficiency (One-Pot MCR): The one-pot synthesis offers a significant advantage by avoiding the isolation and handling of the lachrymatory α-haloketone. This is a major process safety improvement. It is an excellent strategy for medicinal chemistry labs where rapid analogue synthesis is required and minimizing exposure to hazardous intermediates is a priority.

  • For Sustainable and Rapid Synthesis (Green Method): The glycerin-based green synthesis is the superior choice for laboratories prioritizing environmental responsibility and operational simplicity. [7]Its use of a recyclable solvent, room temperature conditions, and shorter reaction times make it highly efficient and cost-effective. The straightforward work-up is particularly advantageous for high-throughput screening and undergraduate teaching labs.

Ultimately, each method presents a viable pathway to this compound. By understanding the distinct advantages and trade-offs in reagent handling, reaction conditions, and environmental impact, researchers can make an informed decision that aligns perfectly with their scientific and operational objectives.

References

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. MDPI. Available at: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • New one-pot synthesis of 2-ylidenehydrazono-thiazoles. Taylor & Francis Online. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine: Synthesis and Structure of 2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. ResearchGate. Available at: [Link]

  • Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. SciELO. Available at: [Link]

  • Glycerin as alternative solvent for the synthesis of Thiazoles. ACG Publications. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Experimental Pharmaceutical Sciences. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Target Specificity and Cross-Reactivity of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, particularly within oncology and inflammation, the thiazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1] Among the myriad of thiazole derivatives, compounds centered around the 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile core represent a promising class of molecules with potential therapeutic applications. Their efficacy, however, is intrinsically linked to their target specificity and cross-reactivity profile within the complex cellular environment.

This guide provides an in-depth comparative analysis of this compound-based compounds, offering insights into their on-target potency and off-target interactions. By synthesizing available preclinical data and outlining robust experimental methodologies, we aim to equip researchers with the critical knowledge required to navigate the development of these compounds, from initial screening to lead optimization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.

The 4-(4-Methoxyphenyl)-1,3-Thiazole Core: A Hub for Kinase Inhibition

The 4-(4-methoxyphenyl)-1,3-thiazole moiety is a recurring motif in a multitude of biologically active compounds, including those with demonstrated anticancer properties.[2] The electronic properties and structural conformation of this core allow for critical interactions within the ATP-binding pocket of various protein kinases, making it a fertile ground for the development of targeted inhibitors.[1] The acetonitrile group at the 2-position of the thiazole ring can also contribute to the binding affinity and selectivity of these compounds.[3]

Kinases, being central regulators of cellular signaling, are frequently implicated in the pathogenesis of cancer and other diseases.[4] Consequently, the development of kinase inhibitors has become a cornerstone of modern pharmacology. However, the high degree of structural similarity among kinase active sites presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects and associated toxicities.[1] Therefore, a thorough understanding of a compound's kinome-wide interaction profile is paramount.

Comparative Analysis of Target Specificity: A Structure-Activity Relationship (SAR) Perspective

One area of significant exploration has been the modification of the acetonitrile group at the 2-position and the phenyl ring at the 4-position of the thiazole core. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) were synthesized and evaluated for their antiproliferative activities.[5] These studies revealed that the nature of the substituent on the aryl ring at the 4-position and the linker to another aromatic ring system profoundly impacts cytotoxicity.[5]

A notable example is the evaluation of thiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. In one study, a series of thiazole derivatives were synthesized and tested for their cytotoxic activity against the MDA-MB-231 breast cancer cell line and their inhibitory effect on VEGFR-2.[6] While not identical to our core compound, these derivatives share the 4-aryl-thiazole scaffold and provide valuable SAR insights.

Compound IDKey Structural FeaturesMDA-MB-231 IC50 (µM)[6]VEGFR-2 Inhibition (%)[6]
Reference Core This compoundData Not AvailableData Not Available
Analog 4b 4-(4-chlorophenyl)thiazolyl derivative3.5281.36
Analog 4d 4-(3-nitrophenyl)thiazolyl derivative1.2185.72
Sorafenib Reference VEGFR-2 Inhibitor1.1886.93

Table 1: Comparison of the in vitro activity of 4-arylthiazole derivatives.

The data in Table 1 suggests that substitutions on the phenyl ring at the 4-position of the thiazole can significantly influence both cellular potency and target engagement. The electron-withdrawing groups in analogs 4b (chloro) and 4d (nitro) appear to be favorable for VEGFR-2 inhibition.[6] This highlights the importance of the electronic and steric properties of this position in dictating target specificity.

While these analogs provide a glimpse into the potential activity of the 4-(4-methoxyphenyl)-thiazole scaffold, it is crucial to recognize that the acetonitrile group in our core compound of interest will present a different chemical vector and may lead to a distinct target profile.

The Critical Need for Broad-Panel Screening

The data on individual targets, while informative, does not provide a complete picture of a compound's selectivity. A truly rigorous assessment of cross-reactivity requires screening against a broad panel of kinases. Such panels, often comprising hundreds of kinases, can reveal unanticipated off-target interactions that may lead to adverse effects or provide opportunities for drug repositioning.[7]

The rationale for this comprehensive approach lies in the conserved nature of the ATP-binding pocket across the kinome. A compound designed to inhibit one kinase may inadvertently bind to several others with varying affinities. Without broad-panel screening, these off-target effects may only be discovered in later, more expensive stages of drug development.

Below is a conceptual workflow for assessing the selectivity of a novel this compound-based compound.

G cluster_0 Initial Screening & Target Identification cluster_1 Selectivity & Cross-Reactivity Profiling cluster_2 Lead Optimization A Primary Biochemical Assay (e.g., against hypothesized target kinase) B Cellular Activity Assay (e.g., proliferation, apoptosis) A->B Confirm cellular potency C Broad-Panel Kinase Screen (e.g., >300 kinases, radiometric or binding assay) B->C Prioritize potent compounds D Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) C->D Validate primary hits E Proteome-wide Profiling (e.g., LiP-MS) (Unbiased off-target identification) D->E Investigate unexpected shifts F Structure-Activity Relationship (SAR) (Synthesize and test analogs) E->F Inform rational design G In vivo Efficacy & Toxicity Studies F->G Select optimized leads

Figure 1: A conceptual workflow for the comprehensive evaluation of a novel kinase inhibitor.

Experimental Protocols for Assessing Target Specificity and Cross-Reactivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. Below, we provide detailed, step-by-step methodologies for key assays used to characterize the target engagement and cross-reactivity of small molecule inhibitors.

In Vitro Radioactive Kinase Assay ([³³P]-ATP Filter Binding Assay)

This assay is considered a gold standard for quantifying the inhibitory activity of a compound against a purified kinase.[8] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: A purified kinase, a specific substrate (protein or peptide), and [³³P]-labeled ATP are incubated with the test compound. The reaction mixture is then spotted onto a filter membrane that captures the phosphorylated substrate, while the unincorporated [³³P]-ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35), the purified kinase, and the specific substrate.

    • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) for 100% activity and a positive control inhibitor.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • To initiate the reaction, add a solution containing a mixture of non-radioactive ATP and [³³P]-ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure physiological relevance.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution, typically phosphoric acid.

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.

  • Washing:

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

    • Perform a final wash with ethanol and allow the filter mat to dry completely.

  • Detection and Data Analysis:

    • Place the dry filter mat in a scintillation counter to measure the amount of radioactivity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

G A Prepare Reaction Mixture (Kinase, Substrate, Buffer, Compound) B Initiate Reaction (Add [³³P]-ATP) A->B C Incubate (e.g., 30°C for 30-60 min) B->C D Terminate Reaction (Add Phosphoric Acid) C->D E Spot on Filter Mat D->E F Wash Filter Mat E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Figure 2: Workflow for the in vitro radioactive kinase assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify target engagement in a cellular environment.[9] It is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature.

Principle: Cells are treated with the test compound and then subjected to a temperature gradient. At elevated temperatures, proteins begin to denature and aggregate. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours at 37°C).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[10] Include an unheated control.

  • Cell Lysis and Fractionation:

    • Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Normalize the intensity of each band to the unheated control.

    • Plot the normalized band intensities against the corresponding temperature to generate a melting curve for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

G A Cell Treatment (Compound or Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Collect Supernatant D->E F Western Blotting E->F G Data Analysis (Melting Curve Shift) F->G

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutics, particularly kinase inhibitors. However, the path from a promising scaffold to a selective and safe clinical candidate is paved with rigorous experimental validation. While direct, comprehensive selectivity data for the parent compound is currently limited, the analysis of structurally related analogs provides a valuable framework for understanding the potential target landscape and guiding future research.

To advance the development of this compound class, the following steps are recommended:

  • Comprehensive Kinase Profiling: Subject the lead compounds to broad-panel kinase screening to obtain a quantitative measure of their selectivity.

  • Cellular Target Engagement Validation: Employ techniques like CETSA® or NanoBRET™ to confirm that the compounds engage their intended targets in a physiological context.

  • Unbiased Off-Target Identification: Utilize proteome-wide approaches to identify any unanticipated off-target interactions that could lead to adverse effects or provide opportunities for polypharmacology.

  • Iterative SAR Studies: Use the data from these selectivity and target engagement assays to inform the rational design of new analogs with improved potency and selectivity.

By adhering to these principles of scientific integrity and employing a multi-faceted experimental approach, the full therapeutic potential of this compound-based compounds can be unlocked, ultimately leading to the development of safer and more effective medicines.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile. As a specialized heterocyclic compound, its disposal requires a meticulous approach grounded in an understanding of its constituent chemical moieties: the acetonitrile group, the thiazole ring, and the methoxyphenyl substituent. The procedures outlined below are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards are associated with the acetonitrile functional group . Acetonitrile is a toxic and flammable solvent.[1] It can be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Critically, the body can metabolize acetonitrile into cyanide, which interferes with cellular oxygen utilization and can lead to severe health consequences, including headaches, dizziness, and in high concentrations, convulsions, and death.[4] The presence of the thiazole and methoxyphenyl groups may modify the compound's overall toxicity profile, but the fundamental hazards of the nitrile group must be respected. Analogs such as (4-Methoxyphenyl)acetonitrile are classified as toxic if swallowed.[5]

Therefore, this compound must be handled and disposed of as hazardous chemical waste .

Table 1: Inferred Hazard Profile

Hazard Category Basis of Assessment Primary Precautions
Acute Toxicity Presence of the acetonitrile moiety and data from analogs like (4-Methoxyphenyl)acetonitrile.[5][6] Avoid all routes of exposure: inhalation, skin contact, and ingestion.[7]
Flammability Acetonitrile is a highly flammable liquid.[2][8] Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
Irritation Potential for skin, eye, and respiratory tract irritation based on data for related compounds.[6][7] Wear appropriate Personal Protective Equipment (PPE). Work in a well-ventilated area.[7]

| Environmental | Organic nitriles can be harmful to aquatic life.[5] | Do not allow the product to enter drains or waterways.[7] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety glasses and a face shield.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves, inspected before use). Dispose of contaminated gloves properly after use.[7]

  • Body Protection: A lab coat or a chemical-resistant suit to protect against splashes.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step-by-Step Waste Collection Protocol

This protocol ensures that waste is collected safely at the point of generation, preventing accidental exposure and ensuring it is ready for final disposal.

  • Designate a Waste Container:

    • Select a container made of compatible material, such as glass or metal. Avoid using plastic containers, as organic solvents can cause them to degrade.[4]

    • The container must have a tightly sealing lid to prevent the escape of vapors.[1]

    • Ensure the container is clean and dry before use.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.[10]

    • Clearly write the full chemical name: "this compound". If it is a solution, list all components and their approximate concentrations.

    • Indicate the accumulation start date (the date the first drop of waste is added).[10]

  • Transferring Waste:

    • Perform all transfers inside a chemical fume hood.[5]

    • For Solid Waste: Use a dedicated spatula or scoop to transfer the solid chemical into the designated waste container.

    • For Liquid Waste (Solutions): Use a funnel to carefully pour the liquid waste into the container, avoiding splashes.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Segregate Waste Streams:

    • Do not mix this waste with incompatible chemicals. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][9] Mixing could lead to a dangerous chemical reaction.

    • Keep halogenated and non-halogenated solvent wastes separate if required by your institution's disposal program.

  • Seal and Store:

    • After adding waste, securely seal the container.[10]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed container in a designated, well-ventilated satellite accumulation area that is away from heat sources and incompatible materials.[1] The storage area should have secondary containment to manage potential leaks.[1]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: Use an inert, absorbent material like vermiculite, dry sand, or earth to contain the spill.[9] Use non-sparking tools for cleanup.[9]

  • Collection: Carefully sweep or scoop the absorbent material and the spilled chemical into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Pathway and Final Disposition

The only acceptable disposal route for this compound is through a licensed hazardous waste management company.[9][11] These companies are equipped to handle and dispose of toxic and flammable chemical waste in compliance with all local and federal regulations. The most common method for final disposition is high-temperature incineration in a specialized facility, which effectively destroys the organic compound.[1]

Never pour this chemical down the drain or discard it in the regular trash.[11]

Below is a diagram illustrating the required disposal workflow.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Institutional Disposal Process start Waste Generated (Solid or Solution) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use Designated, Labeled Hazardous Waste Container ppe->container transfer Step 3: Transfer Waste in Chemical Fume Hood container->transfer storage Step 4: Securely Seal Container and Store in Satellite Area transfer->storage pickup Step 5: Arrange Pickup with EHS or Licensed Vendor storage->pickup transport Step 6: Professional Transport to Disposal Facility pickup->transport incineration Step 7: Final Disposition (e.g., High-Temp Incineration) transport->incineration

Caption: Disposal workflow for this compound.

References

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  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Free Chemistry Online. Available from: [Link]

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  • Hazardous Substance Fact Sheet: Acetonitrile. (2016, May). New Jersey Department of Health. Available from: [Link]

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  • Safety Data Sheet: HIGH PURITY ACETONITRILE. (2021, May 25). Unigel. Available from: [Link]

  • Safety Data Sheet: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. (2021, May 1). Angene Chemical. Available from: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the safe handling of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, including personal protective equipment, operational protocols, and disposal.

In our shared pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling this compound. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of deep trust through our commitment to your safety and success. The following protocols are designed to be a self-validating system, grounded in established safety principles and an understanding of the compound's constituent chemical moieties.

The acetonitrile functional group suggests potential toxicity if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] Acetonitrile itself is a flammable liquid and can cause serious eye irritation.[2][3][4][5] The presence of the methoxyphenyl acetonitrile structure is also of note, with similar compounds being classified as toxic if swallowed.[6][7] Thiazole derivatives are widely used in medicinal chemistry and, while not universally hazardous, the specific toxicological properties of this compound are unknown.[8][9][10][11] Given that this compound is likely a solid or powder, the risk of inhalation of fine particles must be addressed.

Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling procedures is essential.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the potential hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes or contact with airborne particles.[12][13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[13][14]
Hand Protection Chemical-resistant gloves , such as nitrile, should be worn.[12] It is crucial to inspect gloves for any signs of degradation or perforation before use.[15] For prolonged or immersive contact, consider double-gloving. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information if available.
Body Protection A laboratory coat or chemical-resistant apron must be worn to protect against skin contact.[16][13] For procedures with a higher risk of contamination, disposable coveralls may be appropriate.[17]
Respiratory Protection Due to the potential for inhalation of this powdered compound, a NIOSH-approved respirator is recommended, especially when handling outside of a certified chemical fume hood.[16][12] For nuisance exposures to dust, a P95 or P100 particulate respirator may be sufficient.[15] For more significant handling or in the absence of adequate engineering controls, a respirator with an organic vapor cartridge and a particulate pre-filter is advisable.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Work Area Preparation : All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[18] The work surface should be clean and uncluttered.

  • PPE Donning : Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing : Use a weigh boat or creased weighing paper to contain the powder. Handle with care to avoid creating airborne dust.

  • Cleaning : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Dissolution and Reaction Setup
  • Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Vessel Sealing : Ensure that all reaction vessels are properly sealed to prevent the release of vapors or aerosols.

  • Ventilation : Maintain constant ventilation throughout the experiment.

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15][18] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[15][18] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[15][18] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[15][18] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection : All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be collected in a designated, labeled hazardous waste container.[18]

  • Container Labeling : The waste container must be clearly labeled with the chemical name and the appropriate hazard warnings.

  • Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[18]

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing the Workflow

To further clarify the procedural flow for safe handling, the following diagrams illustrate the key decision points and steps.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure Start Start: Handling This compound Assess_Hazards Assess Potential Hazards: - Inhalation of powder - Skin/Eye contact - Ingestion Start->Assess_Hazards Select_Eye Eye Protection: Safety glasses/goggles (Face shield if splash risk) Assess_Hazards->Select_Eye Select_Hand Hand Protection: Chemical-resistant gloves (e.g., Nitrile) Assess_Hazards->Select_Hand Select_Body Body Protection: Lab coat or apron Assess_Hazards->Select_Body Select_Respiratory Respiratory Protection: Respirator (if not in fume hood) Assess_Hazards->Select_Respiratory Proceed Proceed with Handling Protocol Select_Eye->Proceed Select_Hand->Proceed Select_Body->Proceed Select_Respiratory->Proceed

Caption: PPE Selection Workflow for Handling the Compound.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Occurs Eye_Contact Eye Contact: Flush with water for 15 min Exposure->Eye_Contact Eye Skin_Contact Skin Contact: Wash with soap and water Exposure->Skin_Contact Skin Inhalation Inhalation: Move to fresh air Exposure->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure->Ingestion Ingestion Medical_Attention Seek Immediate Medical Attention Eye_Contact->Medical_Attention Skin_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.